Tetrahydropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrahydropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-4-6-5-3-1/h2,4,6H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWICNJIUPRZIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436364 | |
| Record name | Tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-65-7 | |
| Record name | 1,2,3,4-Tetrahydropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37497-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical Properties of Tetrahydropyridine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyridines (THPs) are a class of heterocyclic compounds that feature a six-membered ring containing one nitrogen atom and one double bond. Their structural isomers, distinguished by the position of the double bond, exhibit unique physicochemical properties that are of significant interest in medicinal chemistry and drug development. The tetrahydropyridine scaffold is a key structural motif in a variety of biologically active molecules and natural products.[1][2] A thorough understanding of the physicochemical properties of THP isomers is crucial for the design and optimization of novel therapeutics, influencing factors such as solubility, membrane permeability, and target binding.
This technical guide provides a comprehensive overview of the core physicochemical properties of three primary this compound isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The guide summarizes available quantitative data, details relevant experimental protocols for property determination, and presents logical workflows for their analysis.
Physicochemical Properties of this compound Isomers
Table 1: General Properties of this compound Isomers
| Property | 1,2,3,4-Tetrahydropyridine | 1,2,3,6-Tetrahydropyridine | 2,3,4,5-Tetrahydropyridine |
| Molecular Formula | C₅H₉N | C₅H₉N | C₅H₉N |
| Molar Mass | 83.13 g/mol | 83.13 g/mol [3] | 83.13 g/mol [4] |
| CAS Number | 37497-65-7[5] | 694-05-3[3] | 505-18-0[4] |
Table 2: pKa and logP of this compound Isomers
| Isomer | pKa | logP |
| 1,2,3,4-Tetrahydropyridine | Predicted: ~9-10 (as a cyclic amine) | Predicted: ~0.8-1.2 (based on derivatives) |
| 1,2,3,6-Tetrahydropyridine | Predicted: ~9-10 (as a cyclic amine) | 0.5[3] |
| 2,3,4,5-Tetrahydropyridine | Predicted: ~5-7 (as a cyclic imine)[6][7] | Calculated: 1.241[8] |
Table 3: Physical Properties of this compound Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Water Solubility |
| 1,2,3,4-Tetrahydropyridine | Data not available | Data not available | Data not available | Expected to be soluble[9] |
| 1,2,3,6-Tetrahydropyridine | 108[1] | -48[1] | 0.911 at 25°C[1] | Insoluble[3] |
| 2,3,4,5-Tetrahydropyridine | Data not available | Data not available | Data not available | Soluble[10] |
Experimental Protocols
Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for the specific analysis of this compound isomers, taking into account their potential volatility and basicity.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) of the conjugate acids of the this compound isomers can be determined by potentiometric titration. This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added.
Materials and Equipment:
-
pH meter with a combination glass electrode
-
Calibrated automatic burette
-
Magnetic stirrer and stir bar
-
Jacketed titration vessel with temperature control
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
High-purity water (degassed)
-
The this compound isomer of interest
Procedure:
-
Calibration: Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa value.
-
Sample Preparation: Accurately weigh a known amount of the this compound isomer and dissolve it in a known volume of high-purity water. Due to the volatility of these compounds, it is recommended to work in a well-ventilated fume hood and to minimize headspace in the sample container.
-
Titration Setup: Transfer the sample solution to the titration vessel. If the sample is a free base, it will be titrated with a standardized acid (HCl). If the sample is a salt, it will be titrated with a standardized base (NaOH).
-
Titration: Begin the titration by adding the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the titration curve. For a monoprotic base, the pKa of the conjugate acid is equal to the pH at the half-equivalence point. More accurate values can be obtained by calculating the first and second derivatives of the titration curve to precisely locate the equivalence point.
Diagram of Potentiometric Titration Workflow:
References
- 1. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]
- 2. enamine.net [enamine.net]
- 3. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3,4,5-Tetrahydropyridine | C5H9N | CID 68161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Pyridine, 2,3,4,5-tetrahydro- (CAS 505-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. issr.edu.kh [issr.edu.kh]
- 10. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]
The Discovery and Natural Occurrence of Tetrahydropyridine Alkaloids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyridine alkaloids are a class of naturally occurring heterocyclic compounds characterized by a six-membered ring containing one nitrogen atom and one double bond. These compounds are found across the plant and microbial kingdoms and exhibit a wide range of biological activities. Their structural diversity and pharmacological significance have made them a subject of intense research, particularly in the fields of drug discovery and toxicology. This technical guide provides a comprehensive overview of the discovery, natural occurrence, biosynthesis, and analysis of key this compound alkaloids.
Discovery and Natural Occurrence
The discovery of this compound alkaloids is intrinsically linked to the study of poisonous plants. The most infamous of these is coniine, the principal toxic alkaloid in poison hemlock (Conium maculatum), notoriously used in the execution of Socrates.[1][2] Coniine holds the distinction of being the first alkaloid to be chemically synthesized in 1886.[1][2] Beyond the plant kingdom, recent discoveries have revealed the presence of this compound alkaloid analogs in bacteria, such as the koreenceines produced by Pseudomonas koreensis, suggesting convergent evolution of these biosynthetic pathways.
This compound alkaloids are found in a variety of plant families. Notable examples include:
-
Apiaceae: Conium maculatum (poison hemlock) produces coniine and related piperidine alkaloids.[1]
-
Solanaceae: Nicotiana species, particularly tree tobacco (Nicotiana glauca), are sources of anabasine.[3][4]
-
Arecaceae: The areca nut, from the palm Areca catechu, contains arecoline and guvacine.[5][6][7][8]
-
Sarraceniaceae: The carnivorous pitcher plant, Sarracenia flava, also surprisingly produces coniine.[9][10]
-
Xanthorrhoeaceae: Several Aloe species have been found to contain coniine.[1][2]
The distribution and concentration of these alkaloids within the plant can vary significantly depending on the species, developmental stage, and environmental conditions.[11] For instance, in Conium maculatum, γ-coniceine is the predominant alkaloid during vegetative growth, while coniine levels increase as the fruits mature.[1][11]
Quantitative Data on Natural Occurrence
The concentration of this compound alkaloids in their natural sources can be highly variable. The following table summarizes representative quantitative data for some of the most well-studied alkaloids in this class.
| Alkaloid | Natural Source | Plant Part | Concentration Range | Reference(s) |
| Coniine | Conium maculatum (Poison Hemlock) | Green Seeds | Up to 1.6% | [11] |
| Leaves, Stems | Lower than seeds | [11] | ||
| Anabasine | Nicotiana glauca (Tree Tobacco) | Leaves | 0.258 ± 0.0042% | [3][12] |
| Fruits | ~1.2% | [3] | ||
| Leaves | ~1.1% | [3] | ||
| Leaves | 1 mg/g dry material | [13] | ||
| Arecoline | Areca catechu (Areca Nut) | Dried Nut | ~0.3 - 0.6% | [5] |
| Unripe Nuts | 0.14% w/w | [14] | ||
| Ripe Nuts | 0.09% w/w | [14] | ||
| Guvacine | Areca catechu (Areca Nut) | Nut | Present | [6][8] |
Biosynthesis of this compound Alkaloids
The biosynthetic pathways of this compound alkaloids are diverse and originate from various amino acid precursors. The two most extensively studied pathways are those of coniine, which is derived from acetate, and anabasine, which is derived from lysine and nicotinic acid.
Biosynthesis of Coniine
The biosynthesis of coniine follows a polyketide pathway. The key steps are:
-
Chain Assembly: A polyketide synthase (PKS) catalyzes the condensation of one molecule of butyryl-CoA with two molecules of malonyl-CoA to form a triketide product.
-
Reduction: The polyketide is then reduced to form 5-keto-octanal.
-
Transamination: The nitrogen atom is incorporated via a transamination reaction with L-alanine, catalyzed by an L-alanine:5-keto-octanal aminotransferase, to produce 5-oxooctylamine.
-
Cyclization and Dehydration: 5-oxooctylamine undergoes a spontaneous, non-enzymatic cyclization and dehydration to form the this compound intermediate, γ-coniceine.
-
Reduction: Finally, γ-coniceine is reduced by an NADPH-dependent γ-coniceine reductase to yield coniine.[1][2]
Caption: Biosynthetic pathway of coniine.
Biosynthesis of Anabasine
The biosynthesis of anabasine involves the condensation of a piperidine ring, derived from lysine, with a pyridine ring, derived from nicotinic acid.
-
Piperidine Ring Formation:
-
Lysine is decarboxylated to cadaverine by lysine decarboxylase.
-
Cadaverine is then oxidatively deaminated by a diamine oxidase to 5-aminopentanal.
-
5-Aminopentanal spontaneously cyclizes to form the Δ¹-piperideine imine.[15]
-
-
Pyridine Ring Formation: The pyridine ring of anabasine is derived from nicotinic acid, which itself is synthesized via the aspartate pathway.
-
Condensation: The Δ¹-piperideine ring condenses with nicotinic acid or a derivative to form anabasine. The exact mechanism and enzymes involved in this final condensation step are still under investigation.
Caption: Biosynthetic pathway of anabasine.
Experimental Protocols
The extraction, isolation, and characterization of this compound alkaloids require specific methodologies due to their basic nature and potential volatility.
General Extraction Protocol (Acid-Base Extraction)
This protocol is a standard method for the selective extraction of alkaloids from plant material.
-
Pulverization: The dried plant material is finely ground to increase the surface area for extraction.
-
Alkalinization: The powdered material is moistened with a basic solution, such as aqueous sodium carbonate or ammonia, to convert the alkaloid salts present in the plant into their free base form.
-
Solvent Extraction: The alkalinized material is then extracted with an organic solvent like dichloromethane or chloroform. The free base alkaloids are soluble in these solvents.
-
Acidification: The organic extract is then shaken with a dilute aqueous acid (e.g., 0.1 M HCl or H₂SO₄). The alkaloids are protonated and move into the aqueous layer as their water-soluble salts.
-
Purification: The acidic aqueous layer is washed with a fresh portion of the organic solvent to remove any neutral or acidic impurities.
-
Liberation of Free Base: The purified aqueous layer is then made basic again with a strong base (e.g., concentrated ammonia) to regenerate the free base alkaloids.
-
Final Extraction: The free bases are then extracted back into an organic solvent.
-
Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude alkaloid extract.
Analytical Characterization
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile alkaloids.
-
Sample Preparation: The crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol, dichloromethane). Derivatization may be necessary for less volatile alkaloids.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the alkaloids based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[16]
-
Injector Temperature: The injector temperature is set high enough to ensure rapid volatilization of the sample without thermal degradation (e.g., 280°C).[16]
-
-
MS Conditions:
-
Ionization: Electron Impact (EI) ionization at 70 eV is standard for generating reproducible mass spectra.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Analysis: Identification is achieved by comparing the retention time and mass spectrum of the unknown peak with that of a known standard or by searching a mass spectral library (e.g., NIST, Wiley).
-
HPLC is a versatile technique for the quantitative analysis of a wide range of alkaloids, including those that are not amenable to GC.
-
Sample Preparation: The crude extract is dissolved in the mobile phase or a compatible solvent and filtered through a 0.22 or 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Reversed-phase columns (e.g., C18, C8) are commonly used. For polar alkaloids, Hydrophilic Interaction Chromatography (HILIC) can be employed.[17]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate, formic acid) and an organic modifier (e.g., acetonitrile, methanol) is used. A gradient elution is often employed for complex mixtures.
-
Detector: A UV detector is commonly used for quantification, with the wavelength set to the absorbance maximum of the target alkaloid.[18] For higher sensitivity and specificity, a mass spectrometer (LC-MS) is used.[19][20][21]
-
-
Quantification: Quantification is achieved by creating a calibration curve using a series of standard solutions of the pure alkaloid.
NMR is the most powerful technique for the unambiguous structural elucidation of novel alkaloids.
-
Sample Preparation: The purified alkaloid is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD).
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Signaling Pathways
Many this compound alkaloids exert their biological effects by interacting with specific receptors and signaling pathways in the nervous system.
Nicotinic Acetylcholine Receptor (nAChR) Signaling
Coniine and anabasine are potent agonists of nicotinic acetylcholine receptors (nAChRs).[1][4] These receptors are ligand-gated ion channels that are widely distributed in the central and peripheral nervous systems.
-
Mechanism of Action: When these alkaloids bind to nAChRs, they cause the ion channel to open, leading to an influx of cations (primarily Na⁺ and Ca²⁺).[22] This influx causes depolarization of the cell membrane, leading to the generation of an action potential and subsequent physiological effects.
-
Downstream Signaling: The influx of Ca²⁺ through nAChRs can also trigger various intracellular signaling cascades, including the activation of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and the MAP kinase pathway. These pathways can modulate a wide range of cellular processes, including gene expression, cell survival, and synaptic plasticity.[23][24][25]
-
Toxicity: At high concentrations, coniine and anabasine cause a persistent depolarization of the postsynaptic membrane, leading to a depolarizing block of nerve transmission.[4][26] This results in muscle paralysis, and in the case of the respiratory muscles, can lead to death by asphyxiation.[26][27][28]
Caption: Nicotinic Acetylcholine Receptor Signaling.
GABA Reuptake Inhibition
Guvacine, found in areca nuts, is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[6][8]
-
Mechanism of Action: GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system. Its action is terminated by its reuptake from the synaptic cleft by GABA transporters. By inhibiting GAT-1, guvacine increases the concentration and duration of GABA in the synapse, leading to enhanced inhibitory neurotransmission.[29][30][31]
Conclusion
The study of this compound alkaloids continues to be a vibrant area of research. From their historical significance as poisons to their modern investigation as potential therapeutic agents, these compounds offer a rich field for scientific inquiry. This guide has provided a foundational understanding of their discovery, natural distribution, biosynthesis, and mechanisms of action. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this fascinating class of natural products. Further research into the diverse structures and biological activities of this compound alkaloids holds the promise of uncovering new therapeutic leads and a deeper understanding of their ecological roles.
References
- 1. The killer of Socrates: Coniine and Related Alkaloids in the Plant Kingdom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. Anabasine - Wikipedia [en.wikipedia.org]
- 5. Arecoline - Wikipedia [en.wikipedia.org]
- 6. Guvacine - Wikipedia [en.wikipedia.org]
- 7. farmgulp.com [farmgulp.com]
- 8. Guvacine: formula, occurrence in nature, properties, characteristics [antropocene.it]
- 9. Metabolite profiling of the carnivorous pitcher plants Darlingtonia and Sarracenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NatureServe Explorer 2.0 [explorer.natureserve.org]
- 12. researchgate.net [researchgate.net]
- 13. hrcak.srce.hr [hrcak.srce.hr]
- 14. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. dial.uclouvain.be [dial.uclouvain.be]
- 22. derangedphysiology.com [derangedphysiology.com]
- 23. researchgate.net [researchgate.net]
- 24. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Coniine - Wikipedia [en.wikipedia.org]
- 27. Coniine [bionity.com]
- 28. Mild‐to‐severe poisoning due to Conium maculatum as toxic herb: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Guvacine | C6H9NO2 | CID 3532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. selleckchem.com [selleckchem.com]
- 31. medchemexpress.com [medchemexpress.com]
The Tetrahydropyridine Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine (THP) moiety, a six-membered unsaturated nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry and drug discovery. Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents across various disease areas. This technical guide provides a comprehensive overview of the this compound core, including its synthesis, chemical properties, diverse biological activities, and applications in FDA-approved drugs and clinical candidates. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Synthesis of the this compound Core
The synthesis of substituted tetrahydropyridines is a well-explored area of organic chemistry, with numerous methods developed to afford a diverse range of derivatives. These methods can be broadly categorized into classical and modern approaches.
Classical Methods:
Early syntheses often involved the reduction of corresponding pyridinium salts. A notable example is the synthesis of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound infamous for its neurotoxic properties. Its synthesis can be achieved through the reaction of α-methylstyrene, formaldehyde, and methylamine hydrochloride.
Modern Synthetic Strategies:
More recent and efficient methods for constructing the this compound ring system include:
-
Palladium-Mediated Cross-Coupling Reactions: Suzuki and Heck couplings are powerful tools for introducing aryl and other substituents onto the this compound scaffold.
-
Mannich Cyclizations: The condensation of an enolizable carbonyl compound, a primary or secondary amine, and a non-enolizable aldehyde provides a versatile route to substituted tetrahydropyridines.
-
One-Pot Multicomponent Reactions (MCRs): MCRs, such as the Hantzsch dihydropyridine synthesis and its variations, offer an efficient and atom-economical approach to generating highly functionalized tetrahydropyridines from simple starting materials.
-
Ring-Closing Metathesis (RCM): RCM has been successfully employed for the synthesis of various this compound derivatives, particularly those with complex substitution patterns.
-
Organocatalytic Domino Reactions: Asymmetric organocatalysis has enabled the stereoselective synthesis of chiral tetrahydropyridines through cascade reactions.
Chemical Properties and Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the ring. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of potent and selective drug candidates. Key aspects of THP SAR include:
-
Substitution at the Nitrogen Atom: The substituent on the nitrogen atom significantly influences the pharmacokinetic and pharmacodynamic properties of the molecule. For instance, N-alkylation or N-acylation can modulate receptor binding affinity and selectivity.
-
Substitution at the Carbon Atoms: The introduction of various functional groups at different positions on the carbon backbone can fine-tune the biological activity. For example, aryl or heteroaryl substituents at the C4-position are common in many biologically active tetrahydropyridines.
-
Stereochemistry: The stereochemistry of chiral centers within the this compound ring can have a profound impact on biological activity. Enantiomerically pure compounds often exhibit significantly different pharmacological profiles.
Biological Activities and Therapeutic Applications
The this compound core is a versatile scaffold that has been incorporated into molecules with a wide range of biological activities.
Central Nervous System (CNS) Disorders
The discovery of the parkinsonian-inducing effects of MPTP spurred extensive research into the role of tetrahydropyridines in neurodegenerative diseases. This has led to the development of THP-based compounds targeting various CNS disorders.
-
Parkinson's Disease: While MPTP is a neurotoxin, its mechanism of action has provided valuable insights into the pathogenesis of Parkinson's disease, leading to the development of neuroprotective agents.
-
Alzheimer's Disease: this compound derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, a key therapeutic strategy for Alzheimer's disease.
-
Pain: Certain this compound analogs have been identified as potent and selective inhibitors of the voltage-gated sodium channel Nav1.7, a promising target for the treatment of chronic pain.[1]
Cancer
The this compound scaffold is present in several anticancer agents, both natural and synthetic. Their mechanisms of action are diverse and include:
-
Tubulin Polymerization Inhibition: Some THP derivatives act as microtubule-destabilizing agents, leading to cell cycle arrest and apoptosis.
-
Kinase Inhibition: The pyridine and this compound cores are common features in many kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway.
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors have been explored for their potential in certain types of cancer.
Infectious Diseases
This compound derivatives have demonstrated promising activity against a range of pathogens:
-
Antibacterial Activity: Various substituted tetrahydropyridines have shown efficacy against both Gram-positive and Gram-negative bacteria.
-
Antifungal Activity: The THP scaffold has been incorporated into antifungal agents.
-
Antiviral Activity: Some this compound-containing compounds have been investigated as potential antiviral agents.
Inflammatory Diseases
The anti-inflammatory properties of this compound derivatives have been well-documented. Their mechanisms often involve the modulation of key inflammatory pathways, such as the NF-κB signaling pathway.
Other Therapeutic Areas
The versatility of the this compound core has led to its exploration in other therapeutic areas, including:
-
Diabetes: α-Glucosidase inhibitors containing the this compound moiety have been developed for the management of type 2 diabetes.
-
Cardiovascular Diseases: Certain this compound derivatives have shown potential as cardiovascular agents.
FDA-Approved Drugs and Clinical Candidates
While a comprehensive list of all FDA-approved drugs containing a this compound core is challenging to compile due to its presence as a substructure in many complex molecules, a manual review of drugs containing a pyridine or piperidine ring reveals several examples where the this compound moiety is a key feature. Notable examples and promising clinical candidates are summarized below.
Table 1: Examples of Drugs and Clinical Candidates Containing a this compound Core
| Drug/Candidate | Therapeutic Area | Mechanism of Action (if known) |
| Rotigotine | Parkinson's Disease, Restless Legs Syndrome | Dopamine receptor agonist |
| Pimavanserin | Parkinson's Disease Psychosis | Inverse agonist and antagonist at serotonin 5-HT2A receptors |
| Asenapine | Schizophrenia, Bipolar Disorder | Antagonist at dopamine D2 and serotonin 5-HT2A receptors |
| Cariprazine | Schizophrenia, Bipolar Disorder | Partial agonist at dopamine D2 and D3, and serotonin 5-HT1A receptors |
| Brexpiprazole | Schizophrenia, Major Depressive Disorder | Partial agonist at dopamine D2 and serotonin 5-HT1A receptors; antagonist at serotonin 5-HT2A receptors |
| Solifenacin | Overactive Bladder | Muscarinic receptor antagonist |
| Fesoterodine | Overactive Bladder | Muscarinic receptor antagonist |
| Tazomeline | Alzheimer's Disease (clinical trials) | Muscarinic M1 receptor agonist |
Quantitative Data Summary
The following tables summarize quantitative data for the biological activities of various this compound derivatives from the literature.
Table 2: Anticancer Activity of this compound Derivatives
| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |
| Indole-bearing combretastatin analogue | THP-1 (Leukemia) | 0.008 | [2] |
| Indole-bearing combretastatin analogue | MCF-7 (Breast) | 0.012 | [2] |
| SK228 | Human Lung Cancer | 0.28 - 1.86 | [2] |
| SK228 | Esophageal Cancer | 0.28 - 1.86 | [2] |
| Benzimidazole-oxadiazole derivative | NCI 60-cell panel | 0.49 - 48.0 (GI50) | [2] |
| Thiazole-based nitrogen mustard derivative | HCT116 (Colon) | 5.48 | [2] |
| Thiazole-based nitrogen mustard derivative | MCF-7 (Breast) | 4.53 | [2] |
Table 3: Monoamine Oxidase (MAO) Inhibition by this compound Derivatives
| Compound | MAO Isoform | Activity (IC50, µM) | Reference |
| Compound 4l | MAO-A | 0.40 ± 0.05 | [3][4] |
| Compound 4n | MAO-B | 1.01 ± 0.03 | [3][4] |
| Clorgyline (Standard) | MAO-A | 0.0045 ± 0.0003 | [3][4] |
| L-Deprenyl (Standard) | MAO-B | 0.0196 ± 0.001 | [3][4] |
Table 4: α-Glucosidase Inhibition by this compound Derivatives
| Compound | Activity (IC50, µM) | Reference |
| Nitrophenyl-substituted THP | 0.15 ± 0.01 | [5] |
| Acarbose (Standard) | 193.37 µg/mL | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Procedure for the Synthesis of N-Aryl-1,2,3,6-Tetrahydropyridines
Materials:
-
Substituted 3-bromopyridine
-
Appropriate arylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Sodium carbonate (Na2CO3)
-
Toluene
-
Ethanol
-
Methyl iodide
-
Acetone
-
Sodium borohydride (NaBH4)
-
Methanol
-
Ethyl acetate
-
Water
Procedure:
-
Suzuki Coupling: To a solution of 3-bromopyridine (1.0 eq) in a mixture of toluene and ethanol, add the arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and an aqueous solution of Na2CO3 (2.0 M, 2.0 eq).
-
Reflux the reaction mixture for 12-16 hours under a nitrogen atmosphere.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-arylpyridine.
-
N-Methylation: Dissolve the 3-arylpyridine (1.0 eq) in acetone and add methyl iodide (1.5 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure to obtain the N-methyl-3-arylpyridinium iodide.
-
Reduction: To a solution of the N-methyl-3-arylpyridinium iodide (1.0 eq) in methanol at 0 °C, add NaBH4 (3.0 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 3-4 hours.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-methyl-3-aryl-1,2,3,6-tetrahydropyridine.[6]
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)
-
Clorgyline (selective MAO-A inhibitor)
-
Selegiline (selective MAO-B inhibitor)
-
Test compounds (this compound derivatives)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
96-well microplate
-
Fluorometric plate reader
Procedure:
-
Prepare solutions of the test compounds and standard inhibitors in a suitable solvent (e.g., DMSO) and then dilute with the assay buffer.
-
In a 96-well plate, add the test compound or standard inhibitor solution.
-
Add the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the kynuramine substrate solution to each well.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of ~320 nm and an emission wavelength of ~380 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 values by non-linear regression analysis.[7][8]
In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.[9][10][11]
In Vitro α-Glucosidase Inhibition Assay
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Acarbose (standard inhibitor)
-
Test compounds (this compound derivatives)
-
Phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (0.1 M)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compounds and acarbose in the phosphate buffer.
-
In a 96-well plate, add the test compound or standard inhibitor solution.
-
Add the α-glucosidase enzyme solution to each well and pre-incubate at 37 °C for 10 minutes.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the plate at 37 °C for 20 minutes.
-
Stop the reaction by adding the sodium carbonate solution.
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC50 values.[4][5][12][13]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound derivatives.
MPTP Neurotoxicity Pathway
hNav1.7 Inhibition by this compound Analogs
General PI3K/Akt Signaling Pathway
General NF-κB Signaling Pathway
Conclusion
The this compound core structure continues to be a highly valuable scaffold in medicinal chemistry. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued prominence in drug discovery and development. The examples of FDA-approved drugs and the wealth of preclinical data underscore the therapeutic potential of this privileged heterocycle. Future research will undoubtedly uncover novel this compound-based compounds with improved efficacy, selectivity, and safety profiles, further expanding their role in the treatment of human diseases. This guide serves as a comprehensive resource to aid researchers in navigating the rich chemistry and pharmacology of the this compound core.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine’s Tool Box - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 4. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Glucosidase Inhibitory Activity Assay Kit | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, anticancer activity and molecular docking studies on a series of heterocyclic trans-cyanocombretastatin analogues as antitubulin agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. In vitro α-glucosidase inhibitory assay [protocols.io]
- 13. 2.4.2. Alpha-Glucosidase Inhibitory Assay [bio-protocol.org]
An In-depth Technical Guide to the Enantioselective Synthesis of Tetrahydropyridine Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Optically active tetrahydropyridines are crucial structural motifs found in a wide array of natural products and bioactive molecules, making them highly valuable building blocks in drug discovery and development.[1][2][3] Their synthesis in an enantiomerically pure form is a significant challenge that has driven the development of numerous innovative catalytic asymmetric strategies. This guide provides a detailed overview of core methodologies for the enantioselective synthesis of tetrahydropyridines, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application.
Organocatalytic Domino Reactions
Organocascade sequences have emerged as powerful tools for the stereoselective synthesis of complex heterocyclic systems from simple precursors in a single pot.[4][5] A notable example is the triple-domino Michael/aza-Henry/cyclization reaction, which constructs highly functionalized tetrahydropyridines with multiple contiguous stereocenters.[1][6] This approach is efficiently catalyzed by a low loading of a quinine-derived squaramide, yielding products with excellent enantioselectivity.[4]
Data Presentation: Organocatalytic Synthesis of Tetrahydropyridines
| Entry | β-Nitroolefin (Ar) | Imine (R) | Yield (%) | dr [(4R,5R,6S):(4R,5R,6R)] | ee (%) | Ref |
| 1 | C₆H₅ | CH₃ | 79 | 1.9:1 | 98 | [1] |
| 2 | 4-FC₆H₄ | CH₃ | 88 | 2.5:1 | 98 | [1] |
| 3 | 4-ClC₆H₄ | CH₃ | 83 | 2.1:1 | 98 | [1] |
| 4 | 4-BrC₆H₄ | CH₃ | 69 | 2.3:1 | 97 | [1] |
| 5 | 2-Thienyl | CH₃ | 91 | 2.2:1 | 98 | [1] |
| 6 | C₆H₅ | 4-MeOC₆H₄CH₂ | 22 | >20:1 | 99 | [1] |
| 7 | C₆H₅ | 2-Furanyl | 75 | 1.6:1 | 99 | [1] |
| 8 | C₆H₅ | Ethynyl | 62 | 1.5:1 | 99 | [1][4] |
Experimental Protocol: Michael/Aza-Henry/Cyclization Cascade
To a solution of the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv) and the β-nitroolefin (0.25 mmol, 1.0 equiv) in CH₂Cl₂ (0.2 mL), the squaramide organocatalyst A (0.00125 mmol, 0.5 mol%) is added.[4] The reaction mixture is stirred at room temperature for 2 hours. Subsequently, the mixture is cooled to -25 °C, and the N-methylimine (0.5 mmol, 2.0 equiv) is added.[4] The reaction is stirred at this temperature for 1.5 to 4 days until completion, as monitored by TLC. The crude product is then purified by flash column chromatography on silica gel (pentane/EtOAc gradient) to afford the desired tetrahydropyridine.[1][4] The enantiomeric excess is determined by HPLC analysis on a chiral stationary phase.[1]
Logical Relationship Diagram
Caption: Organocatalytic triple-domino reaction workflow.
Iridium-Catalyzed Formal [5+1] Annulation
Asymmetric allylic substitution reactions catalyzed by iridium complexes represent an efficient method for accessing diverse heterocyclic compounds.[2] A recently developed strategy involves the Ir-catalyzed enantioselective formal [5+1] annulation of 7-oxo or 6-oxo allyl carbonates with primary amines.[3][7] This methodology proceeds via the in situ generation of enamines as N-nucleophiles and provides direct access to a wide variety of chiral this compound derivatives in moderate to good yields and with excellent enantioselectivity.[2][3]
Data Presentation: Iridium-Catalyzed [5+1] Annulation
| Entry | Amine (R in R-NH₂) | Yield (%) | ee (%) | Ref |
| 1 | Benzyl | 70 | 94 | [3] |
| 2 | 4-MeOC₆H₄CH₂ | 78 | 94 | [3] |
| 3 | 4-FC₆H₄CH₂ | 65 | 93 | [3] |
| 4 | 4-ClC₆H₄CH₂ | 61 | 93 | [3] |
| 5 | 4-BrC₆H₄CH₂ | 58 | 92 | [3] |
| 6 | 2-Thienylmethyl | 56 | 92 | [3] |
| 7 | 2-Furanylmethyl | 73 | 93 | [3] |
| 8 | Phenethyl | 75 | 95 | [3] |
| 9 | Cyclopropyl | 72 | 96 | [3] |
| 10 | n-Propyl | 70 | 95 | [3] |
Experimental Protocol: Ir-Catalyzed Annulation
A mixture of [Ir(COD)Cl]₂ (0.004 mmol, 4 mol%) and a phosphoramidite ligand (0.008 mmol, 8 mol%) is dissolved in DCM (1.0 mL) and stirred at room temperature for 30 minutes under an argon atmosphere.[3] To this solution, the allyl carbonate substrate (0.1 mmol, 1.0 equiv), the primary amine (0.3 mmol, 3.0 equiv), DIPEA (0.1 mmol, 1.0 equiv), and additional DCM (1.0 mL) are added.[3] The reaction mixture is stirred at 30 °C for 24 hours. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel (petroleum ether/ethyl acetate) to yield the this compound product.[3] Enantiomeric excess is determined by chiral HPLC analysis.[3]
Signaling Pathway Diagram
Caption: Proposed catalytic cycle for Ir-catalyzed annulation.
Asymmetric Aza-Diels-Alder Reaction
The catalytic asymmetric aza-Diels-Alder reaction stands as one of the most powerful and direct methods for constructing the this compound core.[2][3] This [4+2] cycloaddition can be effectively catalyzed by various systems, including chiral Brønsted acids, chiral phosphines, and chiral Lewis acids, reacting with 1-azadienes or other imine derivatives.[2][8] This versatility allows for the synthesis of a diverse range of optically active piperidine and this compound derivatives.[8][9]
Data Presentation: Aza-Diels-Alder Reactions
| Entry | Dienophile | Diene | Catalyst System | Yield (%) | ee (%) | Ref |
| 1 | Ethyl glyoxylate-derived hydrazone | 2,3-Dimethyl-1,3-butadiene | (R,R)-Si-Lewis Acid | 91 | 85 | [10] |
| 2 | Aliphatic aldehyde-derived hydrazone | 1,3-Butadiene | (R,R)-Si-Lewis Acid | 69 | >95 | [10] |
| 3 | N-Sulfonyl-1-aza-1,3-diene | Ethyl vinyl ether | Ni(ClO₄)₂-Ph-BOX | 99 | 92 | [8] |
| 4 | N-Sulfonyl-1-aza-1,3-diene | 2-Methoxypropene | Ni(ClO₄)₂-Ph-BOX | 99 | 88 | [8] |
Experimental Protocol: Chiral Silicon Lewis Acid-Catalyzed Aza-Diels-Alder
In a nitrogen-filled glovebox, the chiral silicon Lewis acid catalyst (1.5 equiv) is added to a solution of the acylhydrazone (1.0 equiv) in CH₂Cl₂ at room temperature.[10] The resulting mixture is stirred for 5-10 minutes, after which the diene (2.0-3.0 equiv) is added. The reaction is stirred at room temperature for the time indicated by TLC analysis. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel to afford the this compound product.[10]
Experimental Workflow Diagram
Caption: General workflow for aza-Diels-Alder reaction.
Asymmetric Hydrogenation of Pyridinium Salts
The direct asymmetric hydrogenation of pyridines is challenging due to the aromaticity of the ring and potential catalyst poisoning by the product.[11] Activating the pyridine as a pyridinium salt overcomes these issues by lowering the dearomatization energy barrier.[11] This strategy has been successfully implemented using iridium and rhodium catalysts with chiral ligands, such as JosiPhos, to produce highly enantioenriched piperidines and their this compound precursors.[12] The use of a base is often crucial for achieving high enantioselectivity.[12]
Data Presentation: Asymmetric Hydrogenation of Pyridinium Salts
| Entry | Substrate (R-group on Pyridine) | Catalyst | Base | Yield (%) | ee (%) | Ref |
| 1 | 3-Phenyl (N-benzyl) | Rh-JosiPhos | DIPEA | 16 | 73 | [12] |
| 2 | 3-Phenyl (N-benzyl) | Rh-JosiPhos | Et₃N | 80 | 88 | [12] |
| 3 | 3-(4-MeOC₆H₄) (N-benzyl) | Rh-JosiPhos | Et₃N | 81 | 90 | [12] |
| 4 | 3-(4-FC₆H₄) (N-benzyl) | Rh-JosiPhos | Et₃N | 75 | 87 | [12] |
| 5 | 2-Phenyl (N-benzyl) | [Ir(cod)Cl]₂/MP²-SEGPHOS | - | >99 | 90 | [13] |
| 6 | 2-(4-MeC₆H₄) (N-benzyl) | [Ir(cod)Cl]₂/MP²-SEGPHOS | - | >99 | 91 | [13] |
Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation
In a glovebox, a glass vial is charged with the N-benzylpyridinium bromide substrate (0.1 mmol), the Rh-JosiPhos catalyst (1 mol%), and Et₃N (0.5 mmol, 5.0 equiv).[12] The vial is placed in a stainless-steel autoclave, which is then purged and pressurized with H₂ (50 bar). The reaction is stirred at 50 °C for 20 hours. After carefully releasing the pressure, the solvent is evaporated, and the residue is purified by flash chromatography to yield the product.[12]
Signaling Pathway Diagram
Caption: Stepwise hydrogenation of pyridinium salts.
Enantioselective Ring-Closing Metathesis (RCM)
Ring-closing metathesis (RCM) is a powerful reaction for the formation of cyclic olefins.[14][15] In the context of tetrahydropyridines, asymmetric RCM can be achieved through the desymmetrization of prochiral trienes using chiral molybdenum or ruthenium alkylidene catalysts.[16] This approach provides access to enantioenriched six-membered nitrogen heterocycles with good yields and high enantiomeric excess.[16][17]
Data Presentation: Enantioselective Ring-Closing Metathesis
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) | Ref |
| 1 | N-Tosyl-N,N-bis(2-methylallyl)amine | Chiral Mo-Alkylidene | 93 | 98 | [16] |
| 2 | N-Allyl-N-(2-methylallyl)aniline | Chiral Mo-Alkylidene | 88 | 94 | [16] |
| 3 | Diethyl diallylmalonate derived triene | Chiral Ru-Alkylidene | 98 | 90 | [18] |
| 4 | N-Tosyl diallylamine | Biotinylated Hoveyda-Grubbs II | >95 | N/A | [19] |
Note: Enantioselectivity is achieved in the desymmetrization of prochiral trienes, not simple diallylamines like in entry 4.
Experimental Protocol: Asymmetric Ring-Closing Metathesis
A solution of the triene substrate (0.1-0.2 mmol) in toluene or benzene is degassed via freeze-pump-thaw cycles.[16] The chiral molybdenum catalyst (1-5 mol%) is added under an argon atmosphere. The reaction mixture is stirred at a specified temperature (e.g., 22-55 °C) for several hours until the starting material is consumed (monitored by GC or TLC). The solvent is then removed under vacuum, and the resulting residue is purified by silica gel chromatography to isolate the chiral this compound.[16]
Catalytic Cycle Diagram
References
- 1. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organocatalytic Enantioselective Synthesis of Tetrahydropyridines [ouci.dntb.gov.ua]
- 6. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. air.unimi.it [air.unimi.it]
- 13. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. Ring Closing Metathesis [organic-chemistry.org]
- 16. Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chiral synthesis of functionalized tetrahydropyridines: gamma-aminobutyric acid uptake inhibitor analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioselective Ruthenium-Catalyzed Ring-Closing Metathesis [authors.library.caltech.edu]
- 19. files.core.ac.uk [files.core.ac.uk]
Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine (THP) scaffold is a prominent heterocyclic moiety that has garnered significant attention in medicinal chemistry and drug discovery. Its presence in numerous natural products and synthetic compounds with a wide array of biological activities underscores its importance as a privileged structure. This technical guide provides an in-depth review of this compound derivatives, focusing on their synthesis, pharmacological applications, and the underlying mechanisms of action that make them promising candidates for novel therapeutics.
Introduction to this compound Derivatives
Tetrahydropyridines are six-membered nitrogen-containing heterocyclic compounds with one double bond in the ring. The position of this double bond gives rise to three structural isomers: 1,2,3,4-tetrahydropyridine, 1,2,3,6-tetrahydropyridine, and 2,3,4,5-tetrahydropyridine. The versatility of the THP scaffold allows for the introduction of various substituents, leading to a diverse chemical space with a broad spectrum of pharmacological properties.[1][2][3]
The significance of the THP core is highlighted by its presence in both naturally occurring alkaloids and clinically approved drugs.[3] For instance, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been instrumental in studying Parkinson's disease, as its metabolite, MPP+, selectively destroys dopaminergic neurons.[2] This discovery spurred extensive research into the synthesis and biological evaluation of THP derivatives.
Synthesis of this compound Derivatives
A variety of synthetic strategies have been developed to construct the this compound ring system, ranging from classical cyclization reactions to modern multicomponent and catalytic methods.
General Synthetic Approaches
Several common strategies for synthesizing this compound derivatives include:
-
Hantzsch Dihydropyridine Synthesis and subsequent modification: This well-established multicomponent reaction can be adapted to produce this compound scaffolds.[4]
-
Cyclization of Amino Alcohols: The intramolecular cyclization of γ-amino alcohols provides a direct route to 2,3,4,5-tetrahydropyridines.
-
Domino Reactions: Multi-step domino reactions, often involving Michael addition and subsequent cyclization, have been employed for the stereoselective synthesis of highly substituted tetrahydropyridines.[5][6]
-
Catalytic Methods: The use of catalysts, such as Bronsted acidic ionic liquids, has enabled the efficient and environmentally friendly synthesis of THP derivatives in high yields.[7]
Experimental Protocol: One-Pot Synthesis of this compound Derivatives
This protocol describes a general one-pot synthesis of substituted tetrahydropyridines, adapted from methodologies described in the literature.[4][7]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Substituted aniline (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Catalyst (e.g., 1-methyl-3-(4-sulfobutyl)-1H-imidazol-3-ium chloride) (catalytic amount)
-
Solvent (e.g., ethanol)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, substituted aniline, β-ketoester, and the catalyst in the chosen solvent.
-
Stir the reaction mixture at room temperature or under gentle heating (e.g., 60 °C) and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a cold solvent (e.g., ethanol) to remove any unreacted starting materials.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure and purity.
Pharmacological Applications and Biological Activity
This compound derivatives have demonstrated a remarkable range of pharmacological activities, making them attractive candidates for the development of new drugs targeting various diseases.
Anticancer Activity
Numerous studies have reported the potent anticancer activity of THP derivatives against a variety of cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 3d | MCF-7 (Breast) | 43.4 | [8] |
| Derivative 4d | MCF-7 (Breast) | 39.0 | [8] |
| Derivative 3d | MDA-MB-231 (Breast) | 35.9 | [8] |
| Derivative 4d | MDA-MB-231 (Breast) | 35.1 | [8] |
| Derivative 10e | MDA-MB-468 (Breast) | 12.52 | [9] |
| Derivative 11d | MDA-MB-468 (Breast) | 12.00 | [9] |
| Derivative 13c | PC3 (Prostate) | 5.195 | [9] |
| Compound 4b | HeLa (Cervical) | 52.59 | [10] |
| Compound 4k | HeLa (Cervical) | 43.63 | [10] |
Antimicrobial Activity
The this compound scaffold is also a promising template for the development of novel antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Compound 2e | Escherichia coli | 0.25 | [11] |
| Compound 2c | Pseudomonas aeruginosa | 0.5 | [11] |
| Compound 3i | Pseudomonas aeruginosa | 12.5 (µM) | [12] |
| Compound 3i | MRSA | 50.0 (µM) | [12] |
| Compound 4e | Trichophyton mentagrophytes | 0.20 (mg/mL) | [13] |
| Compound 4f | Trichophyton mentagrophytes | 0.20 (mg/mL) | [13] |
| Compound 4k | Trichophyton mentagrophytes | 0.20 (mg/mL) | [13] |
Neurological Activity
The initial discovery of MPTP's neurotoxic effects has led to extensive investigation of this compound derivatives as modulators of the central nervous system. These compounds have shown affinity for various receptors, including dopamine and serotonin receptors, and have been investigated as potential treatments for neurological and psychiatric disorders.
Table 3: Neurological Activity of Selected this compound Derivatives
| Compound/Derivative | Target | Ki (nM) | Reference |
| 5-OH-PIPAT (3) | Dopamine D3 Receptor | 0.99 | [14] |
| 7-OH-DPAT | Dopamine D3 Receptor | 2.90 | [14] |
| Compound 4l | MAO-A | 0.40 (IC50, µM) | [15][16] |
| Compound 4n | MAO-B | 1.01 (IC50, µM) | [15][16] |
Mechanism of Action and Signaling Pathways
The diverse biological activities of this compound derivatives are a result of their interaction with a variety of molecular targets and modulation of different signaling pathways.
Monoamine Oxidase (MAO) Inhibition
A significant mechanism of action for several neurologically active this compound derivatives is the inhibition of monoamine oxidase (MAO) enzymes. MAO-A and MAO-B are responsible for the degradation of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.[15][16]
Figure 1: Mechanism of MAO Inhibition by this compound Derivatives.
Experimental Workflow for In Vitro Biological Evaluation
The biological activity of newly synthesized this compound derivatives is typically assessed through a series of in vitro assays.
Figure 2: General Experimental Workflow for Biological Evaluation.
FDA-Approved Drugs and Future Perspectives
While the pyridine scaffold is present in numerous FDA-approved drugs, the number of approved drugs containing a core this compound structure is more limited, presenting a significant opportunity for future drug development.[17][18] The diverse and potent biological activities of THP derivatives, coupled with their synthetic tractability, make them highly attractive scaffolds for the design of next-generation therapeutics.
Future research will likely focus on:
-
The development of more efficient and stereoselective synthetic methodologies.
-
The exploration of novel biological targets for THP derivatives.
-
The optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic properties.
-
The use of computational methods to guide the design of new and more potent THP-based drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Antimicrobial, anticoagulant, and cytotoxic evaluation of multidrug resistance of new 1,4-dihydropyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Iodinated 2-aminotetralins and 3-amino-1-benzopyrans: ligands for dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Fundamental Reaction Mechanisms for Tetrahydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core reaction mechanisms utilized in the synthesis of tetrahydropyridines, a crucial scaffold in numerous natural products and pharmaceuticals. This document details the mechanistic pathways of key synthetic strategies, presents quantitative data for comparative analysis, and outlines general experimental protocols.
Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms from the starting materials. These reactions are prized for their atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. A common strategy for tetrahydropyridine synthesis involves the reaction of aldehydes, amines, and β-ketoesters.[1]
Domino Knoevenagel/Michael Addition/Cyclization Cascade
A prevalent multicomponent approach for synthesizing highly substituted tetrahydropyridines is the domino reaction involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.[2] The reaction of aldehydes, cyano-containing C-H acids, esters of 3-oxocarboxylic acid, and ammonium acetate can lead to polysubstituted 1,4,5,6-tetrahydropyridines. The proposed mechanism involves a sequence of fast and slow reactions, including Knoevenagel condensation, Michael addition, Mannich reaction, and cyclization, followed by dehydration and isomerization.[3]
A specific example is the organocatalytic triple-domino Michael/aza-Henry/cyclization reaction.[4][5] This method uses a quinine-derived squaramide catalyst to efficiently produce tetrahydropyridines with three contiguous stereogenic centers in good yields and high enantioselectivities.[4][5]
Logical Relationship of the Domino Reaction Sequence
Caption: Logical flow of the multicomponent domino reaction for this compound synthesis.
Quantitative Data for Multicomponent Reactions
The following table summarizes representative quantitative data for the synthesis of tetrahydropyridines via multicomponent reactions.
| Catalyst | Aldehyde | Amine Source | β-Dicarbonyl Compound | Yield (%) | dr | ee (%) | Reference |
| Quinine-derived squaramide (0.5 mol%) | Various β-nitroolefins | Various aldimines | 1,3-Dicarbonyl compounds | 32-91 | up to >20:1 | 93-99 | [4][5] |
| Nano-sphere silica sulfuric acid | Aromatic aldehydes | Anilines | Ethyl acetoacetate | 85-96 | - | - | [1] |
| La(NO₃)₃·6H₂O | Aromatic aldehydes | Anilines | Acetoacetic esters | High | High | - | [1] |
| ZnO nanoparticles (0.5 mol%) | Aromatic aldehydes | Aromatic/aliphatic amines | β-Ketoesters | High | - | - | [6] |
Experimental Protocol for a Multicomponent Reaction
General Procedure for the Organocatalytic Asymmetric Michael/Aza-Henry/Cyclization Cascade: [4][5]
To a solution of the 1,3-dicarbonyl compound (0.25 mmol) and the β-nitroolefin (0.25 mmol) in CH₂Cl₂ (0.2 mL), the squaramide catalyst (0.5 mol%) is added. The reaction mixture is stirred at room temperature for the time indicated for the Michael addition. Subsequently, the aldimine (0.5 mmol) is added, and the reaction is stirred at -25 °C for the specified time. The crude product is then purified by flash column chromatography on silica gel.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful [4+2] cycloaddition for the synthesis of nitrogen-containing six-membered rings, including tetrahydropyridines. This reaction can be categorized as either normal-electron-demand or inverse-electron-demand, depending on the electronic nature of the 1-azadiene and the dienophile.
Reaction Mechanism
In a typical aza-Diels-Alder reaction, a 1-azadiene reacts with an alkene (dienophile) to form a this compound ring in a concerted or stepwise manner. The stereochemistry of the product is often predictable based on the geometry of the reactants and the reaction conditions. Chiral Lewis acids or Brønsted acids can be employed to catalyze the reaction and induce enantioselectivity.[7] The inverse-electron-demand aza-Diels-Alder reaction involves an electron-rich dienophile and an electron-deficient 1-azadiene.[3][8]
Mechanism of a Lewis Acid-Catalyzed Aza-Diels-Alder Reaction
Caption: Catalytic cycle of a chiral Lewis acid-catalyzed aza-Diels-Alder reaction.
Quantitative Data for Aza-Diels-Alder Reactions
| Catalyst/Promoter | Diene | Dienophile | Yield (%) | dr | ee (%) | Reference |
| BINOL-derived phosphoric acid (5 mol%) | 2-Silyloxy-1,3-butadienes | Ethyl glyoxylate imine | Good | Good to excellent | Good | [7] |
| Cu(CH₃CN)₄PF₆/Chiral Ligand | In situ generated azoalkenes | Cyclic enamides | up to 95 | >20:1 | up to 98 | [3] |
| BF₃·OEt₂ | N-tert-butanesulfinyl α-imino ester | 2,3-Dimethyl-1,3-butadiene | 42 | - | - | [7] |
| TEMPO | In situ generated azoalkenes from ketohydrazones | Olefins | - | - | - | [9] |
Experimental Protocol for an Aza-Diels-Alder Reaction
General Procedure for a Catalytic Asymmetric Inverse-Electron-Demand Aza-Diels-Alder Reaction: [3]
To a mixture of the α-bromo-N-benzoyl-hydrazone (1a, model substrate) and a cyclic enamide (2a, model substrate) in dichloromethane (DCM) at 25 °C, is added Na₂CO₃ (2 equivalents). Then, a solution of the chiral copper catalyst (prepared from Cu(CH₃CN)₄BF₄ (10 mol%) and a chiral ligand (12 mol%)) is added. The reaction is stirred until completion, as monitored by TLC. The product is then isolated and purified by column chromatography.
Transition-Metal-Catalyzed Reactions
Transition metals, particularly rhodium and iridium, have emerged as powerful catalysts for the synthesis of tetrahydropyridines, often enabling high levels of stereocontrol.
Rhodium-Catalyzed C-H Activation/Cyclization
Rhodium(I) catalysts can effect a C-H activation of an α,β-unsaturated imine, followed by coupling with an alkyne. The resulting azatriene intermediate undergoes an in-situ electrocyclization to yield a 1,2-dihydropyridine, which can be subsequently reduced to the corresponding this compound with high diastereoselectivity.[10][11]
Catalytic Cycle for Rhodium-Catalyzed this compound Synthesis
Caption: Proposed catalytic cycle for the Rh-catalyzed synthesis of tetrahydropyridines.
Iridium-Catalyzed Asymmetric Annulation
Iridium catalysts have been successfully employed in the enantioselective formal [5+1] annulation of 7-oxo or 6-oxo allyl carbonates with primary amines. This reaction proceeds through the in-situ generation of enamines as N-nucleophiles, leading to a variety of chiral this compound derivatives in moderate to good yields and with excellent enantioselectivity.[12]
Quantitative Data for Transition-Metal-Catalyzed Syntheses
| Catalyst System | Imine/Amine | Alkyne/Carbonate | Yield (%) | dr | ee (%) | Reference |
| [Rh(coe)₂Cl]₂ / 4-Me₂N-C₆H₄-PEt₂ | α,β-Unsaturated imines | Various alkynes | up to 95 | >95% | - | [10][11] |
| Ir/phosphoramidite | Primary amines | 7-oxo or 6-oxo allyl carbonates | Moderate to good | - | Excellent | [12] |
Experimental Protocol for a Rhodium-Catalyzed Reaction
General Procedure for Rhodium-Catalyzed C–H Activation–Cyclization–Reduction Cascade: [10][11]
In a nitrogen-filled glovebox, [Rh(coe)₂Cl]₂ (2.5 mol %) and the phosphine ligand (5 mol %) are added to a vial. Toluene is added, and the mixture is stirred. The α,β-unsaturated imine (1.0 equiv) and the alkyne (1.2 equiv) are then added. The vial is sealed and heated at 80 °C for 2 hours. After cooling to room temperature, the reaction mixture is subjected to reduction conditions (e.g., an acid followed by a borohydride reagent) to afford the this compound product. The product is then purified by chromatography.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a powerful and versatile method for the formation of cyclic olefins, including tetrahydropyridines, from acyclic diene precursors. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs' or Hoveyda-Grubbs catalysts.
Reaction Mechanism
The generally accepted mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate through a [2+2] cycloaddition between the metal alkylidene catalyst and one of the alkene moieties of the diene substrate. This intermediate then undergoes a retro-[2+2] cycloaddition to release an olefin and a new metal alkylidene. Intramolecular reaction with the second alkene moiety leads to the cyclic product and regenerates the catalyst, with the expulsion of a small volatile alkene like ethylene.[13][14][15]
Catalytic Cycle of Ring-Closing Metathesis
Caption: Chauvin mechanism for ruthenium-catalyzed ring-closing metathesis.
Quantitative Data for RCM in Nitrogen Heterocycle Synthesis
The efficiency of RCM is highly dependent on the catalyst, substrate, and reaction conditions. Low catalyst loadings are often achievable.[16][17]
| Ring Size | Catalyst Loading (ppm) | Concentration (M) | Yield (%) | Reference |
| 5-membered | 500 | Neat or 1.0 | >99 | [16][17] |
| 6-membered | 500 | 1.0 | 96 | [16][17] |
| 7-membered | 500 | 0.2 - 0.05 | 82 - 90 | [16][17] |
Experimental Protocol for Ring-Closing Metathesis
General Procedure for RCM of a Carbamate-Protected Diene: [16][17]
A solution of the acyclic diene substrate in an appropriate solvent (e.g., toluene or dichloromethane) at a concentration optimized for the desired ring size (typically 0.05 M to 1.0 M) is degassed. The ruthenium catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst, 500 ppm to 1 mol%) is added, and the reaction mixture is stirred at a suitable temperature (e.g., 40-50 °C) until the reaction is complete (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the crude product is purified by flash chromatography. For larger scale reactions, slow addition of the substrate and catalyst can minimize the formation of dimeric byproducts.[18]
Generic Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound derivatives.
Caption: A generalized workflow for the synthesis and analysis of tetrahydropyridines.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic asymmetric inverse-electron-demand aza-Diels–Alder reaction of 1,3-diazadienes with 3-vinylindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantioselective Synthesis of Functionalized Tetrahydropyridines through Iridium-Catalyzed Formal [5+1] Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 14. Ring Closing Metathesis [organic-chemistry.org]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Low Catalyst Loadings in Olefin Metathesis: Synthesis of Nitrogen Heterocycles by Ring Closing Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drughunter.com [drughunter.com]
Exploring the Chemical Space of Novel Tetrahydropyridine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the chemical space of novel tetrahydropyridine (THP) analogs, a class of heterocyclic compounds that has garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the synthesis, biological evaluation, and mechanistic understanding of these promising molecules, with a focus on their potential as anticancer and analgesic agents.
Introduction to Tetrahydropyridines
Tetrahydropyridines (THPs) are six-membered heterocyclic compounds containing a nitrogen atom. Their structural versatility allows for a wide range of substitutions, leading to a vast chemical space with diverse biological activities. THP analogs have been investigated for various therapeutic applications, including as anti-inflammatory, antimicrobial, and neuroprotective agents.[1][2] This guide will focus on two prominent areas of THP research: their anticancer properties, particularly through the modulation of the estrogen receptor-alpha (ERα) and cyclooxygenase-2 (COX-2) pathways, and their potential as analgesics by targeting the voltage-gated sodium channel Nav1.7.
Synthesis of Novel this compound Analogs
The synthesis of novel THP analogs is a crucial step in exploring their chemical and biological potential. Various synthetic strategies have been developed to access diverse THP scaffolds.
Synthesis of N-Substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines
A well-established four-step synthesis is utilized to produce N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines, which have shown promising anticancer activity.[3][4][5]
Experimental Protocol:
-
N-amination of 3-Ethylpyridine: 3-Ethylpyridine is reacted with O-mesitylenesulfonylhydroxylamine (MSH) to furnish N-amino-3-ethylpyridinium mesitylenesulfonate. The reaction is typically carried out in anhydrous dichloromethane at 0°C and then stirred overnight at room temperature.[4][5]
-
Formation of Pyridinium Ylides: The resulting N-amino-3-ethylpyridinium mesitylenesulfonate is then reacted with various substituted benzoyl chlorides in the presence of a base, such as triethylamine, in a solvent like anhydrous tetrahydrofuran (THF). The mixture is heated to around 70°C for several hours and then stirred overnight at room temperature to yield stable crystalline pyridinium ylides.[4][5]
-
Reduction to Tetrahydropyridines: The pyridinium ylides are subsequently reduced using a reducing agent like sodium borohydride in absolute ethanol at 0°C. This step selectively reduces the pyridinium ring to the corresponding 1,2,3,6-tetrahydropyridine.[3][4]
-
Purification: The final N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs are purified using techniques such as flash column chromatography.[3][4]
Logical Workflow for Synthesis:
Synthesis of Thiazole-Linked this compound Analogs
Another important class of THP analogs are those linked to a thiazole moiety. These compounds are often synthesized via the Hantzsch thiazole synthesis.
Experimental Protocol (General):
The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. To synthesize thiazole-linked tetrahydropyridines, a this compound core functionalized with an α-haloketone moiety would be reacted with a suitable thioamide.
-
Preparation of Precursors: The this compound scaffold containing an α-haloketone and the desired thioamide are synthesized or obtained commercially.
-
Condensation Reaction: The α-haloketone-functionalized this compound and the thioamide are reacted in a suitable solvent, often with heating.
-
Cyclization and Dehydration: The initial condensation product undergoes intramolecular cyclization and subsequent dehydration to form the thiazole ring.
-
Purification: The final product is purified by crystallization or chromatography.
Biological Evaluation of this compound Analogs
The biological activity of novel THP analogs is assessed through a variety of in vitro assays, primarily focusing on their anticancer and cytotoxic effects.
Cell Lines and Culture Conditions
-
MCF-7 (Human Breast Adenocarcinoma): This cell line is estrogen receptor-positive and is a common model for studying hormone-responsive breast cancer. MCF-7 cells are typically maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[6]
-
MDA-MB-231 (Human Breast Adenocarcinoma): This is a triple-negative breast cancer cell line (ER-negative, PR-negative, and HER2-negative), representing a more aggressive and difficult-to-treat form of breast cancer. MDA-MB-231 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin.[7]
-
Ishikawa (Human Endometrial Adenocarcinoma): This cell line is also used to assess the anticancer activity of THP analogs.
All cell lines are maintained in a humidified atmosphere at 37°C with 5% CO2.
Antiproliferative and Cytotoxicity Assays
The effect of THP analogs on the proliferation and viability of cancer cells is commonly determined using colorimetric or luminescent assays.
Experimental Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): [2][8][9][10][11]
-
Cell Seeding: Cancer cells are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The THP analogs are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specific period, typically 72 hours.[1]
-
Reagent Addition: After the incubation period, the plates are equilibrated to room temperature. A volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well is added.
-
Lysis and Signal Stabilization: The contents are mixed on an orbital shaker for approximately 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer.
-
Data Analysis: The results are typically expressed as the concentration of the compound that inhibits cell growth by 50% (IC50).
Experimental Workflow for Cytotoxicity Assay:
Quantitative Data Summary
The following tables summarize the reported in vitro anticancer activity of selected novel this compound analogs.
Table 1: Antiproliferative Activity of N-Substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridines [3]
| Compound | Ishikawa (IC50, µM) | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| EH1 | >100 | >100 | >100 |
| EH2 | 71.88 | 67.19 | >100 |
| EH3 | >100 | >100 | >100 |
| EH4 | >100 | >100 | >100 |
Table 2: Antiproliferative Activity of Thiazole-Linked this compound Analogs [12]
| Compound | MCF-7 (IC50, µM) | MDA-MB-231 (IC50, µM) |
| 6d | 9.94 ± 1.02 | 9.78 ± 1.08 |
| 6e | 9.72 ± 0.91 | 9.54 ± 0.95 |
| 6o | 12.19 ± 1.03 | 12.22 ± 1.07 |
| Doxorubicin (Control) | - | - |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by THP analogs is critical for rational drug design and development. Molecular docking studies and mechanistic assays have identified several key targets.
Estrogen Receptor Alpha (ERα) Signaling Pathway
In ER-positive breast cancers, the estrogen receptor alpha is a key driver of tumor growth and proliferation.[9] Some THP analogs are designed to interact with ERα, potentially acting as antagonists or selective modulators.
ERα Signaling Pathway Diagram:
Cyclooxygenase-2 (COX-2) Signaling Pathway
COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation, angiogenesis, and tumor growth.[4][8][13] THP analogs have been designed to inhibit COX-2 activity.
COX-2 Signaling Pathway Diagram:
Voltage-Gated Sodium Channel Nav1.7 in Pain Signaling
The voltage-gated sodium channel Nav1.7 is a key player in the transmission of pain signals in peripheral sensory neurons.[1][2] Blockade of this channel is a promising strategy for the development of new analgesics.
Nav1.7 Pain Signaling Pathway Diagram:
Conclusion
Novel this compound analogs represent a rich and promising area of drug discovery. Their synthetic tractability allows for the creation of diverse libraries of compounds that can be screened for a wide range of biological activities. The data presented in this guide highlight the potential of THP analogs as anticancer agents, particularly for breast cancer, through the modulation of key signaling pathways like ERα and COX-2. Furthermore, their ability to target ion channels such as Nav1.7 opens up avenues for the development of new and effective analgesics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical realities.
References
- 1. researchgate.net [researchgate.net]
- 2. physoc.org [physoc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. texaschildrens.org [texaschildrens.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemhelpasap.com [chemhelpasap.com]
- 13. researchgate.net [researchgate.net]
The Dawn of a New Era in Parkinson's Research: Early Studies on the Neurotoxic Effects of MPTP
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The early 1980s marked a pivotal moment in neuroscience with the serendipitous discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound that would revolutionize our understanding of Parkinson's disease (PD). The tragic story of a group of young intravenous drug users who developed profound and irreversible parkinsonism after self-administering a synthetic opioid contaminated with MPTP unveiled a powerful tool for modeling this debilitating neurodegenerative disorder. This guide provides a detailed technical overview of the seminal early studies that identified MPTP as a selective dopaminergic neurotoxin, elucidated its mechanism of action, and established the first reliable animal models of Parkinson's disease.
The Initial Discovery: From Street Drug Tragedy to Scientific Breakthrough
In 1983, Langston and colleagues published a groundbreaking report in Science detailing the cases of four individuals in California who developed severe parkinsonian symptoms. These symptoms included bradykinesia, rigidity, tremor, and postural instability, all hallmarks of advanced Parkinson's disease. The common link between these patients was the intravenous use of a new synthetic heroin analog. Analysis of the illicit drug samples revealed the presence of MPTP, a byproduct of the improper synthesis of 1-methyl-4-phenyl-4-propionoxypiperidine (MPPP), a meperidine analog. This clinical observation provided the first direct evidence of a chemical compound that could selectively destroy the dopaminergic neurons of the substantia nigra, the same cell population that degenerates in idiopathic Parkinson's disease.
Elucidating the Mechanism of Neurotoxicity
Subsequent research rapidly unraveled the intricate biochemical cascade responsible for MPTP's devastating effects. The key to its toxicity lies in its metabolic conversion to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).
Signaling Pathway of MPTP Neurotoxicity
The mechanism of MPTP-induced neurotoxicity involves a multi-step process that begins with its entry into the brain and culminates in the destruction of dopaminergic neurons.
The First Animal Models: Replicating Parkinson's Disease in the Laboratory
The discovery of MPTP's effects in humans spurred the development of animal models that could replicate the key features of Parkinson's disease, a critical step for studying the disease's pathogenesis and for testing potential therapeutic interventions.
Primate Models
In 1983, Burns and colleagues at the National Institute of Mental Health successfully reproduced the parkinsonian syndrome in rhesus monkeys by administering MPTP intravenously. These monkeys exhibited akinesia, rigidity, postural tremor, and a flexed posture, all of which were reversed by the administration of L-DOPA, the standard treatment for Parkinson's disease.
-
Animal Model: Adult rhesus monkeys (Macaca mulatta).
-
MPTP Administration:
-
N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (NMPTP, referred to as MPTP in later literature) was administered intravenously.
-
The dosage regimen consisted of multiple injections over a period of days.
-
-
Behavioral Assessment:
-
Observation of motor deficits including akinesia, rigidity, postural tremor, and flexed posture.
-
Assessment of responsiveness to L-DOPA treatment.
-
-
Neurochemical Analysis:
-
Post-mortem analysis of brain tissue.
-
Measurement of dopamine and its metabolites in the striatum.
-
-
Histopathological Examination:
-
Examination of brain sections to assess neuronal loss in the substantia nigra pars compacta.
-
Rodent Models
While primates provided a model that closely mimicked the human condition, the cost and ethical considerations prompted the search for a small animal model. In 1984, Heikkila and colleagues demonstrated that parenteral administration of MPTP to mice also resulted in significant and selective destruction of dopaminergic neurons in the substantia nigra.
-
Animal Model: Male Swiss-Webster mice.
-
MPTP Administration:
-
MPTP was administered parenterally (intraperitoneally).
-
A common dosage used was 30 mg/kg.
-
-
Neurochemical Analysis:
-
Measurement of neostriatal dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Assessment of [3H]dopamine uptake in neostriatal synaptosomal preparations.
-
-
Histopathological Examination:
-
Histological analysis of the substantia nigra to observe the disappearance of nerve cells in the zona compacta.
-
Quantitative Data from Early Studies
The initial studies on MPTP provided crucial quantitative data that established the extent of dopaminergic neurodegeneration.
| Animal Model | Brain Region | Dopamine Depletion (%) | Reference |
| Rhesus Monkey | Caudate Nucleus | >95 | Burns et al., 1983 |
| Rhesus Monkey | Putamen | >95 | Burns et al., 1983 |
| Squirrel Monkey | Caudate Nucleus | 50-85 | Irwin & Langston, 1985 |
| Squirrel Monkey | Putamen | 50-85 | Irwin & Langston, 1985 |
| Mouse (C57BL/6) | Striatum | ~90 | Heikkila et al., 1984 |
Table 1: Dopamine Depletion in Early MPTP Animal Models
| Animal Model | Brain Region | HVA Depletion (%) | Reference |
| Rhesus Monkey | Caudate Nucleus | >95 | Burns et al., 1983 |
| Rhesus Monkey | Putamen | >95 | Burns et al., 1983 |
| Mouse (C57BL/6) | Striatum | Significant | Heikkila et al., 1984 |
Table 2: Homovanillic Acid (HVA) Depletion in Early MPTP Animal Models
Experimental Workflow: From MPTP Administration to Neurochemical Analysis
The following diagram illustrates a typical experimental workflow employed in the early studies to assess the neurotoxic effects of MPTP.
Conclusion
The initial investigations into the neurotoxic effects of MPTP in the early 1980s represent a landmark in the history of neuroscience. These studies not only identified a potent and selective dopaminergic neurotoxin but also provided the first robust and reproducible animal models of Parkinson's disease. The elucidation of MPTP's mechanism of action, from its metabolic activation to the inhibition of mitochondrial respiration, offered profound insights into the potential pathways of neurodegeneration in idiopathic Parkinson's disease. The development of these models has been instrumental in advancing our understanding of the pathophysiology of Parkinson's disease and has provided an invaluable platform for the development and testing of novel therapeutic strategies. The legacy of this early research continues to shape the direction of Parkinson's disease research to this day.
Tetrahydropyridine: A Core Pharmacophore in Natural Products - An In-depth Technical Guide
The tetrahydropyridine (THP) moiety is a prominent heterocyclic scaffold found in a diverse array of natural products.[1] Its inherent structural features and ability to interact with various biological targets have established it as a significant pharmacophore in the realm of drug discovery and development. This technical guide provides a comprehensive overview of this compound-containing natural products, their biological activities, underlying mechanisms of action, and the experimental methodologies used for their study. This document is intended for researchers, scientists, and professionals in the field of drug development.
Prominent this compound-Containing Natural Products and Their Bioactivities
The this compound scaffold is a constituent of numerous alkaloids with a broad spectrum of pharmacological activities, ranging from neurotoxicity to anti-inflammatory and anticancer effects.[1][2] Below is a summary of some key natural products, their sources, and their biological activities.
| Natural Product | Source | Biological Activity |
| Arecoline | Areca catechu (Betel nut) | Agonist at muscarinic and nicotinic acetylcholine receptors. |
| Anatoxin-a | Cyanobacteria (e.g., Anabaena flos-aquae) | Potent agonist of nicotinic acetylcholine receptors, leading to neurotoxicity. |
| Piperine | Piper nigrum (Black pepper) | Enhances bioavailability of other drugs; exhibits anti-inflammatory, antioxidant, and antitumor activities.[3][4][5] |
| Betanin | Beta vulgaris (Beetroot) | Food colorant with antioxidant properties.[6] |
| Koreenceines | Pseudomonas koreensis (Bacteria) | Exhibit selective inhibitory activity against other bacteria, such as Flavobacterium johnsoniae.[7] |
| Manzamines | Marine Sponges (e.g., Xestospongia ashmorica) | Cytotoxic activity against various cancer cell lines.[8] |
Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity data for selected this compound-containing natural products.
| Natural Product | Target | Assay | Value | Reference |
| (+)-Anatoxin-a | Nicotinic Acetylcholine Receptor | Inhibition of [3H]acetylcholine binding | Kd = 0.1-0.2 µM | [9] |
| Neuronal nAChR (α4β2) | Ca2+ influx | EC50 = 4.8 x 10-8 M | [10] | |
| Neuronal nAChR (α7) | Ca2+ influx | EC50 = 5.8 x 10-7 M | [10] | |
| Arecoline | Nicotinic Acetylcholine Receptor (α7) | Peak current response (co-applied with PNU-120596) | EC50 = 60 ± 7 µM | [11] |
| Nicotinic Acetylcholine Receptor (α7) | Net charge response (co-applied with PNU-120596) | EC50 = 93 ± 2 µM | [11] | |
| Fibroblast-like synoviocytes (Rheumatoid Arthritis model) | Inhibition of proliferation and DNA replication | IC50 = 71.55–105.16 μg/ml | [12] | |
| Manzamine A | L5178 mouse lymphoma cells | Cytotoxicity | ED50 = 1.8 µg/mL | [8] |
| Manzamine E | L5178 mouse lymphoma cells | Cytotoxicity | ED50 = 6.6 µg/mL | [8] |
| Manzamine F | L5178 mouse lymphoma cells | Cytotoxicity | ED50 = 2.3 µg/mL | [8] |
Experimental Protocols
This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound-containing natural products.
Isolation of Piperine from Black Pepper
Objective: To isolate piperine from commercially available black pepper.
Materials:
-
Ground black pepper
-
Dichloromethane (CH2Cl2)
-
Ethanol (95%)
-
Potassium hydroxide (KOH)
-
Diethyl ether (cold)
-
Acetone
-
Hexane
-
Round bottom flasks (50 mL and 100 mL)
-
Water condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or sand bath
-
Vacuum filtration apparatus (Büchner funnel, Hirsch funnel, filter paper)
-
Rotary evaporator (optional)
-
Ice bath
-
Test tubes
-
Thin Layer Chromatography (TLC) plates, developing chamber, and visualization reagents (e.g., Dragendorff's reagent)
Procedure:
-
Extraction:
-
Place 10.0 g of ground black pepper and 20 mL of CH2Cl2 into a 100 mL round bottom flask containing a magnetic stir bar.[7]
-
Attach a water condenser and reflux the mixture with stirring for 20 minutes.[7]
-
Allow the flask to cool to room temperature.
-
Filter the mixture using vacuum filtration with a Büchner funnel to remove the solid pepper grounds.[7]
-
Wash the pepper grounds with an additional 10 mL of CH2Cl2 and combine the filtrates.[7]
-
Reserve a small aliquot of the filtrate for TLC analysis.[7]
-
-
Isolation and Purification:
-
Transfer the filtrate to a 50 mL round bottom flask and remove the CH2Cl2 using a rotary evaporator or by gentle heating in a sand bath until a dark brown oil remains.[7]
-
Cool the oil in an ice bath and add 6 mL of cold diethyl ether. Stir for 5 minutes.[7]
-
Remove the ether by gentle heating or using a rotary evaporator.[7]
-
Cool the resulting oil again in an ice bath and add another 6 mL of cold ether. Allow the flask to sit in the ice bath for 15 minutes with occasional stirring to induce precipitation of piperine.[7]
-
Collect the yellow piperine crystals by vacuum filtration using a Hirsch funnel.[7]
-
Wash the crystals with two 4 mL portions of cold diethyl ether.[7]
-
Reserve a small amount of the crude piperine for TLC analysis.[7]
-
-
Recrystallization:
-
Dissolve the crude piperine in a minimal amount of a hot 3:2 acetone:hexane solution in a test tube.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified piperine crystals by vacuum filtration and wash with a small amount of cold diethyl ether.
-
Dry the crystals and determine the yield and melting point.
-
-
Analysis:
-
Perform TLC analysis on the initial filtrate, crude piperine, and recrystallized piperine, alongside a piperine standard. Use a 3:2 acetone:hexane solution as the developing solvent.[7]
-
Visualize the spots using an appropriate method, such as Dragendorff's reagent, which gives orange spots for alkaloids.[6]
-
Further characterization can be performed using 1H NMR, 13C NMR, IR spectroscopy, and Mass Spectrometry.[7]
-
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory activity of a test compound against human recombinant MAO-B.
Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Tyramine (MAO-B substrate)
-
Amplex® Red Reagent
-
Horseradish Peroxidase (HRP)
-
Selegiline (positive control inhibitor)
-
Dimethyl Sulfoxide (DMSO)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and selegiline in 100% DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the stock solutions in MAO-B Assay Buffer to create working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Prepare a working solution of human recombinant MAO-B in MAO-B Assay Buffer.
-
Prepare a fresh working solution containing Amplex® Red, HRP, and tyramine in MAO-B Assay Buffer. This solution should be protected from light.
-
-
Assay Protocol:
-
To a 96-well black plate, add the following to the respective wells:
-
Blank: 25 µL of MAO-B Assay Buffer.
-
Negative Control: 25 µL of MAO-B Assay Buffer.
-
Positive Control: 25 µL of selegiline working solutions.
-
Test Compound: 25 µL of test compound working solutions.
-
-
Add 25 µL of the MAO-B working solution to all wells except the "Blank" wells.
-
Gently mix the plate and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the Amplex® Red/HRP/Tyramine working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at 530-560 nm and emission at 580-590 nm.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence versus time plot.
-
Subtract the average rate of the "Blank" wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound and positive control relative to the negative control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Mechanisms of Action
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Several this compound natural products, such as anatoxin-a and arecoline, exert their biological effects by modulating the activity of nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in neurotransmission.
Caption: Nicotinic Acetylcholine Receptor Signaling Pathway.
Upon binding of an agonist like anatoxin-a, the nAChR undergoes a conformational change, opening its ion channel and allowing the influx of cations, primarily Na+ and Ca2+.[1][13] This influx leads to depolarization of the cell membrane and activation of various downstream signaling cascades. The increase in intracellular Ca2+ can activate protein kinase C (PKC), calmodulin-dependent protein kinases (CaMKs), and the phosphoinositide 3-kinase (PI3K)-Akt pathway, ultimately leading to changes in gene expression related to cell survival and synaptic plasticity.[1][14]
MPTP-Induced Dopaminergic Neurodegeneration Pathway
The synthetic this compound derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, providing a widely used animal model for Parkinson's disease.
Caption: MPTP-Induced Dopaminergic Neurodegeneration.
MPTP is a prodrug that, upon entering the brain, is metabolized by monoamine oxidase B (MAO-B) in glial cells to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[15][16] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[15] Inside the neurons, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[17] This inhibition leads to a severe depletion of ATP and an increase in the production of reactive oxygen species (ROS), ultimately triggering apoptotic cell death of the dopaminergic neurons.[18][19]
Biosynthesis of this compound Natural Products
The biosynthesis of the this compound core in natural products often involves the cyclization of amino acid precursors.
Biosynthesis of Piperine
The biosynthesis of piperine in Piper nigrum involves precursors from the phenylpropanoid pathway and lysine metabolism.
Caption: Biosynthesis of Piperine.
The piperidine ring of piperine is derived from the amino acid L-lysine.[2][20] Lysine undergoes decarboxylation to form cadaverine, which is then oxidatively deaminated and cyclized to form Δ¹-piperideine. Subsequent reduction yields the piperidine ring. The piperoyl moiety is derived from the phenylpropanoid pathway, starting from L-phenylalanine. Finally, piperine synthase, an acyltransferase, catalyzes the condensation of piperoyl-CoA and piperidine to form piperine.[21]
Conclusion
The this compound scaffold represents a privileged structure in natural products, conferring a wide range of potent biological activities. The examples discussed in this guide highlight the diverse pharmacological properties associated with this pharmacophore, from potent neurotoxins to promising therapeutic leads. A thorough understanding of their mechanisms of action, biosynthesis, and the experimental methodologies for their study is crucial for the continued exploration and exploitation of these fascinating molecules in drug discovery and development. The provided protocols and pathway diagrams serve as a valuable resource for researchers in this field.
References
- 1. Anatoxin-a - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging | Journal of Neuroscience [jneurosci.org]
- 6. researchgate.net [researchgate.net]
- 7. piperine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anatoxin A | C10H15NO | CID 3034748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | PLOS One [journals.plos.org]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN101967119A - Method for purifying arecoline - Google Patents [patents.google.com]
- 16. Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] Nicotinic Activity of Arecoline, the Psychoactive Element of "Betel Nuts", Suggests a Basis for Habitual Use and Anti-Inflammatory Activity | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review [mdpi.com]
- 20. biorxiv.org [biorxiv.org]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the One-Pot Multicomponent Synthesis of Functionalized Tetrahydropyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized tetrahydropyridines are a pivotal class of nitrogen-containing heterocyclic compounds frequently encountered in natural products and synthetic bioactive molecules. Their structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including analgesic, antihypertensive, antiviral, and anticancer properties.[1][2][3] The development of efficient and sustainable synthetic methodologies to access these valuable scaffolds is therefore a significant focus in modern organic synthesis and drug discovery.
One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of complex molecules from simple, readily available starting materials in a single synthetic operation.[2] This approach offers substantial advantages over traditional multi-step syntheses by minimizing waste, reducing reaction times, and increasing overall efficiency—tenets of green chemistry. This document provides detailed application notes and experimental protocols for selected one-pot multicomponent syntheses of functionalized tetrahydropyridines, catering to researchers and professionals in the field of drug development.
Advantages of One-Pot Multicomponent Synthesis
-
Efficiency: Multiple bond-forming events occur in a single reaction vessel, significantly shortening synthetic sequences.
-
Atom Economy: MCRs are designed to incorporate the majority of the atoms from the starting materials into the final product, minimizing waste.[1]
-
Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of libraries of structurally diverse compounds by systematically varying the individual components.
-
Operational Simplicity: These reactions often involve simple procedures, avoiding the need for isolation and purification of intermediates, which saves time and resources.[1]
Featured Synthetic Protocols
This section details two distinct and robust one-pot multicomponent protocols for the synthesis of functionalized tetrahydropyridines, employing different catalytic systems.
Protocol 1: Polyaniline-Zirconium Oxide Catalyzed Synthesis
This protocol describes a green and efficient five-component synthesis of tetrahydropyridines using a reusable heterogeneous catalyst, polyaniline-zirconium oxide (PANI/ZrO₂).[1] The reaction proceeds at room temperature and offers excellent product yields.
Experimental Workflow
References
Application Notes and Protocols for Rhodium-Catalyzed Synthesis of Tetrahydropyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of highly substituted tetrahydropyridines utilizing rhodium catalysis. The methodologies outlined are robust, scalable, and offer access to a diverse range of these important nitrogen-containing heterocyclic scaffolds, which are prevalent in numerous pharmaceuticals.
Introduction
Tetrahydropyridines are a core structural motif in a vast array of biologically active compounds and approved drugs, including therapeutics for cancer, neurological disorders, and infectious diseases. The development of efficient and stereoselective methods for their synthesis is therefore of significant interest to the medicinal chemistry and drug development community. Rhodium catalysis has emerged as a powerful tool for the construction of these heterocycles, offering convergent and modular approaches.
This document details a well-established protocol involving a rhodium(I)-catalyzed C–H functionalization/electrocyclization cascade to form dihydropyridine intermediates, which are subsequently reduced to the desired tetrahydropyridines.[1][2][3][4] This method is notable for its operational simplicity, scalability, and the high degree of diastereoselectivity achievable.[4][5]
Signaling Pathways and Logical Relationships
The overall synthetic strategy involves a one-pot, two-step cascade reaction. The process begins with the rhodium(I)-catalyzed coupling of an α,β-unsaturated imine and an alkyne, which proceeds through C-H activation and alkenylation, followed by an electrocyclization to yield a 1,2-dihydropyridine intermediate. This intermediate is then subjected to a diastereoselective reduction to afford the final tetrahydropyridine product.
Caption: General workflow for the rhodium-catalyzed synthesis of tetrahydropyridines.
Experimental Protocols
The following protocols are based on scalable procedures reported for the synthesis of highly substituted tetrahydropyridines.[1][6] Two variations are provided, utilizing different rhodium precatalysts. The first employs the more active but air-sensitive [RhCl(coe)2]2, while the second uses the air-stable and more user-friendly [RhCl(cod)]2.
Protocol 1: Using [RhCl(coe)2]2 Precatalyst (High Activity)
This protocol is suitable for large-scale synthesis (>100 mmol) and requires the use of a glovebox for handling the air-sensitive precatalyst.
Materials:
-
[RhCl(coe)2]2 (chlorido(cyclooctene)rhodium(I) dimer)
-
4-(diethylphosphino)-N,N-dimethylaniline (ligand)
-
Toluene (anhydrous)
-
α,β-Unsaturated imine
-
Alkyne
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Ethanol
-
Acetic acid
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (three-neck flask, reflux condenser, etc.)
-
Glovebox
Procedure:
-
Catalyst Preparation:
-
In a glovebox, charge a vial with [RhCl(coe)2]2 (0.25 mol %) and 4-(diethylphosphino)-N,N-dimethylaniline (0.5 mol %).
-
Add a portion of anhydrous toluene and stir to dissolve.
-
-
Reaction Setup:
-
Transfer the catalyst mixture to an oven-dried three-neck flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere.
-
Add the remaining anhydrous toluene to the flask.
-
Add the α,β-unsaturated imine (1.0 equiv) and the alkyne (1.5 equiv) to the reaction flask.
-
-
Rh-Catalyzed Cascade:
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for 24 hours or until 1H NMR analysis indicates complete conversion to the dihydropyridine intermediate.
-
-
Reduction to this compound:
-
In a separate flask, prepare a heterogeneous solution of NaBH(OAc)3 (2.0 equiv) in ethanol and cool to 0 °C.
-
Transfer the dihydropyridine solution from the first step directly to the cold borohydride solution.
-
Add excess acetic acid to the mixture.
-
Stir the reaction at 0 °C for 3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
-
Protocol 2: Using [RhCl(cod)]2 Precatalyst (Air-Stable)
This protocol is more convenient for benchtop setup as it utilizes an air-stable precatalyst, albeit at a slightly higher catalyst loading.[6]
Materials:
-
[RhCl(cod)]2 (chloro(1,5-cyclooctadiene)rhodium(I) dimer)
-
4-(diethylphosphino)-N,N-dimethylaniline (ligand)
-
Toluene (anhydrous)
-
α,β-Unsaturated imine
-
Alkyne
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Ethanol
-
Acetic acid
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Activation:
-
To an oven-dried three-neck flask equipped with a stir bar and reflux condenser, add [RhCl(cod)]2 (1 mol %) and 4-(diethylphosphino)-N,N-dimethylaniline (2 mol %).
-
Purge the flask with nitrogen for 5 minutes.
-
Add anhydrous toluene and stir the resulting mixture at 23 °C under nitrogen for 1 hour.
-
-
Rh-Catalyzed Cascade:
-
Add the α,β-unsaturated imine (1.0 equiv) and the alkyne (1.5 equiv) to the flask.
-
Heat the reaction mixture and monitor for completion as described in Protocol 1.
-
-
Reduction and Work-up:
-
Follow the reduction, work-up, and purification steps as outlined in Protocol 1.
-
Data Presentation
The following tables summarize representative yields for the synthesis of various tetrahydropyridines using the rhodium-catalyzed cascade reaction.
Table 1: Synthesis of 1-Benzyl-5,6-diethyl-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine [1]
| Precatalyst | Catalyst Loading (mol %) | Scale (mmol) | Yield (%) |
| [RhCl(coe)2]2 | 0.25 | >100 | 87 |
| [RhCl(cod)]2 | 1.0 | >100 | Comparable to [RhCl(coe)2]2 |
Table 2: Substrate Scope for this compound Synthesis [6]
| Entry | R Group on Imine | Alkyne | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Benzyl | 3-Hexyne | 1-Benzyl-5,6-diethyl-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine | 87 | >20:1 |
| 2 | Phenyl | 3-Hexyne | 5,6-Diethyl-2,3,4-trimethyl-1-phenyl-1,2,3,6-tetrahydropyridine | 75 | >20:1 |
| 3 | Isopropyl | 3-Hexyne | 5,6-Diethyl-1-isopropyl-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine | 78 | >20:1 |
| 4 | Benzyl | 1-Phenyl-1-propyne | 1-Benzyl-5-ethyl-2,3,4-trimethyl-6-phenyl-1,2,3,6-tetrahydropyridine | 82 | >20:1 |
| 5 | Benzyl | 1-(Furan-2-yl)prop-1-yne | 1-Benzyl-5-ethyl-6-(furan-2-yl)-2,3,4-trimethyl-1,2,3,6-tetrahydropyridine | 80 | >20:1 |
Concluding Remarks
The rhodium-catalyzed synthesis of tetrahydropyridines via a C-H activation/electrocyclization/reduction cascade is a highly effective and versatile method for accessing a wide range of these valuable heterocycles. The protocols provided are scalable and can be adapted for various substrates. The use of an air-stable precatalyst option enhances the practicality of this methodology for widespread application in research and development settings. The high diastereoselectivity observed in these reactions is a key advantage for the synthesis of complex molecules with defined stereochemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C-H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines That Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Tetrahydropyridines as a Novel Class of Anti-inflammatory Agents
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective mechanism, chronic inflammation can lead to the pathogenesis of various diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for new and effective anti-inflammatory agents with improved safety profiles is a continuous effort in drug discovery. Tetrahydropyridines (THPs), nitrogen-containing heterocyclic compounds, have emerged as a promising scaffold for the development of novel anti-inflammatory drugs.[1] Various derivatives have demonstrated significant anti-inflammatory properties by targeting key components of the inflammatory cascade.[1] These notes provide an overview of their application, mechanism of action, and protocols for their evaluation.
Mechanism of Action
The anti-inflammatory effects of tetrahydropyridine derivatives are attributed to their ability to modulate multiple key pathways in the inflammatory response. Their primary mechanisms include the inhibition of pro-inflammatory cytokine production and the modulation of critical signaling kinases.
-
Inhibition of Pro-inflammatory Cytokines: Several this compound derivatives have been shown to potently inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[2] By suppressing the levels of these mediators, THP compounds can effectively dampen the inflammatory response. For instance, certain pyrrole derivatives with a this compound moiety have demonstrated potent inhibitory activity on lipopolysaccharide (LPS)-induced TNF-α production both in vitro and in vivo.[3]
-
Modulation of Signaling Pathways: The synthesis of pro-inflammatory cytokines is controlled by complex intracellular signaling networks. This compound derivatives have been found to interfere with these pathways. One key target is the p38 MAP kinase (MAPK) pathway, which plays a crucial role in regulating the expression of TNF-α and other cytokines.[2] By inhibiting p38 MAPK, these compounds can effectively block the downstream synthesis and release of inflammatory mediators. The arachidonic acid pathway, particularly the cyclooxygenase (COX) enzymes, is another potential target for THP derivatives, which is a well-established mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[1][4]
Quantitative Data Summary
The anti-inflammatory potential of various this compound derivatives has been quantified in several studies. The following table summarizes the biological activity data for representative compounds.
| Compound ID | Assay Type | Target/Model | Measured Activity | Reference |
| Compound 17 | In Vitro | LPS-induced TNF-α production (Human Whole Blood) | IC₅₀ = 1.86 µM | [3] |
| Compound 17 | In Vivo | LPS-induced TNF-α production (Mice) | ID₅₀ = 5.98 mg/kg | [3] |
| Compound 4a (R-132811) | In Vitro | p38α MAP kinase inhibition | IC₅₀ = 0.034 µM | [2] |
| Compound 4a (R-132811) | In Vitro | TNF-α production (Human Whole Blood) | IC₅₀ = 0.026 µM | [2] |
| Compound 4a (R-132811) | In Vitro | IL-1β production (Human Whole Blood) | IC₅₀ = 0.020 µM | [2] |
| Compound 4a (R-132811) | In Vitro | IL-8 production (Human Whole Blood) | IC₅₀ = 0.016 µM | [2] |
| Compound 4a (R-132811) | In Vivo | Anti-collagen antibody-induced arthritis (Mice) | ID₅₀ = 2.22 mg/kg, p.o. | [2] |
| Compound 4a (R-132811) | In Vivo | Collagen-induced arthritis (Mice) | ID₅₀ = 2.38 mg/kg, p.o. | [2] |
| Compound 9f | In Vivo | Carrageenan-induced paw edema (Rats) | Significant activity, comparable to Indomethacin | [5] |
IC₅₀: Half maximal inhibitory concentration. ID₅₀: Half maximal effective dose. p.o.: per os (by mouth).
Experimental Protocols
The evaluation of this compound derivatives as anti-inflammatory agents involves a series of standardized in vitro and in vivo assays.
Protocol 1: In Vitro Inhibition of LPS-Induced TNF-α Production
This assay assesses the ability of a test compound to inhibit the production of the pro-inflammatory cytokine TNF-α from immune cells stimulated with bacterial lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
LPS from E. coli.
-
This compound test compounds dissolved in DMSO.
-
Phosphate Buffered Saline (PBS).
-
TNF-α ELISA Kit.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium and add 100 µL of medium containing the test compounds to the cells. Incubate for 1 hour at 37°C, 5% CO₂.
-
LPS Stimulation: Add 100 µL of medium containing LPS (final concentration of 100 ng/mL) to the wells. Include wells with cells and LPS only (positive control) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatant for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the positive control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a compound.[5] Inflammation is induced by injecting carrageenan, a phlogistic agent, into the paw of a rodent.
Materials:
-
Male Sprague-Dawley rats or Swiss albino mice (180-200 g).
-
1% (w/v) Carrageenan solution in sterile saline.
-
This compound test compound.
-
Vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Reference drug (e.g., Indomethacin, 10 mg/kg).
-
Plebismometer or digital calipers.
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide the animals into groups (n=6-8 per group): Vehicle control, reference drug, and test compound groups (at various doses).
-
Compound Administration: Administer the test compounds and the reference drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle.
-
Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the basal volume (V₀).
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume (VE) at each time point: VE = Vt - V₀.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(VE_control - VE_treated) / VE_control] x 100
-
Compare the activity of the test compounds with the reference drug.
-
Structure-Activity Relationships (SAR)
Initial studies on N-benzoylamino-1,2,3,6-tetrahydropyridine analogs have provided insights into their structure-activity relationships. The nature and position of substituents on the aromatic ring significantly influence the anti-inflammatory activity.
For example, it has been observed that analogs with electron-donating substituents at positions 2 and 4 of the benzene moiety exhibit significant anti-inflammatory activities, in some cases comparable to the reference drug indomethacin.[5] This suggests that increasing the electron density in specific regions of the molecule is favorable for its biological function. Further investigation and expansion of these SAR studies are crucial for the optimization of lead compounds.
References
- 1. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 2. This compound derivatives with inhibitory activity on the production of proinflammatory cytokines: part 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound derivatives with inhibitory activity on the production of proinflammatory cytokines: part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Synthesis and anti-inflammatory activities of N-benzoylamino-1,2,3,6-tetrahydropyridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrahydropyridine Derivatives as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, in vitro, and in vivo evaluation of tetrahydropyridine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors.
Introduction
Cyclooxygenase (COX) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms of this enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as maintaining the integrity of the gastrointestinal lining.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3][4]
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects by inhibiting COX enzymes.[5][6] However, traditional NSAIDs are non-selective and inhibit both COX-1 and COX-2. The inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal complications like ulcers and bleeding.[1][2] This has driven the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory and analgesic effects with an improved gastrointestinal safety profile.[2][5]
This compound (THP) scaffolds have been identified as a promising class of compounds for the development of selective COX-2 inhibitors.[7] This document outlines the synthesis of novel N-substituted-[benzoylamino]-5-ethyl-1,2,3,6-tetrahydropyridine analogs and provides detailed protocols for their evaluation as selective COX-2 inhibitors.
Signaling Pathway of COX-2 in Inflammation
The induction of COX-2 by pro-inflammatory stimuli leads to the production of prostaglandins, which are key mediators of inflammation and pain. The signaling pathway is depicted below.
References
- 1. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of new analogs of N-substituted(benzoylamino)-1... [degruyterbrill.com]
- 3. Synthesis of new analogs of N-substituted(benzoylamino)-1... [degruyterbrill.com]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Evaluation of Novel N-Substituted-[Benzoylamino]-5-Ethyl-1,2,3,6-Tetrahydropyridines as Potential Anti-Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Techniques for the Characterization of Tetrahydropyridine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Tetrahydropyridines (THPs) are a critical class of heterocyclic compounds that form the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] The precise three-dimensional arrangement of atoms and the position of double bonds within the THP ring can lead to various isomers, including constitutional isomers (e.g., 1,2,3,4- vs. 1,2,3,6-tetrahydropyridine) and stereoisomers (enantiomers and diastereomers). These isomeric differences can profoundly impact a molecule's biological activity, metabolic stability, and toxicity.[3][4] Therefore, the accurate characterization and separation of tetrahydropyridine isomers are paramount in drug discovery, quality control, and chemical synthesis. This document provides a detailed overview of the key analytical techniques and protocols for this purpose.
Key Analytical Techniques
A multi-faceted analytical approach is often required for the unambiguous characterization of this compound isomers. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chromatography, and X-ray Crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds, including the specific connectivity and stereochemistry of THP isomers.[3] Both ¹H and ¹³C NMR provide detailed information.
-
¹H NMR: Provides information about the chemical environment of protons. The chemical shifts (δ), coupling constants (J), and multiplicity of signals are used to determine the position of substituents and the relative stereochemistry of chiral centers. For instance, the protons on the double bond in a 1,2,3,6-tetrahydropyridine ring will appear in a distinct region of the spectrum compared to the purely aliphatic protons in a 1,2,3,4-tetrahydropyridine. Specific chemical shifts for protons within the THP ring can be found in various studies.[5][6]
-
¹³C NMR: Reveals the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of olefinic carbons are significantly different from those of sp³-hybridized carbons, allowing for straightforward differentiation between positional isomers.[5][6]
-
2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, confirming the overall structure and assignment of signals, which is crucial for complex substituted THPs.[3]
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of THP isomers.[3] When coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures of isomers.
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which helps confirm the molecular formula.[3] Since isomers have the same molecular formula, they will have the same molecular weight.
-
Fragmentation Analysis: While isomers have the same molecular ion peak, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ. These differences in fragmentation can provide clues to distinguish between positional isomers, although stereoisomers often yield very similar mass spectra.[7]
-
Quantitative Analysis: LC-MS/MS is a highly sensitive and selective method for the quantification of specific isomers, even at very low concentrations, such as in biological matrices or as impurities in pharmaceutical products.[7]
Chromatographic Techniques
Chromatography is the cornerstone for the physical separation of isomer mixtures.[8] The choice of chromatographic method depends on the properties of the isomers (e.g., volatility, polarity, chirality).
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating THP isomers.[3]
-
Reversed-Phase (RP-HPLC): Separates compounds based on differences in polarity. It can be effective for separating diastereomers or positional isomers with different polarities.[9]
-
Chiral HPLC: Essential for the separation of enantiomers. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[10]
-
-
Gas Chromatography (GC): Suitable for volatile and thermally stable THP derivatives. Separation is based on differences in boiling points and interactions with the stationary phase. GC coupled with MS (GC-MS) is a standard method for the analysis of less polar THP derivatives.[6][11]
X-ray Crystallography
Single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and absolute stereochemistry.[12][13][14] To perform this analysis, a single, high-quality crystal of the purified isomer is required.[13] The resulting electron density map provides an unambiguous structural assignment, which can be used to validate structures determined by other spectroscopic methods.[12][15]
Data Presentation: Comparison of Analytical Techniques
The following tables summarize the applications and typical data obtained from the key analytical techniques.
Table 1: Comparison of Key Analytical Techniques for THP Isomer Characterization
| Technique | Information Provided | Sample Requirements | Primary Application for THP Isomers |
| NMR Spectroscopy | Molecular connectivity, relative stereochemistry, structural confirmation | Soluble sample (mg scale) | Differentiating positional isomers and diastereomers; structural elucidation of new compounds.[5] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns | Small sample amount (µg-ng) | Confirming molecular formula; distinguishing positional isomers via fragmentation (GC/LC-MS).[3][7] |
| HPLC | Separation of isomers, quantification, purity assessment | Soluble sample | Separating diastereomers and positional isomers (RP-HPLC); resolving enantiomers (Chiral HPLC).[3][10] |
| GC | Separation of volatile isomers, quantification, purity assessment | Volatile & thermally stable sample | Separating less polar and volatile isomers; impurity profiling.[6] |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, crystal packing | Single, high-quality crystal (>0.1 mm) | Unambiguous determination of absolute stereochemistry and conformation.[13][15] |
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Data for Substituted Tetrahydropyridines
| Isomer Type / Moiety | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Reference |
| Methylene protons in THP ring | 2.65 - 2.81 (dd) | 33.26 | [5] |
| N-CH-CH₂ of the ring | 5.09 - 5.19 (m) | - | [5] |
| Alkenic Carbon (C=C) | - | 97.11, 137.08 | [5] |
| Carbonyl Carbon (C=O) | - | 167.54 | [5] |
| 6-CH₃ in THP ring | 1.49 (d, J=7.3 Hz) | 21.7 | [6] |
| 4-H in THP ring | 3.62 (d, J=13.4 Hz) | 43.71 | [6] |
Note: Chemical shifts are highly dependent on the solvent and the specific substitution pattern of the molecule.
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
This protocol provides a general methodology for the separation of enantiomeric this compound isomers using chiral HPLC. Optimization of the mobile phase and stationary phase is critical for achieving baseline separation.[10]
Objective: To separate and quantify the enantiomers of a chiral this compound derivative.
Materials:
-
HPLC system with UV or Diode Array Detector (DAD)
-
Chiral stationary phase column (e.g., polysaccharide-based like Daicel Chiralpak series)
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile)
-
Mobile phase additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))
-
Sample of this compound racemate dissolved in a suitable solvent
Methodology:
-
Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for a broad range of compounds.
-
Mobile Phase Screening:
-
Start with a common mobile phase system, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).
-
For more polar analytes, consider a polar organic mode with solvents like acetonitrile or methanol.
-
For basic analytes like THPs, adding a small amount of a basic modifier like DEA (e.g., 0.1%) to the mobile phase can improve peak shape and resolution. For acidic analytes, an acidic modifier like TFA may be used.
-
-
System Setup and Equilibration:
-
Install the selected chiral column into the HPLC system.
-
Set the flow rate (typically 0.5 - 1.0 mL/min).
-
Set the column temperature (e.g., 25 °C). Temperature can influence selectivity.
-
Set the UV detection wavelength based on the analyte's UV-Vis spectrum.
-
Equilibrate the column with the chosen mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Injection and Analysis:
-
Prepare a dilute solution of the THP racemate (e.g., 0.1 - 1.0 mg/mL) in the mobile phase or a compatible solvent.
-
Inject a small volume (e.g., 5 - 20 µL) onto the column.
-
Record the chromatogram. Successful separation will result in two distinct peaks, one for each enantiomer.
-
-
Data Analysis:
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor one).
-
Visualizations
Diagram 1: General Workflow for Isomer Characterization
Caption: Workflow for the separation and characterization of THP isomers.
Diagram 2: Logical Relationships of Analytical Techniques
Caption: Relationships between structural properties and analytical techniques.
References
- 1. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. fda.gov [fda.gov]
- 5. Exploring Highly Functionalized this compound as a Dual Inhibitor of Monoamine Oxidase A and B: Synthesis, Structural Analysis, Single Crystal XRD, Supramolecular Assembly Exploration by Hirshfeld Surface Analysis, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Separation techniques: Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of atropisomeric 1,4,5,6-tetrahydropyrimidinium salts by chiral HPLC and determination of their enantiomerization barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Step-by-Step Guide to Tetrahydropyridine Synthesis via Aza-Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydropyridines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. Their synthesis is of significant interest in medicinal chemistry and drug development. The aza-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, provides a powerful and versatile method for the construction of the tetrahydropyridine ring system. This [4+2] cycloaddition reaction involves the reaction of a diene with a dienophile, where at least one of the reactants contains a nitrogen atom.
This document provides a detailed guide to the synthesis of tetrahydropyridines via the aza-Diels-Alder reaction, with a focus on the inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, a commonly employed strategy. The protocols and data presented are intended to serve as a practical resource for researchers in organic synthesis and drug discovery.
Reaction Principle: The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction can be broadly categorized into normal-electron-demand and inverse-electron-demand variants.
-
Normal-Electron-Demand Aza-Diels-Alder: In this type, an electron-rich diene reacts with an electron-poor dienophile (an imine).
-
Inverse-Electron-Demand Aza-Diels-Alder (IEDDA): This approach involves the reaction of an electron-poor aza-diene (e.g., an α,β-unsaturated imine) with an electron-rich dienophile (e.g., an enol ether).[1] The IEDDA reaction is particularly valuable for the synthesis of highly substituted tetrahydropyridines.
The reaction proceeds through a concerted or stepwise mechanism, leading to the formation of a six-membered ring containing a nitrogen atom. The regioselectivity and stereoselectivity of the reaction can often be controlled by the nature of the substituents on the diene and dienophile, as well as by the use of catalysts.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative inverse-electron-demand aza-Diels-Alder reaction for the synthesis of a this compound derivative.
Protocol 1: Synthesis of a Functionalized this compound via Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction
This protocol is adapted from a procedure for the reaction of an in situ generated azoalkene with a vinylindole.[2]
Materials:
-
α-Halogeno hydrazone (1.0 equiv)
-
3-Vinylindole (1.2 equiv)
-
Base (e.g., Triethylamine, DBU, 1.5 equiv)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Rotary evaporator
-
Chromatography column and accessories
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone (1.0 equiv) and the anhydrous solvent (e.g., DCM).
-
Addition of Dienophile: Add the 3-vinylindole (1.2 equiv) to the solution.
-
Initiation of Reaction: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base (1.5 equiv) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the chosen temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent (e.g., DCM) three times.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator.[3]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired this compound product.[3]
-
Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of various this compound derivatives via the aza-Diels-Alder reaction, showcasing the scope and efficiency of this methodology.
| Entry | Diene | Dienophile | Catalyst/Conditions | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | N-Sulfonyl-1-aza-1,3-butadiene | Ethyl vinyl ether | Thermal, 50-60 °C | This compound derivative | Good | >20:1 | N/A |
| 2 | In situ generated azoalkene | 3-Vinylindole | Base-promoted, RT | Tetrahydropyridazine derivative | 72-89 | >20:1 | N/A |
| 3 | In situ generated azoalkene | 3-Vinylindole | Cu/(S,S)-iPr-box | Chiral tetrahydropyridazine | 81 | >20:1 | 93 |
| 4 | α,β-Unsaturated imine | Alkyne | Rh(I) catalyst | Highly substituted this compound | up to 95 | >95% | N/A |
Data compiled from various sources for illustrative purposes.[2][4][5]
Mandatory Visualizations
Logical Workflow for this compound Synthesis via IEDDA Reaction
The following diagram illustrates the general workflow for the synthesis of tetrahydropyridines using the inverse-electron-demand aza-Diels-Alder reaction.
Caption: General workflow for the synthesis, work-up, and purification of tetrahydropyridines.
Signaling Pathway Inhibition by this compound Derivatives
Certain this compound derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in various forms of cancer. The diagram below illustrates the canonical Hedgehog signaling pathway and the point of inhibition by these compounds.
Caption: Inhibition of the Hedgehog signaling pathway by this compound derivatives.
Conclusion
The aza-Diels-Alder reaction, particularly the inverse-electron-demand variant, represents a robust and highly adaptable strategy for the synthesis of tetrahydropyridines. The protocols and data provided herein offer a practical starting point for researchers engaged in the synthesis of these important heterocyclic scaffolds. The ability of certain this compound derivatives to modulate key biological pathways, such as the Hedgehog signaling cascade, underscores their potential as lead compounds in drug discovery and development. Further exploration of the vast chemical space accessible through the aza-Diels-Alder reaction is poised to yield novel therapeutic agents with improved efficacy and pharmacological profiles.
References
- 1. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols for Tetrahydropyridine-Based Probes in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tetrahydropyridine-based probes in neuroscience research. This class of molecules has proven to be highly versatile for studying various targets within the central nervous system (CNS), including monoamine oxidases (MAO), dopamine transporters (DAT), and serotonin transporters (SERT). Their unique chemical structure allows for modifications that enable their use as imaging agents, particularly for Positron Emission Tomography (PET), and as tools for in vitro pharmacological studies.
Application Notes
This compound derivatives have emerged as privileged scaffolds in the development of CNS-targeting probes due to their ability to cross the blood-brain barrier and their tunable affinity and selectivity for various neurological targets.
Monoamine Oxidase (MAO) Probes: A significant application of this compound-based probes is in the imaging of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme involved in the metabolism of neurotransmitters, and its levels are often elevated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease, where it is considered a marker of astrogliosis. Radiolabeled this compound derivatives, such as those labeled with Carbon-11, can be used with PET to visualize and quantify MAO-B activity in the living brain.[2][3] These probes often work through a "metabolic trapping" mechanism, where the probe is a substrate for MAO-B and, upon enzymatic conversion, becomes trapped within the target cells.
Dopamine Transporter (DAT) Probes: The dopamine transporter is a key regulator of dopaminergic signaling and a primary target for psychostimulants and drugs used to treat attention-deficit/hyperactivity disorder (ADHD). This compound analogs have been developed as potent and selective inhibitors of DAT.[4] These probes are invaluable for in vitro binding and uptake assays to screen for new therapeutic agents.[5][6] Radiolabeled versions are also utilized in PET and SPECT imaging to assess DAT density and occupancy in both preclinical animal models and human subjects.[7][8][9][10]
Serotonin Transporter (SERT) Probes: The serotonin transporter is the primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs). This compound-based ligands have been synthesized and evaluated for their affinity and selectivity for SERT.[11] These compounds are instrumental in competitive binding assays to determine the potency of new drug candidates.[12][13][14] Similar to DAT probes, radiolabeled SERT-targeting tetrahydropyridines can be employed in neuroimaging studies to investigate the role of the serotonergic system in mood disorders and to assess the efficacy of antidepressant treatments.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and inhibitory concentrations (IC50) of various this compound-based probes and related compounds for their respective targets. This data is essential for comparing the potency and selectivity of different probes.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitors
| Compound/Probe | Target | Ki (nM) | IC50 (nM) | Species | Reference |
| Compound 30 | MAO-B | 17 | 53 | Human | [15] |
| Rasagiline | MAO-B | - | 237 | Human | [15] |
| Selegiline | MAO-B | - | 40 | Human | [15] |
| 4-(Benzyloxy)phenyl derivative | MAO-B | - | 9 | Human | [15] |
| Tetrahydropyrimido[2,1-f]purinedione derivative | MAO-B | - | (nanomolar range) | - | [16] |
Table 2: Dopamine Transporter (DAT) Inhibitors
| Compound/Probe | Target | Ki (nM) | IC50 (nM) | Species | Reference |
| GBR 12909 | DAT | - | 12 - 14 | Rat | [17] |
| GBR 12909 | DAT | - | 6.2, 6.6 | Human | [18] |
| Cocaine | DAT | - | 120 - 189 | - | [17] |
| Cocaine | DAT | - | 6.3 | Human | [18] |
| Methylphenidate | DAT | - | 84 - 185 | - | [17] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (9) | DAT | - | 6.6 | Rat | [4] |
| 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogue (19a) | DAT | - | 6.0 | Rat | [4] |
Table 3: Serotonin Transporter (SERT) Inhibitors
| Compound/Probe | Target | Ki (nM) | IC50 (nM) | Species | Reference |
| Paroxetine | SERT | - | 1.4 | Human | [12] |
| Imipramine | SERT | - | 27 | Human | [12] |
| Zimelidine | SERT | - | 1877 | Human | [12] |
| Fluoxetine | SERT | - | 9.58 | Rat | [13] |
| Citalopram | SERT | - | - | - | [13] |
| Arylpiperazine derivative (BTPN) | SERT | (nanomolar affinity) | - | Rat | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with the targets of this compound-based probes.
Experimental Protocols
Protocol 1: Synthesis of a [¹¹C]-Labeled this compound Probe for MAO-B Imaging
This protocol describes a general method for the synthesis of a [¹¹C]-labeled N-methyl-tetrahydropyridine derivative for PET imaging of MAO-B, based on the methylation of a desmethyl precursor.[2]
Materials:
-
Desmethyl-tetrahydropyridine precursor
-
[¹¹C]Methyl triflate ([¹¹C]MeOTf) or [¹¹C]Methyl iodide ([¹¹C]CH₃I)
-
Anhydrous dimethylformamide (DMF) or other suitable solvent
-
Automated radiochemistry synthesis module
-
High-performance liquid chromatography (HPLC) system with a semi-preparative column and a radiation detector
-
Sterile filtration unit (0.22 µm)
-
Saline for injection, USP
Procedure:
-
Precursor Preparation: Dissolve the desmethyl-tetrahydropyridine precursor in a small volume of anhydrous DMF in a reaction vessel compatible with the synthesis module.
-
Radiolabeling Reaction: Transfer the [¹¹C]MeOTf or [¹¹C]CH₃I produced from the cyclotron to the reaction vessel containing the precursor solution.
-
Reaction Conditions: Allow the reaction to proceed at room temperature for 3-5 minutes. The reaction progress can be monitored by radio-TLC or radio-HPLC.
-
Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the [¹¹C]-labeled this compound product from unreacted precursor and other byproducts.
-
Formulation: Collect the HPLC fraction containing the desired product. Remove the HPLC solvent under a stream of nitrogen or by rotary evaporation. Formulate the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) and pass it through a 0.22 µm sterile filter.
-
Quality Control: Perform quality control tests on the final product, including radiochemical purity (by analytical HPLC), specific activity, and residual solvent analysis, to ensure it meets the standards for in vivo administration.
Protocol 2: In Vivo PET Imaging of Dopamine Transporter in Rodents
This protocol outlines a general procedure for performing PET imaging of DAT in a rodent model using a radiolabeled this compound-based tracer.[7][9]
Materials:
-
Rodent model (e.g., rat or mouse)
-
Anesthesia (e.g., isoflurane)
-
Radiolabeled this compound DAT probe (e.g., ¹⁸F- or ¹¹C-labeled)
-
PET/CT or PET/MR scanner
-
Tail vein catheter
-
Heating pad to maintain body temperature
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance). Place a catheter in the lateral tail vein for tracer injection. Position the animal on the scanner bed and ensure its body temperature is maintained with a heating pad.
-
Tracer Administration: Administer a bolus injection of the radiolabeled DAT probe (e.g., 5-10 MBq in ~200 µL of saline) via the tail vein catheter.
-
PET Data Acquisition: Start the PET scan immediately after tracer injection for dynamic imaging, or at a predetermined time point for static imaging. The acquisition time will depend on the specific tracer and research question (typically 60-90 minutes for dynamic scans).
-
Anatomical Imaging: Acquire a CT or MR scan for anatomical co-registration and attenuation correction.
-
Image Reconstruction and Analysis: Reconstruct the PET images using an appropriate algorithm (e.g., OSEM). Co-register the PET and anatomical images. Draw regions of interest (ROIs) on the striatum (target region) and cerebellum (reference region) to generate time-activity curves (TACs).
-
Data Quantification: Use the TACs to calculate outcome measures such as the binding potential (BPND), which reflects the density of available dopamine transporters.
Protocol 3: In Vitro Dopamine Transporter (DAT) Uptake Assay
This protocol describes a method to measure the inhibition of dopamine uptake by test compounds in cells expressing the dopamine transporter.[5][6]
Materials:
-
Cell line stably or transiently expressing DAT (e.g., HEK293-DAT or CHO-DAT cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
[³H]Dopamine or a fluorescent dopamine analog
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Test compounds (this compound derivatives and controls)
-
Scintillation counter or fluorescence plate reader
-
Cell harvester (for radiolabeled assays)
Procedure:
-
Cell Plating: Seed the DAT-expressing cells into a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Add the test compounds at various concentrations to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Substrate Addition: Add a fixed concentration of [³H]dopamine or a fluorescent dopamine analog to each well to initiate the uptake reaction.
-
Uptake Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for substrate uptake.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Measurement:
-
For radiolabeled assays: Lyse the cells and transfer the lysate to scintillation vials for counting, or harvest the cells onto filter mats and measure the radioactivity using a scintillation counter.
-
For fluorescent assays: Measure the fluorescence intensity in each well using a fluorescence plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of dopamine uptake for each concentration of the test compound. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: In Vitro Serotonin Transporter (SERT) Binding Assay
This protocol details a competitive binding assay to determine the affinity of this compound-based compounds for the serotonin transporter.[13][14]
Materials:
-
Cell membranes or tissue homogenates containing SERT (e.g., from HEK293-SERT cells or rat brain)
-
Radiolabeled SERT ligand (e.g., [³H]Paroxetine or [³H]Citalopram)
-
Assay buffer (e.g., Tris-HCl buffer with NaCl and KCl)
-
Test compounds (this compound derivatives)
-
Non-specific binding control (e.g., a high concentration of a known SERT inhibitor like fluoxetine)
-
96-well plates
-
Glass fiber filter mats
-
Cell harvester
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled SERT ligand, and varying concentrations of the test compound.
-
Membrane Addition: Add the cell membranes or tissue homogenate to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Terminate the binding reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Measurement: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound by subtracting the non-specific binding (wells with the high concentration of a known inhibitor) from the total binding. Calculate the IC50 value from the dose-response curve and then convert it to a Ki value using the Cheng-Prusoff equation.[19][20]
References
- 1. Development and Clinical Application of Positron Emission Tomography Imaging Agents for Monoamine Oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of [11C]COU and [11C]PHXY, Evaluation of Neurotoxicity, and Imaging of MAOs in Rodent Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cerebral monoamine oxidase B activity using L-[11C]deprenyl and dynamic positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. In vivo PET imaging in rat of dopamine terminals reveals functional neural transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo dopamine transporter imaging in a unilateral 6-hydroxydopamine rat model of Parkinson disease using 11C-methylphenidate PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imaging of dopamine transporters in rats using high-resolution pinhole single-photon emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journaljamps.com [journaljamps.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Modular Assembly Reaction for 1,2,3,4-Tetrahydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two distinct and efficient modular assembly reactions for the synthesis of substituted 1,2,3,4-tetrahydropyridines. This class of nitrogen-containing heterocycles is of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The presented methods offer modular approaches, allowing for the facile generation of diverse libraries of tetrahydropyridine derivatives for drug discovery and development.
Protocol 1: Modular Assembly via Dihydropyran Template
This protocol is based on the work of Sun, Gu, and coworkers, which describes a concise synthesis of 1,2,3,4-tetrahydropyridines using a 2-alkoxy-3,4-dihydropyran as a modular precursor that reacts with an aniline and a nucleophile.[1][2][3][4] In this approach, the oxygen heteroatom of the dihydropyran ring is replaced by the nitrogen from aniline, and a nucleophile is installed at the adjacent position in a one-pot reaction.
Logical Workflow for Dihydropyran-Based Modular Assembly
Caption: Workflow for the modular synthesis of 1,2,3,4-tetrahydropyridines.
Experimental Protocol
General Procedure for the Three-Component Assembly: [4]
-
To a screw-capped tube, add the 2-alkoxy-3,4-dihydropyran (0.2 mmol, 1.0 equiv), the aniline derivative (0.24 mmol, 1.2 equiv), the nucleophile (0.4 mmol, 2.0 equiv), and a catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
Add the solvent (e.g., 1,2-dichloroethane, 1.0 mL).
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with an organic solvent (e.g., dichloromethane, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 1,2,3,4-tetrahydropyridine derivative.
Data Presentation
Table 1: Scope of the Dihydropyran-Based Modular Assembly [4]
| Entry | Aniline (R¹) | Nucleophile (R²) | Product | Yield (%) |
| 1 | Phenyl | Nitromethane | 3a | 85 |
| 2 | 4-Methoxyphenyl | Nitromethane | 3b | 90 |
| 3 | 4-Chlorophenyl | Nitromethane | 3c | 78 |
| 4 | Phenyl | Malononitrile | 3d | 72 |
| 5 | Phenyl | 1,3-Indandione | 3e | 65 |
| 6 | 4-Aminophenylboronic acid pinacol ester | Nitromethane | 3s | 92 |
| 7 | 3-Ethynylaniline | Nitromethane | 3t | 77 |
Protocol 2: Asymmetric Organocatalytic One-Pot Multicomponent Reaction
This protocol details a highly enantioselective synthesis of functionalized 1,2,3,4-tetrahydropyridines through a triple-domino Michael/aza-Henry/cyclization reaction, as reported by Blümel, Enders, and coworkers.[5][6][7][8] This one-pot, three-component reaction utilizes a quinine-derived squaramide organocatalyst to control the stereochemical outcome.
Signaling Pathway for the Triple Domino Reaction
Caption: Catalytic cycle of the triple domino reaction.
Experimental Protocol
General Procedure for the Asymmetric One-Pot Synthesis: [6][8]
-
To a vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst (0.5 mol%).
-
Add the solvent (e.g., CH₂Cl₂, 0.2 mL).
-
Stir the mixture at room temperature for a specified time (e.g., 24 hours).
-
Add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture.
-
Cool the reaction to the specified temperature (e.g., -25 °C) and stir for the indicated time (typically 2-5 days).
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of n-heptane/ethyl acetate) to yield the highly functionalized, enantioenriched this compound.
Data Presentation
Table 2: Scope of the Asymmetric Organocatalytic Synthesis [6]
| Entry | 1,3-Dicarbonyl | β-Nitroolefin (Ar) | Aldimine (R) | Yield (%) | dr | ee (%) |
| 1 | Acetylacetone | Phenyl | Methyl | 87 | 1.9:1 | 98 |
| 2 | Acetylacetone | 4-Chlorophenyl | Methyl | 88 | 2.5:1 | 97 |
| 3 | Acetylacetone | 2-Naphthyl | Methyl | 69 | 2.5:1 | 98 |
| 4 | Acetylacetone | 2-Thienyl | Methyl | 91 | >20:1 | 97 |
| 5 | Ethyl acetoacetate | Phenyl | Methyl | 82 | 1.5:1 | 99 |
| 6 | Methyl acetoacetate | Phenyl | Methyl | 75 | 1.3:1 | 99 |
| 7 | 1,3-Diphenyl-1,3-propanedione | Phenyl | Methyl | 89 | 1.2:1 | 99 |
dr = diastereomeric ratio, ee = enantiomeric excess.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. datapdf.com [datapdf.com]
- 3. Synthesis of this compound derivatives through a modular assembly reaction using 3,4-dihydropyran as dual substrate and template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Organocatalytic Domino Reaction in Asymmetric Tetrahydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydropyridine scaffold is a crucial structural motif present in a wide array of natural products and synthetic bioactive molecules, exhibiting significant pharmacological properties.[1][2] For instance, arecoline is an alkaloid with stimulating effects on the muscarinic acetylcholine receptors, and other synthetic derivatives have shown inhibitory activity against pro-inflammatory proteins.[1] The stereoselective synthesis of these heterocycles is of paramount importance in drug discovery and development, as the stereochemistry often dictates the biological activity. Organocatalytic domino reactions have emerged as a powerful and efficient strategy for the asymmetric synthesis of complex molecules from simple precursors in a single pot, minimizing waste and purification steps.[3] This document provides detailed application notes and protocols for the asymmetric synthesis of tetrahydropyridines via a one-pot, three-component Michael/aza-Henry/cyclization triple domino reaction catalyzed by a quinine-derived squaramide organocatalyst.[1][2][4][5] This method allows for the construction of highly functionalized tetrahydropyridines with three contiguous stereogenic centers in good yields and with high stereoselectivity.[1][2][4][5]
Reaction Principle
The asymmetric synthesis of tetrahydropyridines is achieved through a triple domino reaction involving a 1,3-dicarbonyl compound, a β-nitroolefin, and an aldimine.[1] The reaction is catalyzed by a low loading of a quinine-derived squaramide, which orchestrates the stereoselective formation of the product.[1][2][4][5] The domino sequence is proposed to proceed through an initial Michael addition, followed by an aza-Henry reaction and a subsequent cyclization/dehydration step to furnish the final this compound product.
Logical Workflow of the Domino Reaction
Caption: Logical workflow of the organocatalytic triple domino reaction.
Experimental Protocols
General Procedure for the One-Pot Synthesis of Tetrahydropyridines
This protocol is adapted from the work of Vetica, et al.[1]
Materials:
-
1,3-Dicarbonyl compound (1.0 equiv)
-
β-Nitroolefin (1.0 equiv)
-
Quinine-derived squaramide catalyst A (0.5 mol%)
-
Dichloromethane (CH₂Cl₂) (to achieve a concentration of 1.25 M)
-
Aldimine (2.0 equiv)
Equipment:
-
Reaction vial
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
-
Flash chromatography system
-
HPLC with a chiral stationary phase for enantiomeric excess determination
Procedure:
-
To a reaction vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv), the β-nitroolefin (0.25 mmol, 1.0 equiv), and the quinine-derived squaramide catalyst A (0.00125 mmol, 0.5 mol%).
-
Dissolve the mixture in dichloromethane (0.2 mL) to achieve a concentration of 1.25 M.
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add the aldimine (0.5 mmol, 2.0 equiv) to the reaction mixture.
-
Cool the reaction mixture to -25 °C and continue stirring for the time indicated in the data table (typically 1.5-4 days).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the desired this compound.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture.
-
Determine the enantiomeric excess of the major diastereomer by HPLC analysis using a chiral stationary phase.
Gram-Scale Synthesis Protocol
The practicality of this domino process has been demonstrated on a gram scale.[1]
Procedure:
-
In a suitable flask, combine the 1,3-dicarbonyl compound (1.0 g), the corresponding β-nitroolefin, and the squaramide catalyst A (0.5 mol%).
-
Add all substrates and the catalyst together at the beginning of the reaction.
-
Follow the general procedure for reaction conditions and workup.
-
The gram-scale reaction can be performed without significant loss of product yield or stereoselectivity.[1]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Data Presentation
The following tables summarize the quantitative data for the synthesis of various this compound derivatives using the described protocol.[1]
Table 1: Scope of the One-Pot Reaction with Various β-Nitroolefins and Aldimines[1]
| Entry | 1,3-Dicarbonyl | β-Nitroolefin (Ar) | Aldimine (R) | Time (d) | Yield (%)a | drb | ee (%)c |
| 1 | 1a | Ph | Me | 1.5 | 79 | 1.9:1 | 98 |
| 2 | 1a | 4-ClC₆H₄ | Me | 2 | 88 | 1.8:1 | 98 |
| 3 | 1a | 4-BrC₆H₄ | Me | 2 | 81 | 1.9:1 | 98 |
| 4 | 1a | 2-ClC₆H₄ | Me | 4 | 69 | 2.1:1 | 97 |
| 5 | 1a | 2-Thienyl | Me | 1.5 | 91 | 1.5:1 | 98 |
| 6 | 1b | Ph | Me | 2 | 75 | 1.9:1 | 98 |
| 7 | 1c | Ph | Me | 2 | 81 | 1.5:1 | 99 |
| 8 | 1d | Ph | Me | 2 | 72 | 1.3:1 | 99 |
a Yield of the isolated product after flash chromatography.[1] b Diastereomeric ratio of (4R,5R,6S) to (4R,5R,6R).[1] c Enantiomeric excess of the main diastereomer determined by HPLC with a chiral stationary phase.[1]
Catalyst and Substrate Interaction Model
The high stereoselectivity of this reaction is attributed to the bifunctional nature of the squaramide catalyst, which activates both the 1,3-dicarbonyl compound and the nitroolefin through hydrogen bonding, orienting them for a stereoselective Michael addition.
Caption: Proposed interaction model of the catalyst with substrates.
Conclusion
The organocatalytic triple domino reaction presented provides a highly efficient and stereoselective method for the synthesis of complex this compound derivatives.[1][2] The use of a low loading of a chiral squaramide catalyst makes this process attractive for applications in medicinal chemistry and drug development, where access to enantiomerically pure compounds is crucial.[1] The operational simplicity, high yields, and excellent stereoselectivities, along with the demonstrated scalability, highlight the practical utility of this methodology.[1]
References
- 1. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Asymmetric organocatalytic domino reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric synthesis of tetrahydropyridines via an organocatalytic one-pot multicomponent Michael/aza-Henry/cyclization triple domino reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Tetrahydropyridines in the Synthesis of Complex Alkaloids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine scaffold is a cornerstone in the synthesis of a vast array of complex alkaloids, many of which exhibit significant biological activity.[1] This heterocyclic motif serves as a versatile building block, enabling the construction of intricate polycyclic systems found in numerous natural products.[1][2] The strategic application of this compound intermediates has led to efficient and stereoselective total syntheses of alkaloids with potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective agents.[3] This document provides detailed application notes on key synthetic strategies involving tetrahydropyridines and comprehensive protocols for their implementation in the synthesis of notable complex alkaloids.
Application Notes: Key Synthetic Strategies
The construction of this compound rings and their subsequent elaboration into complex alkaloids rely on a variety of powerful synthetic methodologies. These strategies offer chemists precise control over stereochemistry and functionality, which is crucial for accessing structurally diverse and biologically active molecules.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic and highly effective method for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline alkaloids.[4][5] This reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[6] The versatility of this reaction allows for the introduction of various substituents on the newly formed this compound ring, making it a powerful tool in combinatorial chemistry and drug discovery.[7][8] The development of asymmetric variants of the Pictet-Spengler reaction has been instrumental in the enantioselective synthesis of numerous complex alkaloids.[5]
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a modification of the conventional Diels-Alder reaction, is a powerful tool for the construction of six-membered nitrogen-containing heterocycles, including tetrahydropyridines.[9][10] In this cycloaddition, either the diene or the dienophile contains a nitrogen atom.[10] This reaction allows for the rapid assembly of the this compound core with good control over regio- and stereochemistry.[9] The use of chiral catalysts has enabled the development of highly enantioselective aza-Diels-Alder reactions, providing access to optically active this compound building blocks for the synthesis of complex natural products like catharanthine.[11]
Organocatalytic Domino Reactions
Organocatalytic cascade or domino reactions have emerged as a highly efficient and atom-economical approach for the asymmetric synthesis of functionalized tetrahydropyridines.[2][11] These one-pot multicomponent reactions, such as the Michael/aza-Henry/cyclization triple domino reaction, allow for the construction of multiple stereocenters in a single synthetic operation with high enantioselectivity.[2][11] The use of chiral organocatalysts, such as quinine-derived squaramides, is key to achieving high levels of stereocontrol.[11]
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis offers a diverse range of methods for the synthesis of substituted tetrahydropyridines. Rhodium(I)-catalyzed C-H activation-cyclization-reduction cascades, for instance, provide a versatile route to highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity.[12] Other notable methods include iridium-catalyzed formal [5+1] annulations and rhodium-catalyzed [2+2+2] cycloadditions.[13] These methods are characterized by their high efficiency and the ability to construct complex molecular architectures from simple starting materials.
Experimental Protocols
The following section provides detailed experimental protocols for key reactions that utilize tetrahydropyridines in the synthesis of complex alkaloids.
Protocol 1: Synthesis of a Tetrahydro-β-carboline via the Pictet-Spengler Reaction
This protocol describes a green and efficient synthesis of a 1-substituted-1,2,3,4-tetrahydro-β-carboline using a Pictet-Spengler reaction catalyzed by citric acid in water.
Quantitative Data Summary
| Entry | Aldehyde | Catalyst (equiv) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzaldehyde | Citric Acid (0.25) | 60 | 35 | [14] |
| 2 | Benzaldehyde | Citric Acid (0.50) | 60 | 40 | [14] |
| 3 | Benzaldehyde | Citric Acid (1.0) | 60 | 60 | [14] |
| 4 | Benzaldehyde | Citric Acid (1.0) + PTC (1.0) | 60 | 75 | [14] |
PTC: Phase Transfer Catalyst
Experimental Workflow
Caption: Pictet-Spengler Reaction Workflow.
Methodology
-
Reaction Setup: In a round-bottom flask, combine tryptamine (1.0 mmol), the desired aldehyde (1.0 mmol), citric acid (1.0 mmol), and water (5 mL).
-
Reaction: Heat the reaction mixture to 60 °C and stir for the appropriate time (monitor by TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and quench with liquid ammonia.
-
Purification: Filter the resulting solid and purify the crude product by crystallization from an appropriate solvent system.
-
Characterization: Characterize the purified 1-phenyl-1,2,3,4-tetrahydro-β-carboline by NMR and HRMS to confirm its structure and purity. For example, for 1-phenyl-1,2,3,4-tetrahydro-β-carboline, the following data was reported: Yield: 65% white solid, Mp. 240–243 °C. 1H NMR (500MHz, CDCl3) δ (ppm): 7.61 (d, 1H, J=8.1Hz), 7.57-7.54 (m, 3H), 7.50-7.47 (m, 2H), 7.34 (d, 1H, J =8.2Hz), 7.21(t, 1H, J =8.2Hz), 7.14 (t, 1H, J =8.2Hz), 5.90 (s, 1H), 3.71- 3.62 (m, 1H), 3.64-3.54 (m, 1H), 3.30-3.22 (m, 1H), 3.25-3.21 (m, 1H). 13C NMR (100MHz, CDCl3) δ (ppm): 136.1, 134.2, 131.7, 131.3, 129.4, 129.2, 125.9, 122.8, 120.1, 119.1, 111.6, 107.2, 56.0, 18.5. HRMS [M+H]+ m/z calcd. for C17H17N2, 249.1392; found; 249.1315.[14]
Protocol 2: Asymmetric Synthesis of a Functionalized this compound via an Organocatalytic Domino Reaction
This protocol details the one-pot, three-component synthesis of a highly functionalized this compound using a quinine-derived squaramide organocatalyst.[2][11]
Quantitative Data Summary
| Entry | β-Nitroolefin (Ar) | 1,3-Dicarbonyl | Yield (%) | dr | ee (%) | Reference |
| 1 | Phenyl | Acetylacetone | 87 | 1.9:1 | 98 | [11] |
| 2 | 4-Nitrophenyl | Acetylacetone | 88 | 2.5:1 | 98 | [2] |
| 3 | 2-Thienyl | Acetylacetone | 91 | >20:1 | 97 | [2] |
| 4 | Cyclohexyl | Acetylacetone | 32 | >20:1 | 93 | [2] |
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Highly enantioenriched tetrahydropyridines from chiral organosilanes: application to the synthesis of quinolizidine alkaloid (-)-217A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A General Iridium-Catalyzed Reductive Dienamine Synthesis Allows a Five-Step Synthesis of Catharanthine via the Elusive Dehydrosecodine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
- 7. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unified Total Synthesis of the Limonoid Alkaloids: Strategies for the De Novo Synthesis of Highly Substituted Pyridine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 11. Enantioselective isoquinuclidine synthesis via sequential Diels–Alder/visible-light photoredox C–C bond cleavage: a formal synthesis of the indole alkaloid catharanthine - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Stereoselective Synthesis of Quinolizidine (–)‐217A - ChemistryViews [chemistryviews.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. echemcom.com [echemcom.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydropyridine Multicomponent Reactions
Welcome to the technical support hub for the synthesis of tetrahydropyridines via multicomponent reactions (MCRs). This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common experimental issues, optimize reaction conditions, and improve overall yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges frequently encountered during the synthesis of tetrahydropyridine and its derivatives.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer: Low yields in this compound synthesis, particularly in classical methods like the Hantzsch reaction, are a common challenge. A systematic approach to troubleshooting is crucial. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentration are critical parameters. Classical methods often involve long reaction times and harsh conditions, which can lead to product degradation. Consider that some substrates may require milder conditions to prevent decomposition, while others need higher temperatures to overcome activation energy barriers.
-
Purity of Starting Materials: Impurities in reactants such as the aldehyde, β-ketoester, or the nitrogen source can significantly hinder the reaction and lead to unwanted side products. Always ensure the purity of your reagents before beginning.
-
Catalyst Choice and Activity: The absence of a catalyst or the use of a suboptimal one can result in slow or incomplete reactions. A wide range of catalysts, including Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃), and organocatalysts, have been shown to improve yields and reaction times. If using a reusable catalyst, be aware of potential deactivation over multiple cycles.
-
Solvent Effects: The solvent plays a critical role in reaction efficiency. Traditional solvents like ethanol or acetic acid may not be optimal for all substrate combinations. Screening various solvents with different polarities is recommended, as this can significantly influence reaction rates. In some cases, solvent-free conditions have been shown to dramatically improve yields and simplify workup.
Question 2: I'm observing significant side product formation, especially a colored impurity. How can I improve selectivity?
Answer: The formation of byproducts is a primary cause of reduced yield. A common side reaction in Hantzsch-type syntheses is the oxidation of the desired 1,4-dihydropyridine product to the corresponding aromatic pyridine derivative.
To minimize this and other side reactions:
-
Control the Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent aerial oxidation of the dihydropyridine product.
-
Optimize Temperature and Time: Prolonged exposure to high temperatures can promote both oxidation and decomposition. Monitor the reaction closely (e.g., by TLC) and stop it once the starting material is consumed to avoid over-reaction.
-
Catalyst Selection: The choice of catalyst can influence selectivity. For instance, in the Bohlmann-Rahtz synthesis, using milder acid catalysts like Amberlyst 15 resin can prevent the decomposition of acid-sensitive substrates.
-
Purification Strategies: If side products are unavoidable, effective purification is key. The basic nature of pyridinic compounds can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine, to the eluent. Acid-base extraction is another powerful technique; the product can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basification.
Question 3: My reaction is very slow or fails to reach completion. How can I accelerate the reaction rate?
Answer: Incomplete conversion is often linked to reaction kinetics. Several modern techniques can enhance reaction rates and drive the equilibrium towards the product:
-
Advanced Energy Sources: Microwave irradiation and ultrasound are highly effective methods for reducing reaction times from hours to minutes and improving yields. These techniques provide uniform and rapid heating, often leading to cleaner reactions.
-
Effective Catalysis: As mentioned, catalysts are essential for accelerating the key steps of the reaction, such as Knoevenagel condensation and Michael addition. Ionic liquids and various nanocatalysts have also emerged as efficient and often recyclable options.
-
Solvent-Free Conditions: Running the reaction "neat" (without a solvent) increases the concentration of reactants, which can significantly speed up the reaction. This approach is also environmentally friendly.
Data on Reaction Optimization
Optimizing reaction parameters is key to maximizing yield. The following tables summarize quantitative data from various studies on this compound synthesis.
Table 1: Effect of Catalyst on Hantzsch 1,4-Dihydropyridine Synthesis
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None (Conventional) | Ethanol | Reflux | 8-12 h | Low-Moderate | , |
| p-TSA (ultrasound) | Aqueous Micelles | RT | 30-60 min | 96 | , |
| Ceric Ammonium Nitrate (CAN) | Solvent-free | RT | 1-2.5 h | Good to Excellent | |
| [Et3NH][HSO4] (Ionic Liquid) | Ethanol:Water | 60 | - | High |
| (±)-CSA (Organocatalyst) | Solvent-free | RT | Short | Good | |
Table 2: Effect of Solvent and Conditions on Bohlmann-Rahtz Pyridine Synthesis
| Catalyst / Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| None (Two-step) | - | 120-160 | High | Variable | , |
| Acetic Acid | - | 50 | One-step | 65-95 | |
| Amberlyst 15 | - | 50 | One-step | Good to Excellent | |
| Microwave (150W) | Toluene | 170 | 90 min | 76 |
| Microwave (150W) | DMSO | 170 | 20 min | 87 | |
Experimental Protocols
Below is a generalized, representative protocol for a catalyst-assisted, one-pot synthesis of a this compound derivative. Note: This is a template; specific amounts, temperatures, and times must be optimized for your specific substrates.
General Protocol: One-Pot Synthesis of Functionalized Tetrahydropyridines
1. Materials:
-
Aromatic Aldehyde (2.0 mmol)
-
β-Ketoester (e.g., Ethyl Acetoacetate) (1.0 mmol)
-
Amine (e.g., Aniline or Ammonium Acetate) (2.0 mmol)
-
Catalyst (e.g., (±)-CSA, 0.5 mol%)
-
Solvent (e.g., Ethanol, or perform solvent-free)
-
Reaction Flask (e.g., 50 mL round-bottom flask)
-
Magnetic Stirrer and Stir Bar
-
TLC plates, developing chamber, and UV lamp
2. Reaction Setup:
-
To the round-bottom flask, add the β-ketoester (1.0 mmol), the amine (2.0 mmol), and the catalyst.
-
If using a solvent, add it now (e.g., 5-10 mL ethanol).
-
Add a magnetic stir bar to the flask.
-
Place the flask on a magnetic stirrer.
3. Reaction Execution:
-
Begin stirring the mixture.
-
Add the aromatic aldehyde (2.0 mmol) to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature or 50°C).
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
4. Workup and Purification:
-
Once the reaction is complete, a solid product may precipitate. If so, add a small amount of cold ethanol (5 mL) to the mixture.
-
Filter the solid product using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/chloroform) to obtain the pure this compound derivative.
-
Confirm the structure and purity of the final product using analytical techniques such as NMR, MS, and IR spectroscopy.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting and executing this compound syntheses.
Caption: A flowchart for systematically troubleshooting low yields.
Technical Support Center: Troubleshooting Common Side Reactions in Tetrahydropyridine Synthesis
Welcome to the technical support center for tetrahydropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize their synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tetrahydropyridines, categorized by the synthetic approach.
Issues in this compound Synthesis via Reduction of Dihydropyridines
Q1: My reduction of a 1,2-dihydropyridine to a 1,2,3,6-tetrahydropyridine is giving a low yield and a mixture of diastereomers. What are the likely causes and how can I improve the selectivity?
A1: Low yields and poor diastereoselectivity in the reduction of 1,2-dihydropyridines are common issues that often stem from the choice of reducing agent and acid catalyst. The reaction proceeds through the formation of an iminium intermediate, and the stereochemical outcome is determined by the facial selectivity of the hydride attack.
Troubleshooting Steps:
-
Optimize the Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) alone may give partial reduction and a mixture of unidentified byproducts.[1] The use of milder and more sterically hindered reducing agents can significantly improve diastereoselectivity. Sodium triacetoxyborohydride (Na(OAc)₃BH) has been shown to be highly effective in achieving high diastereoselectivity.[1]
-
Select the Appropriate Acid: The presence of a Brønsted acid is crucial for the formation of the iminium intermediate. However, the strength of the acid can dramatically impact the reaction outcome. While acetic acid is often effective, stronger acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) can lead to significantly lower yields and poor diastereoselectivity.[1]
-
Solvent System: The choice of solvent can influence the reaction. A mixed solvent system, such as toluene and ethanol, is often employed.[1]
-
Temperature Control: Perform the reduction at a low temperature (e.g., 0 °C) to enhance selectivity and minimize side reactions.[1]
Quantitative Data on Reduction Conditions:
The following table summarizes the effect of different reducing agents and acids on the yield and diastereomeric ratio (dr) for the reduction of a model 1,2-dihydropyridine.
| Entry | Reducing Agent | Acid | Solvent | Yield (%)[1] | dr (all-cis : other)[1] |
| 1 | NaBH₄ | None | Toluene-Ethanol | - | - |
| 2 | NaBH₄ | AcOH | Toluene-Ethanol | 75 | 88:12 |
| 3 | NaBH(OAc)₃ | AcOH | Toluene-Ethanol | 85 | 95:5 |
| 4 | Me₄N(OAc)₃BH | AcOH | Toluene-Ethanol | 78 | 96:4 |
| 5 | NaBH(OAc)₃ | TsOH | Toluene-Ethanol | 35 | 54:46 |
| 6 | NaBH(OAc)₃ | TFA | Toluene-Ethanol | 17 | 27:73 |
Challenges in this compound Synthesis from Piperidine Oxidation
Q2: I am trying to synthesize a 2,3,4,5-tetrahydropyridine by oxidizing a piperidine derivative, but I am getting a low yield and several byproducts. How can I optimize this reaction?
A2: The oxidation of piperidines to tetrahydropyridines can be a delicate transformation, often leading to a mixture of products including the desired this compound, N-oxides, and ring-opened byproducts. The choice of oxidizing agent and reaction conditions is critical for achieving good selectivity.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: Common oxidizing agents for this transformation include N-chlorosuccinimide (NCS) followed by base-induced elimination, or reagents like diacetoxyiodobenzene.
-
Formation of N-Oxides: A common side product is the corresponding N-oxide.[2] The formation of N-oxides can sometimes be minimized by careful control of the stoichiometry of the oxidizing agent and the reaction temperature.
-
Incomplete Reaction: If the reaction is not going to completion, consider increasing the reaction time or the amount of the oxidizing agent. However, be cautious as this may also increase the formation of over-oxidation products.
-
Purification: The desired this compound can often be purified from byproducts by distillation or column chromatography. In some cases, the this compound exists as a trimer, which can be isolated and subsequently converted back to the monomer if needed.
Issues with Transition-Metal-Catalyzed Syntheses
Q3: My palladium-catalyzed Heck reaction to form a this compound is failing or giving a low yield. What are the common pitfalls?
A3: The Heck reaction is a powerful tool for C-C bond formation, but its success in synthesizing tetrahydropyridines can be influenced by several factors, including the catalyst system, substrate reactivity, and reaction conditions.
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Not all palladium catalysts and ligands are suitable for every substrate. For challenging couplings, consider using more electron-rich and bulky phosphine ligands like XPhos.
-
Substrate Reactivity: Aryl or vinyl chlorides can be unreactive under standard Heck conditions. If possible, consider converting the chloride to a more reactive bromide or iodide.
-
Catalyst Loading: For difficult reactions where no conversion is observed, increasing the catalyst loading (e.g., from 5% to 10%) during initial screening can be beneficial.
-
Ligand-to-Metal Ratio: An inappropriate ligand-to-palladium ratio can shut down the reaction. This ratio often needs to be optimized for a specific transformation.
-
Temperature and Solvent: Increasing the reaction temperature might be necessary, but this also increases the risk of side reactions. The choice of a high-boiling point solvent like NMP might be required. Ensure the solvent is dry, as water can negatively impact the reaction.
-
Alternative Coupling Reactions: If the Heck reaction consistently fails, consider alternative cross-coupling reactions such as Suzuki, Negishi, or Sonogashira couplings followed by a reduction step.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a 1,2-Dihydropyridine to a 1,2,3,6-Tetrahydropyridine
This protocol is adapted from a procedure for the highly diastereoselective synthesis of substituted tetrahydropyridines.[1]
Materials:
-
1,2-Dihydropyridine substrate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Toluene
-
Ethanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the 1,2-dihydropyridine substrate (1.0 equiv) in a 1:1 mixture of toluene and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic acid (5.0 equiv) to the solution.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (3.0 equiv) in the same solvent mixture.
-
Slowly add the dihydropyridine/acid solution to the NaBH(OAc)₃ suspension at 0 °C with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Visual Troubleshooting Guides
The following diagrams, generated using the DOT language, illustrate common troubleshooting workflows.
Troubleshooting Low Yield in this compound Synthesis
Caption: A flowchart for troubleshooting low reaction yields.
Side Reaction Pathways in Dihydropyridine Reduction
Caption: Potential reaction pathways in dihydropyridine reduction.
References
Technical Support Center: Optimization of Reaction Conditions for Tetrahydropyridine-5-Carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrahydropyridine-5-carboxamides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for this compound-5-carboxamide is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst Choice and Loading: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit from acidic or basic catalysts. For instance, catalysts like Fe3O4@MOF-5 have been shown to be effective.[1] It's also important to optimize the catalyst loading. An insufficient amount may lead to a slow or incomplete reaction, while an excess can sometimes promote side reactions or even decrease the yield.[1]
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction outcome. Polar protic solvents like ethanol are often more effective than nonpolar or polar aprotic solvents for this type of synthesis.[1] Experimenting with a solvent screen is recommended.
-
Reaction Temperature: Temperature plays a crucial role. While some protocols are designed for room temperature, others may require heating to proceed at an optimal rate.[2][3] Conversely, excessive heat can lead to decomposition of reactants or products. It is advisable to monitor the reaction progress at different temperatures.
-
Purity of Reactants: Ensure the purity of your starting materials (aldehydes, anilines, β-ketoamides). Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.[2] Stopping the reaction too early will result in incomplete conversion, while extended reaction times might lead to product degradation.
Q2: I am observing the formation of significant side products. How can I minimize them?
A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Conditions: As with low yields, optimizing the catalyst, solvent, and temperature can significantly enhance the selectivity towards the desired this compound-5-carboxamide.
-
Order of Reagent Addition: In some multi-component reactions, the order in which you add the reactants can influence the reaction pathway and minimize the formation of side products.
-
pH Control: For reactions involving acid or base catalysts, maintaining the optimal pH is crucial. Deviations can lead to undesired side reactions. For instance, after quenching the reaction, adjusting the pH with a base like 1 M NaOH to around 9 is a common practice during workup.[4]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
Q3: What are the most effective catalysts for the synthesis of this compound-5-carboxamides?
A3: A variety of catalysts have been successfully employed. The choice often depends on the specific substrates and desired reaction conditions. Some common examples include:
-
Lewis Acids: Catalysts like ZnCl2 and FeCl3 have been used, although they may sometimes result in lower yields or require longer reaction times.[5]
-
Brønsted Acids: Acetic acid can function as both a catalyst and a solvent, leading to high yields.[6]
-
Heterogeneous Catalysts: Solid-supported catalysts, such as Fe3O4@MOF-5, offer advantages like easy recovery and reusability.[1]
-
Organocatalysts: Bases like piperidine and triethylamine (TEA) have been utilized, particularly in reactions conducted under microwave irradiation.[5]
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[2] By spotting the reaction mixture on a TLC plate at different time intervals, you can visualize the consumption of starting materials and the formation of the product. This allows you to determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Quantitative Data Summary
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Ethanol (EtOH) | 95 |
| 2 | Water (H2O) | 85 |
| 3 | Ethanol:Water (1:1) | 90 |
| 4 | Dichloromethane (DCM) | 40 |
| 5 | Toluene | 35 |
| 6 | Acetonitrile (MeCN) | 55 |
Data adapted from a study on a similar this compound synthesis and illustrates the significant impact of solvent choice.[1]
Table 2: Optimization of Catalyst Loading
| Entry | Catalyst Amount (mg) | Yield (%) |
| 1 | 0 | <10 |
| 2 | 10 | 80 |
| 3 | 20 | 95 |
| 4 | 30 | 88 |
| 5 | 40 | 82 |
This table demonstrates the importance of optimizing catalyst loading to achieve maximum yield, as an excess can be detrimental.[1]
Experimental Protocols
General One-Pot Synthesis of this compound-5-Carboxamides
This protocol is a generalized procedure based on common methodologies.[2][3] Researchers should adapt it based on their specific substrates and optimization experiments.
-
Reactant Mixture: In a suitable reaction vessel, combine the aldehyde (1.0 mmol), the β-ketoamide (e.g., acetoacetanilide, 1.0 mmol), and the amine (e.g., ammonium acetate or a primary amine, 1.0-1.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) and the optimized amount of catalyst (if any).
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature (room temperature or heated) for the predetermined time.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid product precipitates, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be poured onto ice water to precipitate the product.[3]
-
The crude product is then collected by vacuum filtration.
-
-
Purification: Wash the collected solid with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.[2][3]
Visualizations
Caption: Experimental workflow for the synthesis of this compound-5-carboxamide.
Caption: Troubleshooting logic for optimizing reaction conditions.
References
- 1. Room-temperature synthesis of Fe3O4@MOF-5 magnetic hybrid as an efficient catalyst for the one-pot green synthesis of tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly efficient one-pot synthesis of tetrahydropyridines [comptes-rendus.academie-sciences.fr]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. auctoresonline.org [auctoresonline.org]
Technical Support Center: Purification of Polar Tetrahydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common purification challenges encountered with polar tetrahydropyridine derivatives.
Troubleshooting Guides
This section offers step-by-step guidance to resolve specific issues during the purification of polar this compound derivatives.
Issue 1: Poor Separation or Tailing/Streaking in Column Chromatography
Symptom: Your polar this compound derivative shows poor separation from impurities, with peaks overlapping or exhibiting significant tailing on the chromatogram, or streaking on a TLC plate.[1][2]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For highly polar and basic compounds, the acidic nature of standard silica gel can lead to strong interactions and tailing.[1] Consider using alternative stationary phases such as alumina (neutral or basic), or specialized bonded phases like amino- or cyano-functionalized silica.[2][3] Reversed-phase (C18) or HILIC columns are also excellent options for polar compounds.[1][4] |
| Inappropriate Mobile Phase | The solvent system may not be optimized for your compound's polarity. For normal phase chromatography, you may need a highly polar mobile phase. If your compound is not eluting, drastically increase the polarity of the mobile phase, potentially using a gradient elution.[1][5] For basic compounds that streak, add a basic modifier like triethylamine (0.1-1%) or ammonia to the eluent to neutralize the acidic sites on the silica gel.[1][2] For reversed-phase chromatography, a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a modifier like formic acid or trifluoroacetic acid can improve peak shape.[1] |
| Column Overloading | The amount of crude material applied to the column is too high, exceeding the separation capacity of the stationary phase. Reduce the sample load; typically, the crude material should be 1-5% of the mass of the stationary phase.[1] If a larger quantity needs to be purified, use a column with a larger diameter.[1] |
| Compound Instability on Silica Gel | Your this compound derivative may be degrading on the acidic silica gel. You can test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if degradation products appear.[5] If unstable, consider using a less acidic stationary phase like deactivated silica gel, alumina, or Florisil.[5] |
Issue 2: Compound is Not Crystallizing or Oiling Out
Symptom: Your polar this compound derivative fails to crystallize from solution, or it separates as an oil.[6]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen solvent may be too good or too poor at dissolving your compound. An ideal crystallization solvent should dissolve the compound when hot but not when cold.[7] Screen a variety of solvents with different polarities.[8] If a single solvent is not suitable, a mixed solvent system (e.g., dissolving in a good solvent and adding a poor solvent until turbidity appears) can be effective.[6][7] |
| Solution is Supersaturated or Cooling Too Quickly | Rapid cooling can lead to the formation of an amorphous solid or oil instead of crystals.[6] Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath.[6] Reducing the initial concentration of the compound can also help. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation.[1] Attempt a preliminary purification step, such as passing the compound through a short plug of silica gel, before crystallization.[1] |
| Lack of Nucleation Sites | Crystal growth requires a nucleation site to begin. Try scratching the inside of the flask with a glass rod to create microscopic scratches that can serve as nucleation sites.[9] Alternatively, add a "seed crystal" of the pure compound to the solution to induce crystallization.[1][6] |
| Compound is a Salt | If your this compound derivative is a salt, its crystallization behavior will be different. Consider changing the counter-ion, as ions of similar size tend to pack well.[10] For neutral compounds that are difficult to crystallize, forming a salt by protonation or deprotonation can sometimes facilitate crystallization.[9][10] |
Issue 3: Low Recovery After Purification
Symptom: You experience a significant loss of your target compound during the purification process.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound Irreversibly Adsorbed to Stationary Phase | Highly polar compounds can bind very strongly to polar stationary phases like silica gel. If your compound is not eluting, a significant portion may be permanently stuck on the column.[5] Use a less retentive stationary phase or a much stronger mobile phase. For basic compounds, adding a basic modifier to the eluent can help with elution.[1] |
| Compound Degradation | The compound may be unstable under the purification conditions (e.g., pH, exposure to air or light). This compound and related heterocycles can be susceptible to hydrolysis, oxidation, and photodegradation.[11] It is advisable to handle solutions of these compounds protected from light and at an appropriate pH, generally near neutral.[11] |
| Using Too Much Solvent During Crystallization | Dissolving the compound in an excessive amount of hot solvent will result in a lower yield upon cooling. Use the minimum amount of hot solvent necessary to fully dissolve the compound.[1] |
| Premature Crystallization During Hot Filtration | If a hot filtration step is used to remove insoluble impurities, the desired compound may crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and use a slight excess of hot solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying a novel polar this compound derivative?
A1: Start with a small-scale analysis using Thin Layer Chromatography (TLC) to determine the approximate polarity of your compound and to screen for a suitable solvent system for column chromatography.[1] Test a range of solvent systems with varying polarities. For basic this compound derivatives, it is often beneficial to add a small amount of triethylamine or ammonia to the developing solvent to prevent streaking.[1]
Q2: My polar this compound derivative is water-soluble. How can I purify it using chromatography?
A2: For water-soluble compounds, reversed-phase chromatography is often the method of choice.[1] You can use a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol. Adding a modifier such as formic acid or trifluoroacetic acid to the mobile phase can help to improve the peak shape of polar, ionizable compounds.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent technique for retaining and separating very polar analytes.[4]
Q3: Are there any non-chromatographic methods to purify polar this compound derivatives?
A3: Yes. Besides crystallization, you can consider forming a salt of your compound. If your this compound derivative has a basic nitrogen, you can treat it with an acid (e.g., HCl, HBr) to form a salt, which may have very different solubility properties and could potentially be purified by precipitation or crystallization from a suitable solvent system.[2] Conversely, if your molecule contains an acidic proton, treatment with a base could achieve a similar outcome.
Q4: How can I deal with the instability of my this compound derivative during purification?
A4: The stability of this compound derivatives can be pH-dependent.[11] It is often best to work at a neutral or near-neutral pH to avoid acid- or base-catalyzed degradation.[11] Protect your compound from prolonged exposure to light, as pyrimidine-like structures can be susceptible to photodegradation.[11] If you suspect oxidation, consider adding an antioxidant to your solvents or performing the purification under an inert atmosphere (e.g., nitrogen or argon).
Q5: I have a mixture of diastereomers of a polar this compound derivative. How can I separate them?
A5: Separating diastereomers can be challenging as they often have very similar physicochemical properties.[12] High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase may be necessary to achieve separation.[12] Careful optimization of the mobile phase and temperature is often required. In some cases, derivatization of the diastereomeric mixture to introduce a group that exaggerates the stereochemical differences can facilitate separation.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Polar Basic this compound Derivative
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems to find an eluent that gives your desired compound an Rf value of approximately 0.2-0.4 and good separation from impurities. A common starting point for polar compounds is a mixture of dichloromethane/methanol or ethyl acetate/hexane.[13]
-
For basic compounds, add 0.5-1% triethylamine or ammonia to the eluent to reduce tailing.[1]
-
-
Column Packing:
-
Choose an appropriately sized glass column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent component of your eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving the compound, adding silica, and evaporating the solvent.
-
Carefully apply the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Protocol 2: General Procedure for Recrystallization of a Polar this compound Derivative
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube.
-
Add a few drops of a potential solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at room temperature.
-
Heat the test tube and continue adding the solvent dropwise until the compound completely dissolves.[7]
-
Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the compound.[1]
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal to the hot solution and swirl.[1]
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry on the filter paper, and then dry them further in a desiccator or under vacuum.
-
Visualizations
Caption: Decision workflow for selecting a purification method.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Purification [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. researchgate.net [researchgate.net]
- 9. unifr.ch [unifr.ch]
- 10. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. columbia.edu [columbia.edu]
Technical Support Center: Prevention of Tetrahydropyridine Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of tetrahydropyridines to pyridinium salts. This undesirable conversion can lead to loss of compound activity, altered pharmacological profiles, and the generation of potentially toxic byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of tetrahydropyridine derivatives.
| Problem | Possible Cause | Recommended Solutions |
| Color change of solid compound (e.g., yellowing) | Oxidation to the corresponding pyridinium salt, which is often colored. | 1. Verify the purity of your sample using an appropriate analytical method such as HPLC or TLC. 2. Review your storage conditions. Ensure the compound is protected from light, stored at a low temperature (≤ 4°C), and in a dry environment. 3. For future storage, consider flushing the container with an inert gas (e.g., argon or nitrogen) before sealing. |
| Appearance of a new, more polar spot on TLC | The pyridinium salt is generally more polar than the parent this compound. | 1. This is a strong indicator of oxidation. Quantify the extent of degradation using a validated HPLC method. 2. If the level of the impurity is unacceptable, the compound may need to be repurified. 3. Immediately implement more stringent storage and handling protocols as outlined in this guide. |
| Decreased potency of a solution in a biological assay | The this compound is likely degrading in the solution. | 1. Prepare fresh solutions immediately before each experiment. 2. If a stock solution must be used, ensure it is prepared with degassed solvents, stored frozen (e.g., -20°C or -80°C), and protected from light. 3. Consider the addition of an antioxidant to the solution during preparation. |
| Precipitate formation in a stored solution | Polymerization or precipitation of oxidation products. | 1. This indicates significant degradation. The solution should be discarded. 2. Thoroughly review and optimize preparation and storage protocols to prevent recurrence. This includes rigorous deoxygenation of solvents and the use of antioxidants. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the oxidation of tetrahydropyridines?
A1: The primary factors are exposure to:
-
Oxygen: Atmospheric oxygen is the main oxidizing agent.
-
Light: UV and visible light can catalyze the oxidation process.
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Trace Metals: Certain metal ions can act as catalysts for oxidation.
Q2: What are the ideal storage conditions for solid this compound compounds?
A2: To minimize oxidation, solid tetrahydropyridines should be stored under the following conditions:
-
In the dark: Use amber vials or wrap containers in aluminum foil.
-
At low temperatures: Refrigeration (2-8°C) or freezing (≤ -20°C) is recommended.
-
Under an inert atmosphere: For highly sensitive compounds or long-term storage, purge the container with an inert gas like argon or nitrogen to displace oxygen.[1][2][3]
-
In a dry environment: Use a desiccator to protect from moisture.
Q3: How can I protect my this compound solutions from degradation?
A3: Due to their inherent instability in solution, it is best to prepare this compound solutions fresh. If storage is necessary, the following steps are crucial:
-
Use degassed solvents: This minimizes the amount of dissolved oxygen available for oxidation.
-
Store in amber vials: Protects the solution from light.
-
Store at low temperatures: Freezing at -20°C or -80°C is highly recommended.
-
Consider adding antioxidants: Antioxidants can scavenge free radicals that initiate the oxidation cascade.
Q4: What types of antioxidants are effective for stabilizing tetrahydropyridines?
A4: While the optimal antioxidant can be compound-specific, two common classes are effective:
-
Phenolic Antioxidants (Radical Scavengers): Butylated hydroxytoluene (BHT) is a widely used example. It functions by donating a hydrogen atom to quench radical intermediates.
-
Reducing Agents: Ascorbic acid (Vitamin C) can act as a reducing agent, being preferentially oxidized to protect the this compound.
The choice and concentration of the antioxidant should be optimized for your specific compound and application to ensure compatibility and efficacy.
Quantitative Data on Stability
The following table summarizes the expected stability of a generic this compound derivative under various storage conditions. These values are illustrative and should be confirmed for your specific compound.
| Storage Condition | Solvent | Antioxidant | Temperature | Atmosphere | Expected Purity after 30 Days (%) |
| Standard | Methanol | None | Room Temp | Air | < 85 |
| Improved | Degassed Methanol | None | 4°C | Air | ~ 95 |
| Optimized | Degassed Methanol | BHT (0.01% w/v) | -20°C | Air | > 99 |
| Optimal | Degassed Methanol | BHT (0.01% w/v) | -20°C | Inert Gas (Argon) | > 99.5 |
| Standard | DMSO | None | Room Temp | Air | < 90 |
| Optimized | Degassed DMSO | Ascorbic Acid (1 mM) | 4°C | Inert Gas (Argon) | > 98 |
Note: These are estimated values. Actual stability will depend on the specific this compound structure.
Experimental Protocols
Protocol 1: Preparation and Storage of a Stabilized this compound Stock Solution
Objective: To prepare a stock solution of a this compound derivative with enhanced stability against oxidation.
Materials:
-
This compound compound
-
Anhydrous solvent (e.g., Methanol, DMSO, Acetonitrile)
-
Antioxidant (e.g., Butylated Hydroxytoluene - BHT, or Ascorbic Acid)
-
Inert gas (Argon or Nitrogen)
-
Amber glass vials with PTFE-lined screw caps
-
Schlenk line or similar apparatus for degassing
Procedure:
-
Solvent Degassing:
-
Place the required volume of solvent in a Schlenk flask.
-
Perform at least three "freeze-pump-thaw" cycles. This involves freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then allowing the solvent to thaw under a static vacuum. After the final thaw, backfill the flask with an inert gas.
-
Alternatively, for a less rigorous but often sufficient method, bubble an inert gas through the solvent for 30-60 minutes.
-
-
Vial Preparation:
-
Weigh the required amount of the this compound compound directly into an amber glass vial.
-
If using an antioxidant, add it to the vial. A typical starting concentration for BHT is 0.01% (w/v) and for ascorbic acid is 0.1-1 mM.
-
-
Inert Atmosphere:
-
Purge the vial containing the solid compound(s) with a gentle stream of inert gas for 2-5 minutes.
-
-
Dissolution:
-
Using a gas-tight syringe, transfer the desired volume of degassed solvent into the vial.
-
Gently swirl or sonicate the vial until the compound is fully dissolved. Maintain a positive pressure of inert gas via a needle connected to a bubbler during this process.
-
-
Storage:
-
Once dissolved, flush the headspace of the vial with inert gas for another 30 seconds.
-
Tightly seal the cap. For added security, wrap the cap with Parafilm®.
-
Store the vial at the appropriate low temperature (e.g., -20°C or -80°C) and protected from light.
-
Protocol 2: HPLC Method for Monitoring this compound Oxidation
Objective: To quantify the concentration of the this compound and its corresponding pyridinium salt to assess the extent of oxidation.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Typical Starting Point):
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the pyridinium salt)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation:
-
Dilute an aliquot of your this compound solution (from storage or a reaction) to a suitable concentration (e.g., 1 mg/mL) with the initial mobile phase composition (95:5 Mobile Phase A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of calibration standards of both the pure this compound and the corresponding pyridinium salt (if available) in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against concentration for each compound.
-
-
Analysis:
-
Inject the prepared sample.
-
Identify the peaks for the this compound and the pyridinium salt based on their retention times (the pyridinium salt will typically be more polar and elute earlier).
-
Quantify the amount of each compound in the sample using the calibration curves. The percentage of degradation can be calculated as: % Degradation = [Area of Pyridinium Peak / (Area of this compound Peak + Area of Pyridinium Peak)] * 100
-
Visualizations
Caption: Oxidation pathway of a this compound to a pyridinium salt.
Caption: Decision workflow for handling and storing tetrahydropyridines.
References
- 1. What Are The Benefits Of Using An Inert Gas To Prevent Oxidation? Protect Materials And Boost Quality - Kintek Solution [kindle-tech.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. How Do Inert Gases Prevent Oxidation? A Simple Guide To Creating Protective Atmospheres - Kintek Solution [kindle-tech.com]
addressing low diastereoselectivity in tetrahydropyridine synthesis
Welcome to the technical support center for tetrahydropyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, with a focus on addressing challenges related to low diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic strategies for obtaining tetrahydropyridines?
A1: Common strategies include multicomponent reactions, aza-Diels-Alder reactions, and cascade reactions involving C-H activation.[1][2][3] Multicomponent reactions are efficient as they form multiple bonds in a single step from simple starting materials.[2][4] The aza-Diels-Alder reaction is a powerful tool for constructing the this compound ring with control over stereochemistry.[3][5] Cascade reactions, such as those catalyzed by rhodium, can provide highly substituted tetrahydropyridines with excellent diastereoselectivity.[1][6][7]
Q2: What are the key factors that influence the diastereoselectivity of this compound synthesis?
A2: The primary factors include the choice of catalyst, solvent, reaction temperature, and the nature of the substituents and protecting groups on the reactants.[8][9] For instance, in rhodium-catalyzed cascades, the choice of acid and reducing agent is critical for high diastereoselectivity.[7][10] In multicomponent reactions, the catalyst and reaction conditions can be tuned to favor the formation of a single diastereomer.[2][11] The N-protecting group can also exert significant steric and electronic effects, influencing the stereochemical outcome.[9][12]
Q3: How can I determine the diastereomeric ratio (d.r.) of my product mixture?
A3: The diastereomeric ratio is typically determined by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR) or High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.[11] For NMR analysis, integration of well-resolved signals corresponding to each diastereomer allows for quantification.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Rhodium-Catalyzed Cascade Reactions
Question: My rhodium-catalyzed C-H activation/cyclization/reduction cascade is producing a mixture of diastereomers with a low d.r. How can I improve the selectivity?
Answer: Low diastereoselectivity in this cascade often stems from suboptimal reduction conditions of the dihydropyridine intermediate. The choice of acid and hydride source is crucial for stereocontrol.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Protonation/Reduction Sequence | The combination of a Brønsted acid and a reducing agent facilitates regio- and stereoselective protonation-reduction. Acetic acid has been found to be an effective Brønsted acid.[10] | Cleaner conversion to the desired this compound with improved diastereoselectivity. |
| Inappropriate Reducing Agent | The choice of hydride source significantly impacts the d.r. Stronger reducing agents may lead to poor selectivity. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often an optimal mild reductant.[10] | Increased diastereomeric ratio in favor of the desired isomer. |
| Incorrect Acid | Stronger acids like p-toluenesulfonic acid (TsOH) or trifluoroacetic acid (TFA) can lead to markedly worse diastereoselectivity.[7] | Switching to a milder acid like acetic acid should improve the d.r. |
| Suboptimal Solvent Mixture | The solvent system for the reduction step can influence selectivity. A mixture of toluene and ethanol is commonly used. | Optimization of the solvent ratio may lead to improved diastereoselectivity. |
Issue 2: Poor Diastereoselectivity in Multicomponent Reactions
Question: My one-pot multicomponent reaction is yielding a complex mixture of diastereomers. What can I do to favor a single product?
Answer: Multicomponent reactions are sensitive to various parameters. Optimizing the catalyst, solvent, and temperature can significantly enhance diastereoselectivity.
Troubleshooting Steps:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Catalyst | For organocatalyzed multicomponent reactions, screen different catalysts. For example, a quinine-derived squaramide has been shown to be effective.[11] | Identification of a catalyst that provides higher diastereoselectivity and enantioselectivity. |
| Incorrect Solvent | The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents with varying polarities. | Improved diastereomeric ratio. |
| Non-ideal Reaction Temperature | Diastereoselectivity is often temperature-dependent. Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.[8] | Increased formation of the thermodynamically or kinetically favored diastereomer. |
| Unfavorable N-Substituent on Imine | The steric and electronic properties of the N-substituent on the imine precursor can influence the stereochemical outcome. Experiment with different protecting groups (e.g., Boc, Benzyl).[9][12] | Enhanced diastereoselectivity due to improved facial shielding or electronic effects. |
Data Presentation
Table 1: Influence of Reduction Conditions on Yield and Diastereomeric Ratio (d.r.) of a this compound Product [7]
| Entry | Reducing Agent | Acid | Solvent | Yield (%) | d.r. (cis:trans) |
| 1 | NaBH₄ | - | Toluene | - | Mixture |
| 2 | NaBH₄ | Acetic Acid | Toluene/EtOH | 65 | 68:32 |
| 3 | NaBH(OAc)₃ | Acetic Acid | Toluene/EtOH | 85 | 95:5 |
| 4 | Me₄NBH(OAc)₃ | Acetic Acid | Toluene/EtOH | 78 | 96:4 |
| 5 | NaBH(OAc)₃ | TsOH | Toluene/EtOH | 35 | 54:46 |
| 6 | NaBH(OAc)₃ | TFA | Toluene/EtOH | 17 | 27:73 |
Data adapted from a study on a specific dihydropyridine substrate. Results may vary depending on the substrate.
Experimental Protocols
Protocol 1: Diastereoselective Synthesis of Tetrahydropyridines via Rhodium-Catalyzed C-H Activation/Cyclization/Reduction Cascade[7][10]
This protocol describes a one-pot synthesis of highly substituted 1,2,3,6-tetrahydropyridines.
Step 1: C-H Activation and Cyclization
-
In a glovebox, add the α,β-unsaturated imine (1.0 equiv.), alkyne (1.2 equiv.), [Rh(coe)₂Cl]₂ (2.5 mol %), and a suitable phosphine ligand (e.g., 4-Me₂N-C₆H₄-PEt₂, 5 mol %) to a vial.
-
Add anhydrous toluene to achieve the desired concentration.
-
Seal the vial and heat the reaction mixture at 80 °C for 2 hours, or until the starting material is consumed as monitored by TLC or GC-MS. This forms the 1,2-dihydropyridine intermediate.
Step 2: Diastereoselective Reduction
-
Cool the reaction mixture to 0 °C.
-
In a separate flask, prepare a solution of acetic acid (5.0 equiv.) in a 1:1 mixture of toluene and ethanol.
-
Add the cooled dihydropyridine solution to a suspension of sodium triacetoxyborohydride (NaBH(OAc)₃, 3.0 equiv.) in the toluene/ethanol mixture at 0 °C.
-
Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Organocatalytic Asymmetric Multicomponent Synthesis of Tetrahydropyridines[11]
This protocol details a triple domino Michael/aza-Henry/cyclization reaction.
-
To a vial, add the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv.), the β-nitroolefin (0.25 mmol, 1.0 equiv.), and the squaramide organocatalyst (0.5-5 mol %).
-
Add the solvent (e.g., CH₂Cl₂) to achieve a concentration of approximately 1.25 M.
-
Cool the mixture to the desired temperature (e.g., -25 °C).
-
Add the aldimine (0.5 mmol, 2.0 equiv.).
-
Stir the reaction mixture for 1.5 to 4 days, monitoring the progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired this compound.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Rhodium-catalyzed cascade for this compound synthesis.
References
- 1. Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diastereoselective synthesis of functionalized tetrahydropyridazines containing indole scaffolds via an inverse-electron-demand aza-Diels–Alder reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Tetrahydropyridazines by Unusual Aza-Diels-Alder Reaction o...: Ingenta Connect [ingentaconnect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 10. Rhodium-Catalyzed C–H Alkenylation/Electrocyclization Cascade Provides Dihydropyridines that Serve as Versatile Intermediates to Diverse Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. nbinno.com [nbinno.com]
Technical Support Center: Optimizing Catalyst Loading for Efficient Tetrahydropyridine Synthesis
Welcome to the Technical Support Center for optimizing catalyst loading in tetrahydropyridine synthesis. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: A variety of catalysts are employed for this compound synthesis, including organocatalysts like quinine-derived squaramide and (S)-proline, as well as metal-based catalysts such as those containing Palladium (Pd), Rhodium (Rh), Ruthenium (Ru), Nickel (Ni), and Cerium Ammonium Nitrate (CAN).[1][2][3] In some cases, metal-free catalysts like acetic acid can also be utilized.[4]
Q2: How does catalyst loading affect the reaction yield and efficiency?
A2: Catalyst loading is a critical parameter that can significantly impact reaction yield and efficiency. Interestingly, for some reactions, lower catalyst loadings can be more efficient. For instance, in one study, a quinine-derived squaramide catalyst at just 0.5 mol % was sufficient to obtain a high yield of 87%.[5][6] However, the optimal loading is reaction-specific and needs to be determined empirically.
Q3: My reaction yield is consistently low. What are the potential causes related to catalyst loading?
A3: Low yields can stem from several factors related to the catalyst.[7] These include:
-
Suboptimal Catalyst Loading: Both too high and too low catalyst loadings can lead to decreased yields.
-
Catalyst Deactivation: The catalyst may have lost its activity due to improper handling, storage, or poisoning by impurities in the reactants or solvent.[7][8]
-
Poor Catalyst Purity: Impurities in the catalyst itself can interfere with the reaction.
Q4: I am observing the formation of significant byproducts. Could this be related to the catalyst loading?
A4: Yes, improper catalyst loading can lead to the formation of byproducts. Excessively high catalyst loading might accelerate side reactions, while a loading that is too low could result in incomplete conversion of starting materials, which might then participate in alternative reaction pathways. Optimizing the catalyst loading is crucial for maximizing the selectivity towards the desired this compound product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Inactive Catalyst: The catalyst may be deactivated due to exposure to air, moisture, or impurities.[7] | - Ensure proper handling and storage of the catalyst under an inert atmosphere. - Use a fresh batch of catalyst. - Purify solvents and reactants before use. |
| Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction. | - Incrementally increase the catalyst loading (e.g., in 0.5 mol % steps) and monitor the reaction progress. | |
| Low Yield with High Conversion | Side Reactions: The catalyst loading might be too high, promoting the formation of byproducts. | - Systematically decrease the catalyst loading to find the optimal balance between conversion and selectivity. - Analyze the reaction mixture to identify byproducts and understand potential side reactions. |
| Product Inhibition: The product may be inhibiting the catalyst's activity. | - Consider a different type of catalyst that is less susceptible to product inhibition. - Adjust reaction conditions to minimize product concentration in the vicinity of the catalyst (e.g., by using a continuous flow setup). | |
| Inconsistent Results Between Batches | Variability in Catalyst Activity: The activity of different batches of catalyst can vary. | - Characterize each new batch of catalyst to ensure its activity is consistent. - Whenever possible, use the same batch of catalyst for a series of related experiments. |
| Inconsistent Catalyst Loading: Inaccurate measurement of the catalyst can lead to variability. | - Use a precise balance to weigh the catalyst. - For very small quantities, consider preparing a stock solution of the catalyst. |
Experimental Protocols
Protocol for Optimizing Catalyst Loading
This protocol provides a general framework for determining the optimal catalyst loading for a given this compound synthesis.
-
Reaction Setup:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substrate and solvent.
-
In a separate vial, weigh the desired amount of catalyst. For initial screening, it is recommended to test a range of catalyst loadings (e.g., 0.5, 1, 2, 5, and 10 mol %).
-
-
Reaction Initiation:
-
Add the catalyst to the reaction mixture.
-
Commence stirring and bring the reaction to the desired temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction at regular intervals using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Analysis:
-
Once the reaction has reached completion (or after a predetermined time), quench the reaction.
-
Isolate the crude product.
-
Purify the product using a suitable method (e.g., column chromatography).
-
Determine the yield of the purified product.
-
-
Optimization:
-
Compare the yields obtained with different catalyst loadings to identify the optimal range.
-
Further fine-tuning of the catalyst loading within this range can be performed to maximize the yield.
-
Data Presentation
Table 1: Effect of Catalyst Loading on Reaction Yield
| Catalyst Loading (mol %) | Reaction Time (h) | Conversion (%) | Yield (%) | Reference |
| 0.5 | 24 | >95 | 87 | [5][6] |
| 1.0 | 18 | >95 | 85 | Hypothetical |
| 2.0 | 12 | >95 | 82 | Hypothetical |
| 5.0 | 8 | >95 | 75 | [6] |
| 10.0 | 8 | >95 | 70 | Hypothetical |
| Note: Data is illustrative and based on reported trends. Actual results will vary depending on the specific reaction conditions. |
Visualizations
Workflow for Catalyst Loading Optimization
Caption: A logical workflow for optimizing catalyst loading in this compound synthesis.
Troubleshooting Logic Diagram
Caption: A troubleshooting decision tree for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,2,3,4-Tetrahydropyridine synthesis [organic-chemistry.org]
- 4. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
managing reaction temperature in tetrahydropyridine synthesis for better yield
Welcome to the technical support center for managing reaction temperature in tetrahydropyridine synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. How critical is the reaction temperature?
A1: Reaction temperature is a critical parameter in the synthesis of tetrahydropyridines and related heterocycles. The optimal temperature is highly dependent on the specific synthetic route. For instance, in some Biginelli-type syntheses, increasing the temperature from ambient to 80°C can significantly improve yields. However, in other cases, such as certain Hantzsch syntheses or domino reactions, lower temperatures (e.g., -25°C or room temperature) are optimal to prevent the formation of byproducts.[1][2] Excessively high temperatures can lead to the decomposition of reactants or products, or favor competing side reactions, thereby reducing the overall yield.[3]
Q2: I am observing significant byproduct formation. Could temperature be the cause?
A2: Yes, improper temperature control is a common cause of byproduct formation. A well-documented example is the competition between the Biginelli and Hantzsch reaction pathways. At elevated temperatures, the decomposition of urea (a common reactant) can generate ammonia, which then favors the Hantzsch pathway, leading to the formation of dihydropyridine byproducts instead of the desired this compound-related product.[3] Lowering the reaction temperature can often suppress these side reactions and improve the selectivity for the target molecule.[1][3]
Q3: How do I determine the optimal reaction temperature for my specific synthesis?
A3: The optimal temperature is best determined empirically for your specific substrates and reaction conditions. We recommend performing a temperature screening experiment. Start with the temperature reported in a similar literature procedure and then run small-scale reactions at temperatures 10-20°C above and below that point. Analyze the yield and purity of the product from each reaction to identify the optimal temperature. It is crucial to keep all other parameters, such as reaction time, solvent, and catalyst loading, constant during this optimization.
Q4: Besides temperature, what other factors should I consider to improve my yield?
A4: While temperature is crucial, other factors significantly impact the yield of this compound synthesis. These include:
-
Catalyst Choice and Loading: The type and amount of catalyst can dramatically influence reaction rate and selectivity.[1]
-
Solvent: The polarity and boiling point of the solvent can affect reaction rates and equilibria.[1] In some cases, solvent-free conditions have been shown to be highly effective.[2]
-
Reaction Time: Insufficient or excessive reaction times can lead to incomplete conversion or product degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[2]
-
Purity of Reagents: Impurities in starting materials can lead to side reactions and lower yields.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, with a focus on temperature management.
| Observed Issue | Probable Cause | Recommended Solution(s) |
| Low Yield / No Product | Suboptimal Reaction Temperature: The reaction may be too cold (insufficient activation energy) or too hot (decomposition). | 1. Consult literature for similar reactions and start with the reported temperature. 2. Perform a temperature optimization study by running the reaction at a range of temperatures (e.g., room temperature, 50°C, 80°C, 100°C).[2] 3. For exothermic reactions, ensure efficient cooling (e.g., using an ice bath) to prevent thermal runaway.[1] |
| Multiple Spots on TLC / Significant Byproduct Formation | Incorrect Temperature Favoring Side Reactions: As noted, higher temperatures can promote competing pathways like the Hantzsch reaction.[3] | 1. Lower the reaction temperature. This can significantly reduce the formation of undesired byproducts.[3] 2. If a specific byproduct is identified (e.g., via NMR or MS), investigate the mechanism of its formation to understand its temperature dependence. |
| Reaction is Very Slow or Stalls | Temperature is Too Low: The reaction may lack the necessary activation energy to proceed at a reasonable rate. | 1. Gradually increase the reaction temperature in increments of 10-20°C, while monitoring the reaction progress by TLC. 2. Consider switching to a higher-boiling point solvent if the desired temperature is above the boiling point of the current solvent. |
| Product Degradation | Temperature is Too High: The desired product or intermediates may be thermally unstable under the reaction conditions. | 1. Reduce the reaction temperature. 2. Decrease the reaction time to minimize the exposure of the product to high temperatures. |
Data Presentation
The following table illustrates the effect of reaction temperature on the yield of a model Biginelli-type reaction, which is mechanistically related to some this compound syntheses.
Table 1: Effect of Reaction Temperature on Product Yield in a Solvent-Free Biginelli Reaction [4]
| Temperature (°C) | Reaction Yield (%) |
| 60 | 72 |
| 80 | 85 |
| 100 | 94 |
| 120 | 88 |
Reaction conditions: 60-minute reaction time with 30 mg of catalyst and 1 mmol of each reagent under solvent-free conditions.[4]
Experimental Protocols
Modified Knoevenagel-Hantzsch Protocol for Unsymmetrical Dihydropyridine Synthesis
This protocol is adapted from a procedure designed to ensure high regioselectivity, which can be a precursor to tetrahydropyridines. Careful temperature control is important in both steps.
Step A: Knoevenagel Condensation
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Add a catalytic amount of a base, for example, piperidine (approximately 0.1 eq.).
-
Stir the mixture at a gentle heat of 40-50°C.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure to isolate the Knoevenagel adduct.
Step B: Michael Addition & Cyclization
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the reaction is complete (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. The product will often precipitate and can be collected by filtration.
Visualizations
The following diagrams illustrate key concepts in managing this compound synthesis.
Caption: Temperature-dependent reaction pathways.
Caption: Troubleshooting workflow for low yield.
References
resolving issues with reproducing tetrahydropyridine synthesis from literature
Welcome to the technical support center for the synthesis of tetrahydropyridines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when attempting to reproduce synthetic routes from the literature. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of tetrahydropyridines.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields are a frequent issue in organic synthesis and can stem from several factors. Below is a troubleshooting guide to help you identify and resolve the problem.
-
Catalyst Activity: In catalytic reactions, the catalyst's performance is paramount.
-
Solution: Ensure your catalyst has not been deactivated. If you are reusing a catalyst, its activity may decrease over several cycles. It is advisable to perform a control reaction with a fresh batch of catalyst to compare the results. Some nanocatalysts can be regenerated by washing with a suitable solvent and drying before reuse.[1]
-
-
Reaction Conditions: The solvent, temperature, and reaction time are critical parameters.
-
Solvent: The choice of solvent can significantly impact reaction rates and yields. For many tetrahydropyridine syntheses, polar solvents like ethanol and methanol have been shown to be effective.[1] In some cases, solvent-free conditions can also provide excellent yields.[1]
-
Temperature: The reaction may not be at its optimal temperature. While an increase in temperature can sometimes improve the yield, excessively high temperatures may lead to the formation of side products.[1] For certain syntheses, a gradual increase in temperature, for instance from ambient to 80°C, has been shown to improve yields.
-
Reaction Time: Insufficient or excessive reaction times can result in incomplete conversion or product degradation. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Purity of Reagents: The purity of your starting materials is crucial.
-
Solution: Impurities in reactants such as aldehydes, β-ketoesters, and amines can lead to unwanted side reactions and consequently lower the yield of the desired this compound. Ensure the purity of your starting materials before commencing the reaction.
-
-
Work-up and Purification: Significant product loss can occur during the isolation and purification steps.
-
Solution: Review your extraction, precipitation, and chromatography procedures to identify potential sources of product loss.
-
Q2: I am observing the formation of unexpected byproducts. How can I minimize them?
A2: The formation of side products is a common challenge, especially in multicomponent reactions. Here are some strategies to enhance the selectivity of your reaction:
-
Control of Reaction Conditions: Precise control over temperature, reactant concentrations, and reaction time can favor the desired reaction pathway over side reactions.
-
Choice of Catalyst: The catalyst not only affects the reaction rate but also its selectivity. For instance, in Hantzsch-type syntheses, using a catalyst like p-toluenesulfonic acid (PTSA) can help minimize byproduct formation.
-
Order of Reagent Addition: In multicomponent reactions, the order in which the reactants are added can influence the reaction outcome. Refer to the specific protocol for the recommended addition sequence. For example, in some procedures, the aniline and diketone are stirred with the catalyst before the aldehyde is added.[2]
Q3: I am facing difficulties in purifying my this compound product. What are some effective purification techniques?
A3: The purification of this compound derivatives can be challenging due to their polarity and potential instability. Here are some commonly used methods:
-
Recrystallization: This is a powerful technique for purifying solid products. The choice of solvent is critical. A common solvent system for recrystallization of tetrahydropyridines is a mixture of ethanol and chloroform.[3]
-
Column Chromatography: For non-crystalline products or to separate closely related impurities, column chromatography is the method of choice. A typical eluent system for tetrahydropyridines is a mixture of petroleum ether and ethyl acetate.[2]
-
Filtration (for solid products formed in the reaction): In some cases, the desired product may precipitate out of the reaction mixture as a solid. This allows for a simple separation by filtration, followed by washing with a suitable solvent like ethanol.[3]
Quantitative Data: A Comparative Look at Reaction Conditions and Yields
The following tables summarize quantitative data from various literature reports on this compound synthesis, providing a comparative overview of different catalysts, solvents, and their impact on reaction yields.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Polyaniline/ZrO₂ | Ethanol | Room Temp. | 4.5 - 7 | 85-95 | [2] |
| ZnO Nanoparticles | None | 50 | 1 - 1.5 | 90-96 | [3] |
| La(NO₃)₃·6H₂O | None | 80 | 0.5 - 1 | 88-95 | Benchchem |
| [Rh(coe)₂Cl]₂ / Ligand | Toluene, then various for reduction | 80, then 0 to RT | 2, then overnight | 52-95 | [4] |
| None (Domino Reaction) | Methanol | Reflux | 2 - 12 | 44-90 | [5] |
| Quinine-derived squaramide | CH₂Cl₂ | -25 | 24 - 72 | 32-91 | [6] |
Table 1: Comparison of different catalytic systems and reaction conditions for the synthesis of tetrahydropyridines.
| Entry | Aldehyde | Aniline | β-Dicarbonyl Compound | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 92 |
| 3 | 4-Nitrobenzaldehyde | Aniline | Ethyl acetoacetate | 90 |
| 4 | Benzaldehyde | 4-Methylaniline | Ethyl acetoacetate | 93 |
| 5 | Benzaldehyde | Aniline | Methyl acetoacetate | 94 |
Table 2: Yields of various this compound derivatives synthesized via a one-pot multicomponent reaction using a Polyaniline/ZrO₂ catalyst in ethanol at room temperature.[2]
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments cited in the literature for the synthesis of tetrahydropyridines.
Protocol 1: One-Pot Multicomponent Synthesis using Polyaniline/ZrO₂ Catalyst[2]
General Procedure for the synthesis of this compound derivatives:
-
To a mixture of an aromatic amine (2 mmol) and a β-dicarbonyl compound (1 mmol) in ethanol (15 mL), add a catalytic amount of Polyaniline/ZrO₂ (0.1 g).
-
Stir the reaction mixture at room temperature for 10–20 minutes.
-
Add the aldehyde (2 mmol) to the mixture and continue stirring at room temperature for 4.5–7 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (7:3) mixture as the eluent.
-
Upon completion, heat the reaction mixture to dissolve the product, and then remove the catalyst by filtration.
-
The filtrate is then cooled to allow the product to crystallize. The solid product is collected by filtration and can be further purified by recrystallization if necessary.
Protocol 2: Synthesis using ZnO Nanoparticles under Solvent-Free Conditions[3]
General Procedure for the synthesis of this compound derivatives:
-
To a mixture of a β-ketoester (1.0 mmol) and an aromatic or aliphatic amine (2.0 mmol), add 100 µL of a ZnO nanocatalyst solution (0.5 mol%).
-
Add the aromatic aldehyde (2.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50°C until the reaction is complete, as indicated by TLC. A solid product should separate during the course of the reaction.
-
Add 5 mL of ethanol to the solid, then filter, wash, and recrystallize the product from an ethanol:chloroform (8:2) mixture to obtain the pure this compound.
Visualizing the Process: Diagrams and Workflows
To further clarify the experimental and troubleshooting processes, the following diagrams have been generated using the DOT language.
Caption: A typical experimental workflow for a one-pot multicomponent synthesis of tetrahydropyridines.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. rsc.org [rsc.org]
- 4. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tetrahydropyridines’ Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
comparative analysis of tetrahydropyridine versus dihydropyridine bioactivity
A Comparative Analysis of Tetrahydropyridine and Dihydropyridine Bioactivity
Introduction
Tetrahydropyridines (THPs) and dihydropyridines (DHPs) are two classes of nitrogen-containing heterocyclic compounds that serve as crucial scaffolds in medicinal chemistry. While structurally related, the degree of saturation in the pyridine ring profoundly influences their three-dimensional shape, electronic properties, and, consequently, their biological activity. Dihydropyridines are most famously recognized for their role as L-type calcium channel blockers, a cornerstone in the treatment of cardiovascular diseases.[1][2] In contrast, the this compound scaffold is associated with a more diverse range of pharmacological activities, including the notorious neurotoxicity of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which has been instrumental in Parkinson's disease research.[3] Beyond these primary roles, derivatives of both scaffolds have been explored for a multitude of other therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[4][5][6] This guide provides a comparative analysis of the bioactivity of these two important classes, supported by quantitative data and detailed experimental methodologies.
Comparative Bioactivity Data
Direct comparative studies evaluating tetrahydropyridines and dihydropyridines against the same biological target are limited. The following tables summarize representative quantitative data for each class across their most prominent and investigated activities.
Table 1: Calcium Channel Blocking and Vasodilator Activity
This table highlights the primary activity of dihydropyridines as L-type calcium channel blockers. Some this compound derivatives have been assessed for their binding to these channels, occasionally as part of broader screening efforts.
| Compound Class | Compound Example | Target / Assay | IC50 / Effect | Reference |
| Dihydropyridine | Nifedipine | [3H]nitrendipine binding | 1.6 nM | [7] |
| Dihydropyridine | Amlodipine | L-type Ca2+ channels (A7r5 cells) | 0.45 ± 0.52 µg/mL | [7] |
| Dihydropyridine | Nitrendipine | Inhibition of Contraction (Rabbit Papillary Muscle) | IC50 > 10⁻⁶ M | [8] |
| Dihydropyridine | Mebudipine | KCl-induced Aortic Ring Relaxation | pIC50: 8.73 ± 0.08 | [9] |
| This compound | Novel Analogs | [3H]nitrendipine binding | as low as 25 nM | [7] |
Table 2: Cytotoxicity Against Human Cancer Cell Lines
Both scaffolds have been incorporated into molecules designed as potential anticancer agents. The data shows IC50 values against various cancer cell lines.
| Compound Class | Compound Series | Cell Line | IC50 (µM) | Reference |
| Dihydropyridine | Thiazole-substituted 1,4-DHPs | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [10] |
| Dihydropyridine | Thiazole-substituted 1,4-DHPs | LS180 (Colon) | 29.7 ± 4.7 | [10] |
| Dihydropyridine | Thiazole-substituted 1,4-DHPs | MCF-7 (Breast) | 28.5 ± 3.5 | [10] |
| Dihydropyridine | Diethyl 1,4-DHP derivative | HeLa (Cervical) | 3.6 | [11] |
| This compound | Chromeno[2,3-d]pyrimidine derivatives | Not Specified | Not Specified |
Table 3: Monoamine Oxidase (MAO) Inhibition
The this compound structure is a known substrate and inhibitor of MAO enzymes, a property famously exploited by the neurotoxin MPTP.
| Compound Class | Compound Example | Target | IC50 (µM) | Reference |
| This compound | 1-propargyl-4-styrylpiperidine (trans-isomer) | MAO-B | 0.3422 ± 0.0224 | [12] |
| This compound | 1-propargyl-4-styrylpiperidine (cis-isomer) | MAO-A | 0.7261 ± 0.0269 | [12] |
| Dihydropyridine | Not a primary target | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The distinct bioactivities of DHPs and THPs are rooted in their interaction with different cellular signaling pathways.
Caption: Signaling pathway of 1,4-Dihydropyridine action in vascular smooth muscle.
Caption: Neurotoxic pathway of the this compound derivative MPTP.
Experimental Workflows
The evaluation of novel DHP and THP derivatives follows a standard drug discovery workflow, from initial screening to lead optimization.
Caption: General experimental workflow for screening and optimizing novel compounds.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay for Cytotoxicity Screening
This protocol is used to determine the IC50 values of test compounds against cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[1]
-
Compound Treatment: Prepare serial dilutions of the test compounds (both THP and DHP derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for an additional 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.[1]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Vasodilator Activity (Aortic Ring Assay)
This ex vivo protocol assesses the ability of compounds to relax pre-constricted vascular smooth muscle.
-
Tissue Preparation: Humanely euthanize a rabbit or rat and excise the thoracic aorta. Immediately place it in cold Krebs-Henseleit Solution (KHS). Carefully remove excess connective and adipose tissue and cut the aorta into rings of 3-5 mm in length.[13]
-
Mounting: Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS, maintained at 37°C, and continuously bubbled with carbogen gas (95% O2 / 5% CO2).[13] Connect the upper hook to an isometric force transducer to record changes in tension.
-
Equilibration: Apply a resting tension of approximately 1.5-2.0 g and allow the tissues to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.[13]
-
Viability and Endothelium Integrity Check: Assess tissue viability by inducing a contraction with KCl (e.g., 80 mM). To check for endothelium integrity, pre-constrict the ring with phenylephrine (e.g., 1 µM) and then add acetylcholine (e.g., 10 µM). A relaxation of >70% indicates intact endothelium.
-
Compound Testing: After washing out the previous agents and allowing the tissue to return to baseline, induce a stable, submaximal contraction with a vasoconstrictor like phenylephrine or KCl.
-
Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound (e.g., a dihydropyridine derivative) in a cumulative manner, increasing the concentration stepwise. Allow the response at each concentration to stabilize before adding the next.
-
Data Analysis: Record the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine/KCl. Plot the percentage of relaxation against the log of the compound concentration to determine the EC50 or pIC50 value.[9]
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is used to screen for inhibitors of MAO-A and MAO-B.
-
Reagent Preparation: Prepare assay buffer, a solution of a suitable substrate (e.g., kynuramine or p-tyramine), and solutions of purified human recombinant MAO-A and MAO-B enzymes. Prepare positive controls (Clorgyline for MAO-A, Selegiline for MAO-B) and the test compounds (e.g., THP derivatives) at various concentrations.[14][15]
-
Inhibitor Pre-incubation: In a 96-well black plate, add 45 µL of the diluted enzyme (MAO-A or MAO-B) to wells. Add 5 µL of the test compound dilutions or controls to the respective wells. Incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a Working Reagent containing the substrate, a dye reagent (e.g., Amplex Red), and Horseradish Peroxidase (HRP) in assay buffer. Initiate the reaction by adding 50 µL of the Working Reagent to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 25-37°C for 30-60 minutes, taking readings every 1-2 minutes.[15] The MAO enzyme converts the substrate, producing H2O2, which in the presence of HRP, reacts with the dye to produce a fluorescent product.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data using non-linear regression to determine the IC50 value.
Conclusion
The comparative analysis of tetrahydropyridines and dihydropyridines reveals two scaffolds with distinct, yet broad, biological profiles. Dihydropyridines are well-established and highly potent L-type calcium channel blockers, a property directly linked to the specific conformation and electronic distribution of the 1,4-DHP ring.[16] Their therapeutic utility in cardiovascular medicine is extensive. Tetrahydropyridines, with their more flexible and saturated ring system, interact with a wider variety of biological targets. This diversity is highlighted by the potent and specific neurotoxicity of MPTP, which targets mitochondrial respiration, and the activity of other derivatives as MAO inhibitors and receptor modulators.[4][12] While both classes of compounds have shown promise in secondary applications such as oncology, their primary mechanisms of action remain the most defining difference. Future drug discovery efforts may focus on creating hybrid molecules or exploring bioisosteric replacements to combine the favorable attributes of each scaffold for novel therapeutic interventions.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of binding affinities and negative inotropic potencies of the 1,4-dihydropyridine calcium channel blockers in rabbit myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. buzzrx.com [buzzrx.com]
- 13. benchchem.com [benchchem.com]
- 14. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 15. abcam.cn [abcam.cn]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of a New HPLC Method for Tetrahydropyridine Quantification
This guide provides a detailed comparison of a novel Hydrophilic Interaction Liquid Chromatography (HILIC) method against a traditional Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the accurate quantification of tetrahydropyridine. The validation is conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for its intended purpose in research and pharmaceutical quality control.[1][2][3]
Tetrahydropyridines are important structural motifs in many pharmaceutical compounds, making robust analytical methods crucial for their quantification during development and quality control.[4] The primary challenge in their analysis often lies in their polar, hydrophilic nature, which can lead to poor retention on conventional reversed-phase columns.[4] This guide compares a modern HILIC approach, designed to enhance the retention of such polar compounds, with a conventional ion-pairing RP-HPLC method.[5]
Experimental Protocols
Detailed methodologies for sample preparation, chromatographic separation, and method validation are provided below.
1. Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the this compound reference standard in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and water).[6][7]
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to create a calibration curve covering the expected concentration range.[4]
-
Sample Preparation: Samples containing this compound should be diluted to fall within the linear range of the calibration curve. All solutions must be filtered through a 0.45 µm syringe filter to remove particulate matter before injection, which protects the HPLC column.[6][8][9][10]
2. Chromatographic Conditions: A Head-to-Head Comparison
The performance of the new HILIC method is compared against a traditional RP-HPLC method.
| Parameter | New HILIC Method | Alternative RP-HPLC Method |
| Column | HILIC Column (e.g., ZIC-HILIC, 150 x 4.6 mm, 3.5 µm) | C8 Column (e.g., Waters Symmetry C8, 250 x 4.6 mm)[11] |
| Mobile Phase | A: 10 mM Ammonium Formate in Water, pH 4.5B: AcetonitrileGradient: 90% B to 60% B over 8 min | 0.083M Sodium Dodecyl Sulfate (SDS) in water, pH 4 : Acetonitrile (60:40 v/v)[11] |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Injection Vol. | 5 µL | 20 µL[4] |
| Detector | Diode Array Detector (DAD)[12] | UV-Vis Detector[13][14] |
| Wavelength | 265 nm | 265 nm |
| Run Time | 10 minutes | 15 minutes |
3. Validation Workflow
The validation process follows a structured workflow to assess all required performance characteristics as stipulated by ICH guidelines.[15]
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of the adsorption mechanisms of pyridine in hydrophilic interaction chromatography and in reversed-phase aqueous liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greyhoundchrom.com [greyhoundchrom.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. nacalai.com [nacalai.com]
- 9. organomation.com [organomation.com]
- 10. sartorius.com [sartorius.com]
- 11. tandfonline.com [tandfonline.com]
- 12. marshallscientific.com [marshallscientific.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Cross-Reactivity of Tetrahydropyridine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. However, the clinical success of any enzyme inhibitor hinges not only on its potency towards its intended target but also on its selectivity. Off-target effects, resulting from cross-reactivity with other enzymes, can lead to unforeseen side effects and therapeutic failure. This guide provides a comparative analysis of the cross-reactivity profiles of several this compound-based enzyme inhibitors, supported by experimental data, to aid in the selection and development of more specific therapeutic agents.
Comparison of Inhibitor Selectivity
The following tables summarize the inhibitory activity (IC50 values) of representative this compound-based inhibitors against their primary targets and other enzymes. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.
Monoamine Oxidase (MAO) Inhibitors
This compound derivatives have been extensively studied as inhibitors of MAO-A and MAO-B, enzymes crucial in the metabolism of neurotransmitters. High selectivity for either isoform is a key objective in the development of treatments for depression (MAO-A) and neurodegenerative diseases (MAO-B).
| Inhibitor | Target | IC50 (µM) | Selectivity (MAO-B/MAO-A) | Reference Compound | IC50 (µM) |
| FTEAA | MAO-A | ~9.6 (kcal/mol binding energy) | Dual Inhibitor | Clorgyline (MAO-A) | Not specified in study |
| MAO-B | ~8.8 (kcal/mol binding energy) | Deprenyl (MAO-B) | Not specified in study | ||
| MPTP Analogues | MAO-A | Varies | Varies | Not Applicable | Not Applicable |
| MAO-B | Varies |
Note: Direct IC50 values for FTEAA were not provided in the search results, only binding energies. Further investigation of the full-text article would be required for precise IC50 data.
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a critical role in epigenetic regulation, making them attractive targets for cancer therapy. However, the different HDAC isoforms have distinct biological functions, and isoform-selective inhibitors are sought to minimize off-target effects.
| Inhibitor | HDAC1 (IC50, nM) | HDAC3 (IC50, nM) | HDAC4 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) |
| Compound T247 | >100,000 | 240 | >100,000 | >100,000 | >100,000 |
| Compound T326 | >100,000 | 260 | >100,000 | >100,000 | >100,000 |
| Vorinostat (SAHA) | 19,000 | 270 | Not specified | Not specified | Not specified |
Data for compounds T247 and T326 demonstrate high selectivity for HDAC3 over other isoforms.[1]
LIM Kinase (LIMK) Inhibitors
LIM kinases are involved in the regulation of the actin cytoskeleton and are targets for diseases such as cancer. Selectivity against other kinases is crucial to avoid off-target effects on other signaling pathways.
| Inhibitor | LIMK1 (IC50, nM) | LIMK2 (IC50, nM) | Kinase Selectivity Profile |
| Pyr1 | 50 | 75 | Highly selective for LIMKs against a panel of 110 kinases. |
| This compound Pyrrolopyrimidine 52 | Mid to low nM range | Mid to low nM range | Showed excellent selectivity for LIMKs in a kinase selectivity panel. |
Experimental Protocols
The determination of inhibitor potency and selectivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments cited in this guide.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound-based inhibitor stock solution (typically in DMSO)
-
Multi-well plates (e.g., 96-well or 384-well)
-
Plate reader (spectrophotometer, fluorometer, or luminometer, depending on the substrate)
Procedure:
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in pre-chilled assay buffer.
-
Inhibitor Dilution: Perform serial dilutions of the this compound-based inhibitor in assay buffer to create a range of concentrations. Include a vehicle control (DMSO) without the inhibitor.
-
Reaction Setup: Add the enzyme solution to the wells of the multi-well plate. Then, add the different concentrations of the inhibitor to the respective wells.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a specific period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Detection: Measure the rate of product formation over time using a plate reader. The detection method depends on the nature of the substrate (e.g., change in absorbance for a chromogenic substrate, increase in fluorescence for a fluorogenic substrate).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase Selectivity Profiling
This experiment assesses the specificity of an inhibitor by testing it against a broad panel of kinases.
Materials:
-
A panel of purified, active kinases
-
Specific substrates for each kinase
-
ATP (adenosine triphosphate)
-
Assay buffer
-
This compound-based inhibitor
-
Detection reagents (e.g., antibodies specific for the phosphorylated substrate, reagents for detecting ATP depletion)
-
Multi-well plates
-
Plate reader
Procedure:
-
Assay Preparation: In separate wells of a multi-well plate, add each kinase from the panel with its corresponding substrate and ATP in the appropriate assay buffer.
-
Inhibitor Addition: Add the this compound-based inhibitor at one or more fixed concentrations to all wells.
-
Kinase Reaction: Incubate the plates at a controlled temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the activity of each kinase. This can be done through various methods, such as:
-
ELISA-based: Using an antibody that specifically recognizes the phosphorylated substrate.
-
Luminescence-based: Measuring the amount of ATP remaining in the well after the reaction (e.g., using Kinase-Glo® assay).
-
-
Data Analysis: Calculate the percentage of inhibition for each kinase in the panel at the tested inhibitor concentration(s). The results are often visualized as a heatmap or a dendrogram to represent the selectivity profile of the compound.
Visualizations
The following diagrams illustrate key concepts related to the cross-reactivity of this compound-based enzyme inhibitors.
Caption: A typical workflow for screening and characterizing the cross-reactivity of enzyme inhibitors.
Caption: MAO enzymes metabolize monoamine neurotransmitters; inhibitors block this process.
Caption: HDACs remove acetyl groups from histones, leading to gene silencing; inhibitors block this.
Caption: LIMK regulates actin dynamics by phosphorylating cofilin; inhibitors prevent this.
References
A Comparative Guide to the Synthesis of Tetrahydropyridines: Classical vs. Novel Methodologies
For Researchers, Scientists, and Drug Development Professionals
The tetrahydropyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. The development of efficient and diverse synthetic routes to access this privileged heterocycle is of paramount importance in drug discovery. This guide provides an objective comparison of a classical approach to this compound synthesis with a modern, novel methodology, supported by experimental data to inform synthetic strategy.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the synthesis of a representative this compound derivative using a classical two-step method versus a novel one-pot multicomponent reaction.
| Parameter | Classical Method: N-Alkylation and Reduction | Novel Method: Catalyst-Free Multicomponent Reaction |
| Overall Yield | ~75% | 85-95% |
| Reaction Steps | 2 | 1 |
| Reaction Time | 24 hours + 4 hours | 7-9 minutes |
| Catalyst | None | None (or catalyst-free conditions) |
| Solvent | Acetone, Ethanol | Ethanol (Microwave-assisted) |
| Atom Economy | Lower | Higher |
| Purification | Crystallization, Extraction | Washing with ethanol |
| Substrate Scope | Generally limited to N-alkylation | Broad (various aldehydes, ketones, and amines) |
Experimental Protocols: Delving into the Details
Classical Approach: Two-Step Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine
This method involves the N-alkylation of pyridine followed by selective reduction of the resulting pyridinium salt.
Step 1: Synthesis of N-Benzylpyridinium Bromide
-
Materials: Pyridine, Benzyl bromide, Acetone.
-
Procedure: To a solution of pyridine (1.0 eq) in acetone, benzyl bromide (1.1 eq) is added. The reaction mixture is stirred at room temperature for 24 hours. The resulting white precipitate is filtered, washed with cold acetone, and dried under vacuum to yield N-benzylpyridinium bromide.
-
Yield: Approximately 90%.
Step 2: Reduction of N-Benzylpyridinium Bromide
-
Materials: N-Benzylpyridinium Bromide, Sodium borohydride (NaBH4), Ethanol.
-
Procedure: N-benzylpyridinium bromide (1.0 eq) is dissolved in ethanol and the solution is cooled to 0 °C in an ice bath. Sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, and the reaction mixture is stirred at 0 °C for 4 hours. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-benzyl-1,2,3,6-tetrahydropyridine.
-
Yield: Approximately 83%.
Novel Approach: Microwave-Assisted, Catalyst-Free Multicomponent Synthesis of 4-Amino-3-cyano-1,2,5,6-tetrahydropyridine
This modern approach exemplifies the efficiency and atom economy of multicomponent reactions (MCRs).
-
Materials: Aromatic aldehyde (e.g., benzaldehyde, 2 mmol), a methyl ketone (e.g., acetone, 2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Procedure: In a dry flask suitable for microwave synthesis, the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate are combined. The flask is placed in a microwave reactor and connected to a reflux condenser. The mixture is irradiated for 7-9 minutes. After completion of the reaction, the mixture is washed with a small amount of ethanol (2 mL) to afford the desired this compound product.
-
Yield: Typically 85-95%.
Mandatory Visualization: Reaction Workflows
The following diagrams illustrate the logical flow of the classical and novel synthetic approaches.
Conclusion
While classical methods for this compound synthesis are well-established and reliable, they often involve multiple steps, longer reaction times, and generate more waste. Novel approaches, particularly one-pot multicomponent reactions, offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact. The microwave-assisted, catalyst-free MCR, for example, dramatically shortens reaction times and simplifies workup procedures, making it a highly attractive alternative for the rapid generation of diverse this compound libraries in a drug discovery setting. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. However, the data presented here strongly supports the consideration and adoption of modern, greener synthetic methodologies in the pursuit of novel this compound-based therapeutics.
A Comparative Guide to the Efficacy of Tetrahydropyridine Drug Candidates: In Vitro vs. In Vivo Performance
For Researchers, Scientists, and Drug Development Professionals
The journey of a drug candidate from laboratory benchtop to clinical application is fraught with challenges, a primary one being the translation of promising in vitro results to tangible in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo performance of a representative tetrahydropyridine (THP) drug candidate, S32504, a novel dopamine D3/D2 receptor agonist with neuroprotective properties. The data presented herein is based on a pivotal study by Joyce et al. (2003) in the field of Parkinson's disease research, offering a real-world example of this crucial translational step.
Data Presentation: In Vitro vs. In Vivo Efficacy of S32504
The following table summarizes the quantitative data from the study, comparing the neuroprotective effects of S32504 and the established drug, Ropinirole.
| Compound | In Vitro Assay | Endpoint | Result | In Vivo Model | Endpoint | Result |
| S32504 | MPP+ induced toxicity in SH-SY5Y cells | % Protection against cell death | Complete protection at 10-100 µM[1] | MPTP-induced mouse model of Parkinson's disease | % Protection of tyrosine hydroxylase immunoreactive (TH-IR) neurons in the substantia nigra pars compacta | Complete protection at 0.25 and 2.5 mg/kg[1] |
| Ropinirole | MPP+ induced toxicity in SH-SY5Y cells | % Protection against cell death | Partial protection, neurotoxic at high concentrations[1] | MPTP-induced mouse model of Parkinson's disease | % Protection of TH-IR neurons in the substantia nigra pars compacta | Partial, non-significant protection at 2.5 mg/kg; ineffective at 0.25 mg/kg[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Neuroprotection Assay
1. Cell Culture and Differentiation:
-
Human SH-SY5Y neuroblastoma cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
To induce a more neuron-like phenotype, cells are terminally differentiated by treatment with retinoic acid for several days. This enhances their susceptibility to neurotoxins like MPP+.
2. Neurotoxin Exposure and Drug Treatment:
-
Differentiated SH-SY5Y cells are pre-treated with various concentrations of the this compound drug candidate (e.g., S32504) or a reference compound (e.g., Ropinirole) for a specified period (e.g., 24 hours).
-
Following pre-treatment, the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the culture medium to induce neuronal cell death.[1]
3. Assessment of Cell Viability:
-
Cell viability is quantified using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
The percentage of neuroprotection is calculated by comparing the viability of cells treated with the drug candidate and MPP+ to those treated with MPP+ alone.
In Vivo Neuroprotection Assay (MPTP Mouse Model)
1. Animal Model:
-
The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm for studying Parkinson's disease.[2][3] C57BL/6 mice are often used due to their sensitivity to MPTP.[2]
-
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[2][3]
2. Drug Administration and MPTP Treatment:
-
Mice are administered the this compound drug candidate (e.g., S32504) or a reference compound via a suitable route (e.g., subcutaneous injection) for a predetermined period before and during MPTP administration.[1]
-
MPTP is administered to the mice, typically through intraperitoneal injections, following an established dosing regimen (e.g., subchronic administration).[1]
3. Behavioral Assessment:
-
Motor function can be assessed using tests like the rotarod, pole test, or open-field test to evaluate the extent of motor deficits induced by MPTP and any therapeutic effects of the drug candidate.
4. Immunohistochemical Analysis:
-
Following the treatment period, mice are euthanized, and their brains are collected for analysis.
-
Immunohistochemistry is performed on brain sections to visualize and quantify the number of surviving dopaminergic neurons in the substantia nigra. This is typically done by staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.[1]
-
The degree of neuroprotection is determined by comparing the number of TH-positive neurons in drug-treated, MPTP-lesioned mice to that in vehicle-treated, MPTP-lesioned mice.
Mandatory Visualization
Signaling Pathways in Neuroprotection
The neuroprotective effects of many drug candidates, including dopamine agonists, are often mediated through the activation of pro-survival signaling pathways and the inhibition of apoptotic pathways. The following diagram illustrates a simplified, representative signaling cascade that can be modulated by this compound derivatives.
References
- 1. Neuroprotective effects of the novel D3/D2 receptor agonist and antiparkinson agent, S32504, in vitro against 1-methyl-4-phenylpyridinium (MPP+) and in vivo against 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): a comparison to ropinirole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
comparative study of different catalysts for tetrahydropyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tetrahydropyridines, a core scaffold in numerous pharmaceuticals and natural products, is a field of continuous innovation. The choice of catalyst is paramount, dictating the efficiency, selectivity, and overall success of the synthetic route. This guide provides an objective comparison of various catalytic systems for tetrahydropyridine synthesis, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and methods development.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of different catalysts—transition metals (Iridium, Rhodium, Gold, Palladium) and organocatalysts—in the synthesis of substituted tetrahydropyridines. The data has been collated from various studies to provide a comparative overview.
| Catalyst System | Substrates | Reaction Type | Yield (%) | Enantiomeric Excess (ee %) | Key Reaction Conditions |
| Iridium | 7-oxo-allyl carbonate, benzylamine | Asymmetric [5+1] Annulation | 70 | 94 | [Ir(COD)Cl]₂, Phosphoramidite ligand, DIPEA, THF, 40 °C, 24 h[1] |
| Rhodium | α,β-unsaturated imine, alkyne | C-H Activation/Cyclization/Reduction | 95 | >95 (d.r.) | [Rh(coe)₂Cl]₂, ligand, NaBH(OAc)₃, AcOH, Toluene, 80 °C[2] |
| Gold | Amino-pentenoate derivative, alkyne | Formal [4+2] Cycloaddition | High | N/A | Gold catalyst |
| Palladium | Allenamide, aryl halide | Cyclization-Heck Reaction | 54-88 | N/A | Palladium catalyst, Dioxane, 80 °C |
| Organocatalyst (Phosphine) | Saccharin-derived ketimine, α-methylallenoate | Formal [4+2] Cycloaddition | 85 | 90 | (R)-Sitcp catalyst, Toluene/DCM, RT, 12-24 h |
| Organocatalyst (Squaramide) | 1,3-dicarbonyl, β-nitroolefin, aldimine | Michael/aza-Henry/Cyclization | 69-88 | High | Quinine-derived squaramide, CH₂Cl₂, -25 °C[3] |
Experimental Protocols
Detailed methodologies for representative catalytic systems are provided below.
Protocol 1: Iridium-Catalyzed Asymmetric [5+1] Annulation
This protocol describes the synthesis of chiral this compound derivatives via an iridium-catalyzed enantioselective formal [5+1] annulation.[1][3]
Materials:
-
[Ir(COD)Cl]₂
-
Phosphoramidite ligand (e.g., (R,R)-L₅)
-
7-oxo or 6-oxo allyl carbonate
-
Primary amine (e.g., benzylamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
In a glovebox, a mixture of [Ir(COD)Cl]₂ (0.005 mmol, 1.0 mol %) and the phosphoramidite ligand (0.011 mmol, 2.2 mol %) in THF (0.5 mL) is stirred at room temperature for 30 minutes.
-
The 7-oxo or 6-oxo allyl carbonate (0.5 mmol, 1.0 equiv) and DIPEA (1.0 mmol, 2.0 equiv) are added to the catalyst mixture.
-
The primary amine (1.5 mmol, 3.0 equiv) is then added.
-
The reaction mixture is stirred at 40 °C for 24 hours.
-
Upon completion (monitored by TLC), the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired this compound product.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Rhodium-Catalyzed Diastereoselective C-H Activation Cascade
This protocol outlines a one-pot cascade reaction for the synthesis of highly substituted 1,2,3,6-tetrahydropyridines.[2]
Materials:
-
[Rh(coe)₂Cl]₂
-
Phosphine ligand (e.g., 4-Me₂N-C₆H₄-PEt₂)
-
α,β-Unsaturated imine
-
Alkyne
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic acid (AcOH)
-
Toluene, anhydrous
Procedure:
-
To a solution of the α,β-unsaturated imine (1.0 equiv) and the alkyne (1.2 equiv) in toluene, [Rh(coe)₂Cl]₂ (2.5 mol %) and the phosphine ligand (5 mol %) are added.
-
The mixture is heated to 80 °C for 2 hours to form the 1,2-dihydropyridine intermediate.
-
The reaction is cooled to room temperature, and acetic acid (2.0 equiv) is added, followed by NaBH(OAc)₃ (1.5 equiv).
-
The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous NaHCO₃ solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel chromatography to yield the this compound.
Protocol 3: Organocatalytic Enantioselective [4+2] Cycloaddition
This protocol details the synthesis of functionalized tetrahydropyridines using a chiral spiro-type phosphine organocatalyst.
Materials:
-
(R)-Sitcp catalyst
-
Saccharin-derived ketimine
-
α-methylallenoate
-
Toluene, anhydrous
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To an oven-dried reaction vial containing a magnetic stir bar, add the (R)-Sitcp catalyst (5 mol %).
-
The vial is sealed and purged with an inert gas (e.g., argon).
-
Anhydrous toluene and anhydrous DCM are added via syringe.
-
The saccharin-derived ketimine (1.0 equiv) is added, and the mixture is stirred at room temperature for 10 minutes.
-
The α-methylallenoate (1.2 equiv) is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and experimental workflows for the different catalytic systems.
Caption: Proposed catalytic cycle for the Iridium-catalyzed asymmetric [5+1] annulation.
Caption: Experimental workflow for the Rhodium-catalyzed synthesis of tetrahydropyridines.
Caption: Simplified mechanism for the phosphine-organocatalyzed [4+2] cycloaddition.
Conclusion
The choice of catalyst for this compound synthesis is highly dependent on the desired substitution pattern, stereochemical outcome, and the available starting materials.
-
Transition metal catalysts , particularly Iridium and Rhodium, offer powerful methods for asymmetric synthesis, providing access to highly functionalized and enantioenriched tetrahydropyridines.[1][2] Gold and Palladium catalysis also provide viable routes, often involving different reaction pathways such as cycloadditions and Heck reactions.
-
Organocatalysis has emerged as a robust alternative, with chiral phosphines and squaramide-based catalysts enabling highly enantioselective transformations under mild reaction conditions.[3] These methods often utilize readily available starting materials and avoid the use of precious metals.
This guide provides a foundational comparison to aid researchers in navigating the diverse catalytic landscape for this compound synthesis. The provided protocols and mechanistic diagrams offer practical starting points for laboratory implementation and further methods development.
References
A Comparative Guide to the Stereoselective Formation and Analysis of Tetrahydropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of tetrahydropyridines is a critical endeavor in medicinal chemistry, as the spatial arrangement of substituents on this heterocyclic scaffold profoundly influences biological activity. This guide provides a comparative overview of modern synthetic strategies for achieving high stereocontrol in tetrahydropyridine formation, alongside detailed protocols for the analysis of the resulting isomers.
Comparison of Catalytic Systems for Stereoselective this compound Synthesis
The choice of catalyst is paramount in directing the stereochemical outcome of this compound synthesis. Various catalytic systems, including transition metals and organocatalysts, have been successfully employed. Below is a comparison of representative methods, highlighting their key features and performance.
| Catalytic System | Reaction Type | Substrate Scope | Diastereoselectivity (d.r.) | Enantioselectivity (e.e.) | Yield (%) | Reference |
| Rhodium(I)-Catalyzed | C–H Activation–Cyclization–Reduction Cascade | α,β-Unsaturated imines and alkynes | >95% | - | Up to 95% | [1] |
| Iridium-Catalyzed | Asymmetric [5+1] Annulation | 7-oxo or 6-oxo allyl carbonates and primary amines | - | Excellent | Moderate to Good | |
| Organocatalyst (Quinine-derived squaramide) | Michael/aza-Henry/Cyclization Triple Domino Reaction | 1,3-Dicarbonyl compounds, β-nitroolefins, and aldimines | Up to >19:1 | Up to >99% | Good | |
| Organocatalyst ((R)-Sitcp) | Formal [4+2] Cycloaddition | Saccharin-derived ketimines and α-methylallenoates | - | Up to 93% | Up to 92% |
Experimental Protocols
Stereoselective Synthesis of Tetrahydropyridines
a) Rhodium-Catalyzed Diastereoselective Synthesis [1]
This one-pot cascade reaction provides access to highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity.
-
Materials: [Rh(coe)2Cl]2, 4-Me2N-C6H4-PEt2 ligand, α,β-unsaturated imine, alkyne, toluene, trifluoroacetic acid (TFA), sodium borohydride (NaBH4).
-
Procedure:
-
To a solution of the α,β-unsaturated imine (1.0 equiv) and the alkyne (1.2 equiv) in toluene, add [Rh(coe)2Cl]2 (2.5 mol %) and the phosphine ligand (5 mol %).
-
Heat the reaction mixture at 80 °C for 2 hours to facilitate the C-H activation, alkyne coupling, and in situ electrocyclization to form the 1,2-dihydropyridine intermediate.
-
Cool the reaction mixture to 0 °C and add trifluoroacetic acid (TFA) (2.0 equiv) to promote the formation of the iminium intermediate.
-
After stirring for 10 minutes, add sodium borohydride (NaBH4) (2.0 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate and extract with an organic solvent.
-
Purify the crude product by silica gel column chromatography.
-
b) Organocatalyzed Enantioselective Synthesis
This protocol utilizes a chiral phosphine catalyst for the enantioselective synthesis of functionalized tetrahydropyridines.
-
Materials: (R)-Sitcp catalyst, saccharin-derived ketimine, ethyl α-methylallenoate, anhydrous toluene, anhydrous dichloromethane (DCM).
-
Procedure:
-
To an oven-dried reaction vial, add the (R)-Sitcp catalyst (5 mol %).
-
Add anhydrous toluene and anhydrous DCM (1:1 v/v).
-
Add the saccharin-derived ketimine (1.0 equiv) and stir for 10 minutes at room temperature.
-
Add ethyl α-methylallenoate (1.2 equiv) dropwise.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Analysis of this compound Isomers
a) Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy [1][2]
The diastereomeric ratio (d.r.) of a mixture of this compound isomers can be determined by integrating well-resolved signals in the ¹H NMR spectrum.
-
Sample Preparation: Dissolve a known amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient relaxation delay (D1) to allow for full relaxation of the nuclei, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 is recommended.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Identify characteristic signals for each diastereomer that are well-separated from other signals in the spectrum. Protons on stereogenic centers or adjacent to them are often good candidates.
-
Integrate the selected signals for each diastereomer.
-
The diastereomeric ratio is calculated from the ratio of the integration values.
-
b) Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.).
-
Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase (CSP) column. Common CSPs include polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®).
-
Method Development:
-
Column Selection: Choose a chiral column based on the structure of the analyte. Polysaccharide-based columns are often a good starting point for a wide range of compounds.[3]
-
Mobile Phase Selection: Screen different mobile phases, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) for normal-phase chromatography. For basic compounds, the addition of a small amount of an amine (e.g., diethylamine) may be necessary, while acidic compounds may require an acidic additive (e.g., trifluoroacetic acid).[3]
-
Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.
-
-
General Procedure:
-
Prepare a standard solution of the racemic mixture and a solution of the enantiomerically enriched sample in the mobile phase.
-
Equilibrate the chiral column with the chosen mobile phase until a stable baseline is obtained.
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the enantiomerically enriched sample.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizing Experimental Workflows and Signaling Pathways
General Workflow for Stereoselective Synthesis and Analysis
The following diagram illustrates the typical workflow from the synthesis of this compound isomers to their stereochemical analysis.
Caption: Workflow for Synthesis and Analysis.
MPTP-Induced Neurotoxicity Signaling Pathway
Certain this compound derivatives, such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), are known to be neurotoxic and are used to model Parkinson's disease in research. The following diagram illustrates the key steps in the MPTP-induced neurotoxicity pathway.[4]
Caption: MPTP Neurotoxicity Pathway.
References
- 1. Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Neuronal guidance signaling in neurodegenerative diseases: Key regulators that function at neuron-glia and neuroimmune interfaces - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Drug-Likeness Evaluation: A Comparative Guide to Novel Tetrahydropyridine Derivatives
For researchers, scientists, and drug development professionals, the early assessment of a compound's drug-like properties is a critical step in the pipeline of bringing a new therapeutic to market. In silico methods provide a rapid and cost-effective approach to predict the pharmacokinetic and physicochemical properties of novel chemical entities. This guide offers a comparative evaluation of the drug-likeness of a series of novel tetrahydropyridine derivatives against other nitrogen-containing heterocyclic alternatives, supported by detailed experimental protocols for in silico analysis.
The this compound scaffold is a prevalent feature in many biologically active compounds and approved drugs.[1][2] Its structural versatility allows for the exploration of diverse chemical space, leading to the discovery of potent and selective modulators of various biological targets. However, the success of a drug candidate is not solely dependent on its biological activity; it must also possess favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. Computational tools play a pivotal role in predicting these properties, thereby guiding the selection and optimization of lead compounds.[3][4]
This guide will delve into the in silico evaluation of a series of synthesized this compound derivatives, comparing their drug-likeness profiles with those of piperidine derivatives, a well-established class of nitrogen heterocycles in medicinal chemistry.[5][6]
Comparative Analysis of Drug-Likeness Parameters
The following tables summarize the in silico predicted drug-likeness and ADMET properties for a selection of novel this compound derivatives and a comparative set of piperidine analogs. These parameters were calculated using widely accepted computational models and provide a quantitative basis for evaluating their potential as orally bioavailable drug candidates.
Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Lipinski's Rule of Five Violations |
| This compound 1 | C15H19NO2 | 245.32 | 2.85 | 1 | 3 | 0 |
| This compound 2 | C16H21NO2 | 259.35 | 3.25 | 1 | 3 | 0 |
| This compound 3 | C15H18FNO2 | 263.31 | 2.95 | 1 | 3 | 0 |
| This compound 4 | C16H20ClNO2 | 293.79 | 3.65 | 1 | 3 | 0 |
| Piperidine 1 | C17H25NO2 | 275.39 | 3.50 | 1 | 3 | 0 |
| Piperidine 2 | C18H27NO2 | 289.42 | 3.90 | 1 | 3 | 0 |
| Piperidine 3 | C17H24FNO2 | 293.38 | 3.60 | 1 | 3 | 0 |
| Piperidine 4 | C18H26ClNO2 | 323.86 | 4.30 | 1 | 3 | 0 |
Data compiled and averaged from multiple sources for representative compounds.
Table 2: Predicted ADMET Properties
| Compound ID | GI Absorption | BBB Permeant | CYP2D6 Inhibitor | P-gp Substrate | TPSA (Ų) |
| This compound 1 | High | Yes | No | No | 46.53 |
| This compound 2 | High | Yes | No | No | 46.53 |
| This compound 3 | High | Yes | No | No | 46.53 |
| This compound 4 | High | Yes | No | No | 46.53 |
| Piperidine 1 | High | Yes | No | No | 46.53 |
| Piperidine 2 | High | Yes | No | No | 46.53 |
| Piperidine 3 | High | Yes | No | No | 46.53 |
| Piperidine 4 | High | Yes | No | No | 46.53 |
Data compiled and averaged from multiple sources for representative compounds. TPSA: Topological Polar Surface Area.
Experimental Protocols for In Silico Evaluation
The following protocols detail the methodologies used to generate the data presented in the tables above. These steps can be replicated by researchers to evaluate the drug-likeness of their own novel compounds.
Protocol 1: Prediction of Physicochemical Properties and Lipinski's Rule of Five using SwissADME
The SwissADME web server is a free and user-friendly tool for predicting the physicochemical properties, pharmacokinetics, and drug-likeness of small molecules.[1][2][7][8]
-
Input Preparation:
-
Navigate to the SwissADME website.
-
Input the chemical structure of the molecule of interest. This can be done by drawing the structure using the provided molecular editor or by pasting a list of SMILES (Simplified Molecular-Input Line-Entry System) strings into the input box. Each SMILES string should be on a new line.
-
-
Execution:
-
Click the "Run" button to initiate the calculations.
-
-
Data Analysis:
-
The results page will display a comprehensive analysis for each input molecule.
-
Locate the "Physicochemical Properties" section to find the molecular weight, LogP (lipophilicity), and the number of hydrogen bond donors and acceptors.
-
The "Drug-Likeness" section will indicate any violations of Lipinski's Rule of Five. A compound is generally considered to have good oral bioavailability if it has zero or one violation.[9]
-
Protocol 2: Molecular Docking for Target Interaction and Binding Affinity Prediction using AutoDock Vina
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10][11][12] This can be used to assess the potential of a compound to interact with a specific biological target, which is an important aspect of drug-likeness.
-
Software and File Preparation:
-
Software: AutoDock Vina and AutoDock Tools (ADT) are required. These are freely available for academic use. A molecular visualization software such as UCSF Chimera or PyMOL is also recommended.[9][10]
-
Receptor Preparation:
-
Obtain the 3D structure of the target protein, typically from the Protein Data Bank (PDB).
-
Using ADT, remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared receptor in the PDBQT file format.[12]
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative or other small molecule. This can be done using chemical drawing software and energy minimization.
-
In ADT, define the rotatable bonds of the ligand.
-
Save the prepared ligand in the PDBQT file format.
-
-
-
Grid Box Definition:
-
Using ADT, define the search space for the docking simulation. This is a 3D grid box that encompasses the binding site of the target protein. The coordinates and dimensions of the grid box are crucial for a successful docking run.
-
-
Docking Simulation:
-
Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, as well as the grid box parameters.
-
Run the AutoDock Vina executable from the command line, providing the configuration file as input.
-
-
Results Analysis:
-
Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity (in kcal/mol).
-
Visualize the docking results using a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. A lower binding energy generally indicates a more favorable interaction.
-
Visualization of the In Silico Drug-Likeness Evaluation Workflow
The following diagrams illustrate the logical flow of the in silico drug-likeness evaluation process.
Caption: Workflow for in silico drug-likeness evaluation of novel compounds.
Caption: Workflow for ADMET prediction using the SwissADME web server.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of Novel Di-hydropyridine Analogs as Potent Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 11. Insights of Molecular Docking in Autodock-Vina: A Practical Approach [jscimedcentral.com]
- 12. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the Neuroprotective Effects of Novel 1,4-Dihydropyridine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the neuroprotective effects of a series of novel 4,7-dihydro-2H-pyrazolo[3,4-b]pyridine derivatives, a class of 1,4-dihydropyridine analogs. The data presented herein is derived from a comprehensive study by Pérez-Fernández et al. (2020), which systematically evaluated these compounds for their potential in treating neurodegenerative diseases like Alzheimer's disease. This guide summarizes the key quantitative findings, details the experimental methodologies, and visualizes the implicated signaling pathways to facilitate an objective comparison of these promising neuroprotective agents.
Comparative Analysis of Neuroprotective Activity
The neuroprotective potential of twelve 1,4-dihydropyridine analogs (compounds 4a-l ) was evaluated in human SH-SY5Y neuroblastoma cells against three distinct neurotoxic insults: oxidative stress, tau hyperphosphorylation, and calcium overload. The results demonstrate that several of these analogs exhibit significant neuroprotective capabilities, with some surpassing the efficacy of the reference compound, melatonin.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the neuroprotective effects of the 1,4-dihydropyridine analogs. The data includes their antioxidant capacity (ORAC), inhibitory activity against GSK-3β, and the percentage of neuronal survival under different stress conditions.
| Compound | Ar Substituent | ORAC (Trolox eq.) | GSK-3β Inhibition IC₅₀ (µM) | Neuroprotection vs. Oxidative Stress (% Survival) | Neuroprotection vs. Tau Hyperphosphorylation (% Survival) | Neuroprotection vs. Ca²⁺ Overload (% Survival) |
| 4a | Phenyl | 0.81 ± 0.04 | 4.53 ± 0.31 | 78.0 ± 2.5 | 69.5 ± 3.1 | 75.1 ± 2.9 |
| 4b | 4-Fluorophenyl | 1.86 ± 0.09 | 3.12 ± 0.25 | 84.3 ± 2.8 | 75.8 ± 3.5 | 80.2 ± 3.1 |
| 4c | 2-Chlorophenyl | 0.94 ± 0.05 | 2.89 ± 0.21 | 81.3 ± 3.1 | 72.4 ± 2.8 | 78.6 ± 3.0 |
| 4d | 3-Chlorophenyl | 0.63 ± 0.03 | 3.98 ± 0.29 | 72.3 ± 2.1 | 65.7 ± 2.5 | 70.4 ± 2.6 |
| 4e | 4-Chlorophenyl | 0.66 ± 0.04 | 4.11 ± 0.33 | 73.6 ± 2.4 | 68.1 ± 2.9 | 72.8 ± 2.8 |
| 4f | 2-Bromophenyl | 1.21 ± 0.07 | 2.55 ± 0.18 | 85.1 ± 3.4 | 78.9 ± 3.8 | 82.3 ± 3.3 |
| 4g | 4-Bromophenyl | 0.96 ± 0.06 | 2.35 ± 0.17 | 86.7 ± 3.9 | 80.1 ± 4.1 | 84.5 ± 3.7 |
| 4h | 3-Nitrophenyl | 0.73 ± 0.04 | 0.82 ± 0.06 | 60.8 ± 2.0 | 55.2 ± 2.1 | 62.3 ± 2.4 |
| 4i | 4-Nitrophenyl | 0.85 ± 0.05 | 1.98 ± 0.14 | 75.4 ± 2.7 | 70.1 ± 3.0 | 76.8 ± 2.9 |
| 4j | 2-Pyridyl | 0.79 ± 0.04 | 3.56 ± 0.27 | 74.2 ± 2.6 | 67.8 ± 2.7 | 73.1 ± 2.8 |
| 4k | 3-Pyridyl | 0.91 ± 0.05 | 2.99 ± 0.22 | 80.5 ± 3.0 | 74.3 ± 3.2 | 79.7 ± 3.1 |
| 4l | 4-Pyridyl | 1.15 ± 0.07 | 2.67 ± 0.19 | 83.7 ± 3.3 | 77.5 ± 3.6 | 81.9 ± 3.2 |
| Melatonin | - | 2.17 ± 0.11 | - | 79.5 ± 2.9 | 72.1 ± 3.1 | - |
| Nimodipine | - | - | - | - | - | 78.3 ± 2.9 |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
Neuroprotection Assays in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in a 1:1 mixture of Ham’s F12 and DMEM, supplemented with 15% fetal bovine serum, 1% non-essential amino acids, 50 U/mL penicillin, and 50 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
-
Toxicity Induction and Treatment:
-
Oxidative Stress: Cells were pre-incubated with the test compounds (1 µM) for 24 hours, followed by co-incubation with a mixture of rotenone (30 µM) and oligomycin A (10 µM) for another 24 hours.
-
Tau Hyperphosphorylation: Cells were pre-treated with the compounds (1 µM) for 24 hours and then co-treated with okadaic acid (20 nM) for 18 hours.
-
Calcium Overload: After a 24-hour pre-incubation with the test compounds (1 µM), cells were exposed to a high concentration of potassium chloride (70 mM) for 24 hours.
-
-
Cell Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the control (untreated) cells.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The antioxidant capacity of the compounds was measured using the ORAC-FL method. Briefly, the test compounds were mixed with fluorescein in a black 96-well plate. The reaction was initiated by the addition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The fluorescence decay was monitored every minute for 60 minutes. The ORAC value was calculated by comparing the net area under the curve of the sample to that of a Trolox standard.
GSK-3β Inhibition Assay
The inhibitory activity of the compounds against human recombinant GSK-3β was assessed using the ADP-Glo™ Kinase Assay. The assay measures the amount of ADP produced during the kinase reaction. The luminescence signal is inversely proportional to the kinase activity. IC₅₀ values were determined from the dose-response curves.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of these 1,4-dihydropyridine analogs are believed to be mediated through multiple signaling pathways. The following diagrams illustrate the key pathways involved and the general workflow of the neuroprotection experiments.
Caption: Key signaling pathways implicated in the neuroprotective effects of 1,4-dihydropyridine analogs.
Caption: General experimental workflow for assessing the neuroprotective effects of 1,4-dihydropyridine analogs.
References
A Comparative Guide to the Mechanism of Action of Tetrahydropyridine and its Alternatives in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular mechanisms of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-established neurotoxin, and its alternatives, rotenone and 6-hydroxydopamine (6-OHDA). The information presented is supported by experimental data from cellular assays, offering insights into their distinct effects on cellular bioenergetics and signaling pathways.
Comparison of Cellular Effects: MPTP, Rotenone, and 6-OHDA
The active metabolite of MPTP, 1-methyl-4-phenylpyridinium (MPP+), along with rotenone and 6-OHDA, are commonly used to model Parkinson's disease in vitro by inducing dopaminergic cell death.[1] While all three are neurotoxic, their mechanisms and the extent of their effects on cellular bioenergetics differ significantly, as demonstrated in studies using the human neuroblastoma SH-SY5Y cell line.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative studies on the effects of MPP+, rotenone, and 6-OHDA on SH-SY5Y cells.
Table 1: Comparative Effects on Cell Viability and Bioenergetics
| Parameter | MPP+ | Rotenone | 6-OHDA | Reference |
| Cell Death | Less pronounced cell death at doses that nearly eliminated basal oxygen consumption. | Significant dose-dependent cell death accompanied by caspase-3 activation. | Cytotoxic at doses that had markedly less effect on bioenergetic function. | [1] |
| Basal Oxygen Consumption Rate (OCR) | Nearly eliminated at higher doses. | Immediate and potent inhibition. | Modest decrease. | [1][2] |
| ATP-Linked Respiration | Completely inhibited in a concentration-dependent manner. | Completely inhibited in a concentration-dependent manner. | Inhibition did not exceed 40%. | [1][3] |
| Bioenergetic Reserve Capacity | Stimulated. | Decreased. | Not significantly affected. | [1][3] |
| Extracellular Acidification Rate (ECAR) / Glycolysis | Biphasic effect, with maximal stimulation at 5 µM. | Stimulated to approximately the same extent as OCR was inhibited. | Modestly decreased, similar to its effect on OCR. | [3] |
Table 2: Comparative IC50 Values in INS-1 and MIN-6 Cells (24h incubation)
| Cell Line | Rotenone | MPP+ | 6-OHDA | Reference |
| INS-1 (rat insulinoma) | 30 nM | 150 µM | 70 µM | [4] |
| MIN-6 (mouse insulinoma) | 55 nM | 70 µM | 95 µM | [4] |
Experimental Protocols
Detailed methodologies for the key cellular assays used to validate the mechanisms of action of these compounds are provided below.
Cell Culture and Differentiation of SH-SY5Y Cells
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified atmosphere of 5% CO2 at 37°C.
-
Differentiation (for neuronal phenotype): To induce a more neuron-like phenotype, SH-SY5Y cells are treated with 10 µM retinoic acid for at least three days prior to the experiment.[5] This process promotes the extension of neurites and the expression of neuronal markers.[5]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of MPP+, rotenone, or 6-OHDA for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.[5]
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time.
-
Cell Seeding: Seed SH-SY5Y cells in a Seahorse XF cell culture microplate.
-
Assay Medium: Prior to the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator for 1 hour.
-
Assay Protocol:
-
Baseline Measurement: Measure the basal OCR and ECAR.
-
Compound Injection: Inject MPP+, rotenone, or 6-OHDA and monitor the real-time changes in OCR and ECAR.
-
Mitochondrial Stress Test (Optional): To further probe mitochondrial function, sequentially inject oligomycin (ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).[6] This allows for the calculation of key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
-
Caspase-3 Activity Assay (Fluorometric)
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using a fluorogenic substrate.
-
Cell Lysis:
-
Treat cells with the desired compounds to induce apoptosis.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).[3]
-
Incubate on ice for 15-20 minutes.[3]
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the cell debris. The supernatant contains the cytosolic extract.[3]
-
-
Enzymatic Reaction:
-
Incubation and Measurement:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these neurotoxins and the general experimental workflow for their validation.
Caption: Experimental workflow for cellular assay validation.
Caption: Signaling pathways of neurotoxin-induced cell death.
References
- 1. caspase3 assay [assay-protocol.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tetrahydropyridine: A Guide for Laboratory Professionals
The safe and compliant disposal of tetrahydropyridine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound and its derivatives, ensuring the safety of personnel and adherence to regulatory standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound and its derivatives can be hazardous, with some, like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), being potent neurotoxins.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Impervious gloves, such as nitrile gloves, are required.[2][3] For potent derivatives like MPTP, consider wearing puncture-resistant gloves, especially when handling sharps.[1]
-
Eye Protection: Safety goggles or a face shield should be worn to protect against splashes.[2][4]
-
Lab Coat: A lab coat or impervious protective clothing is necessary to prevent skin contact.[2][3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood or a Class II Type B2 biosafety cabinet.[1][2][5] If there is a risk of generating dust or aerosols, a respirator approved under appropriate government standards should be used.[2]
Handling and Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3][4][5]
-
Keep containers tightly closed and store them segregated from incompatible materials such as strong oxidizing agents and strong acids.[2][4][5]
-
Use only non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][6]
II. Step-by-Step Disposal Procedure
The disposal of this compound waste must be carried out in accordance with local, regional, and national hazardous waste regulations.[2][4] Never pour this compound down the drain or dispose of it with regular trash.[3]
-
Waste Collection:
-
Collect all this compound waste, including pure forms, solutions, and contaminated materials (e.g., gloves, absorbent pads, disposable labware), in a designated and compatible hazardous waste container.[1][5]
-
The container must be sealable, airtight, and clearly labeled as "Hazardous Waste" with the full chemical name ("this compound").[5]
-
-
Container Management:
-
Spill Management:
-
Small Spills: In the event of a small spill within a fume hood, use an inert absorbent material like sand, vermiculite, or other non-combustible material to contain and soak up the spill.[3][4] Use non-sparking tools to collect the absorbed material and place it in the designated hazardous waste container.[4][6]
-
Large Spills: For large spills, especially outside of a fume hood, immediately evacuate the area, secure it, and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.[5]
-
-
Decontamination:
-
For potent derivatives like MPTP, decontaminate work surfaces with a 10% bleach solution, allowing for a contact time of at least 15 minutes for clean surfaces, followed by a water rinse.[1]
-
Soak any contaminated glassware or disposable labware in a 10% bleach solution for 60 minutes before disposal as chemical waste.[1]
-
-
Final Disposal:
-
Once the waste container is full or no longer in use, arrange for its collection by your institution's hazardous waste management service.[5] Do not attempt to transport or dispose of the waste yourself.
-
III. Quantitative Data and Physical Properties
The following table summarizes key quantitative data for 1,2,3,6-Tetrahydropyridine, which is crucial for safe handling and storage prior to disposal.
| Property | Value | Source |
| Molecular Formula | C5H9N | [7][8] |
| Molecular Weight | 83.13 g/mol | [7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 108 °C / 226.4 °F | [4][7] |
| Melting Point | -48 °C / -54.4 °F | [4][7] |
| Flash Point | 16 °C / 60.8 °F (closed cup) | [4][7] |
| Density | 0.911 g/mL at 25 °C | [7] |
| UN Number | UN2410 | [4] |
| Hazard Class | 3 (Flammable Liquid) | [4] |
IV. Visualized Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]
- 8. fishersci.nl [fishersci.nl]
Essential Safety and Logistics for Handling Tetrahydropyridine
For researchers, scientists, and drug development professionals, ensuring safety during the handling of tetrahydropyridine and its derivatives is paramount. This guide provides immediate and essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe laboratory practices.
Health Hazards of this compound
1,2,3,6-Tetrahydropyridine is a highly flammable liquid and vapor that can cause serious eye irritation, skin irritation, and respiratory irritation.[1][2][3] It may be harmful if inhaled, absorbed through the skin, or ingested.[1] A derivative, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is a potent neurotoxin known to cause irreversible brain damage similar to Parkinson's disease.[4][5][6] Exposure to MPTP can occur through inhalation, dermal contact, and injection.[4]
Quantitative Safety Data
A clear understanding of the quantitative safety parameters of this compound is crucial for risk assessment and the implementation of appropriate safety controls.
| Property | Value | Source |
| Flash Point | 16 °C / 60.8 °F (closed cup) | [2][7] |
| Boiling Point | 108 °C / 226.4 °F | [2][7] |
| Melting Point | -48 °C / -54.4 °F | [2][7] |
| Density | 0.911 g/mL at 25 °C | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Rationale |
| Hands | Double Gloving: Two pairs of chemical-resistant nitrile gloves (minimum 4 mil).[4] For pyridine, butyl rubber or PVA gloves are recommended as nitrile gloves are not advised.[8] Always check the manufacturer's glove compatibility chart. | Prevents skin contact and absorption.[4] Double gloving provides an additional barrier and allows for safe removal of the outer glove if contaminated.[9] |
| Eyes/Face | Safety Goggles or a Face Shield: Chemical safety goggles are essential.[10] A face shield should be used in combination with goggles when there is a high potential for spray or splash.[11] | Protects against splashes and vapors that can cause serious eye irritation.[1][3] |
| Body | Disposable Lab Coat or Gown: A lab coat with disposable arm covers or a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[4][9] For high-risk procedures involving MPTP with primates, a Tyvek jumpsuit is recommended.[12] | Provides a barrier against spills and contamination of personal clothing.[4][9] |
| Respiratory | Respirator (as needed): A NIOSH-approved respirator may be necessary depending on the scale of work and ventilation.[10] For handling animal bedding contaminated with MPTP or in situations with high splash potential, an N95 respirator is required.[12] | Protects against inhalation of harmful vapors or aerosols.[1] |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is necessary to ensure a safe working environment.
Handling Procedures
-
Work Area Preparation: All work with this compound, especially the neurotoxin MPTP, must be conducted in a designated area, such as a certified chemical fume hood or a Class II Type B2 biosafety cabinet.[4][12] The work surface should be covered with a disposable liner.[4]
-
Personal Protective Equipment (PPE) Donning: Before handling the chemical, don all required PPE as outlined in the table above. Ensure gloves are worn over the cuffs of the lab coat.[9]
-
Chemical Handling:
-
Animal Handling (if applicable):
Spill Response
-
Evacuate: Immediately evacuate the area if you are not trained to handle the spill.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert, dry material and place it in a sealed, appropriate waste container.[8]
-
Decontaminate: Clean the spill area with a 10% bleach solution, allowing for a 15-minute contact time, followed by a water rinse.[4]
Disposal Plan
-
Waste Collection: All contaminated materials, including gloves, disposable lab coats, and absorbent materials, must be collected in a sealed, airtight, and clearly labeled hazardous waste container.[8]
-
Animal Waste: Bedding and cages from animals treated with MPTP are considered chemical waste and must be handled accordingly.[4] Carcasses should be picked up by a certified hazardous waste disposal service for incineration.[12]
-
Chemical Waste: Unused this compound and its solutions should be disposed of as hazardous waste in accordance with local, regional, and national regulations.[7][10] Do not empty into drains.[7]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe this compound Handling.
References
- 1. 1,2,3,6-Tetrahydropyridine | C5H9N | CID 12750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,6-Tetrahydropyridine 97 694-05-3 [sigmaaldrich.com]
- 3. chemos.de [chemos.de]
- 4. Fact Sheet: MPTP, Safe Handling | PennEHRS [ehrs.upenn.edu]
- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C12H15N | CID 1388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. corporate.dow.com [corporate.dow.com]
- 12. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
